1-Methyl-3-(piperidin-4-yl)urea hydrochloride
Description
Properties
IUPAC Name |
1-methyl-3-piperidin-4-ylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.ClH/c1-8-7(11)10-6-2-4-9-5-3-6;/h6,9H,2-5H2,1H3,(H2,8,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHYRPWWVZJGAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233951-96-6 | |
| Record name | Urea, N-methyl-N′-4-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233951-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methyl-1-(piperidin-4-yl)urea hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Methyl-3-(piperidin-4-yl)urea hydrochloride chemical properties
[1][2][3]
Abstract
1-Methyl-3-(piperidin-4-yl)urea hydrochloride (CAS: 1233951-96-6) is a specialized heterocyclic building block widely utilized in medicinal chemistry for the synthesis of urea-based pharmacophores.[1][2][3][4][5][6] Characterized by a piperidine ring functionalized at the 4-position with a methylurea moiety, this compound serves as a critical scaffold for developing inhibitors of soluble epoxide hydrolase (sEH), various kinases, and G-protein coupled receptors (GPCRs).[1][2] This guide provides a comprehensive technical profile, including physicochemical properties, validated synthetic pathways, analytical characterization, and handling protocols designed for high-integrity research environments.[1][2]
Chemical Identity & Physicochemical Profiling[1][2][3]
Nomenclature and Identifiers
-
IUPAC Name: 1-Methyl-3-(piperidin-4-yl)urea hydrochloride[1][2][3]
-
Common Synonyms: N-Methyl-N'-(4-piperidinyl)urea HCl; 4-(3-Methylureido)piperidine hydrochloride[1][2]
-
Molecular Formula: C
H ClN O[2][4][7] -
SMILES: CNC(=O)NC1CCNCC1.Cl[2]
Core Physicochemical Properties
The hydrochloride salt form significantly enhances the water solubility and shelf-stability of the free base, which is prone to oxidation and hygroscopicity.[1][2]
| Property | Value / Description | Note |
| Molecular Weight | 193.67 g/mol | Free base: ~157.21 g/mol |
| Appearance | White to off-white crystalline solid | Hygroscopic nature |
| Solubility | High: Water, DMSO, MethanolLow: Dichloromethane, Ether | Polar protic solvents preferred |
| Melting Point | >200°C (Decomposition) | Typical for secondary amine HCl salts |
| pKa (Calc) | ~10.8 (Piperidine NH)~13-14 (Urea NH) | Piperidine nitrogen is the primary protonation site |
| H-Bond Donors | 3 (Ammonium NH | Critical for binding affinity |
| H-Bond Acceptors | 1 (Urea Carbonyl) |
Synthetic Pathways & Manufacturing
Expert Insight: The synthesis of unsymmetrical ureas requires careful control of stoichiometry to prevent the formation of symmetrical byproducts (e.g., 1,3-di(piperidin-4-yl)urea).[1][2] The most robust protocol utilizes a carbamate intermediate or direct isocyanate coupling on a protected scaffold.[1][2][3]
Validated Synthetic Workflow
The synthesis typically proceeds through a reductive amination or direct coupling strategy using N-Boc-4-aminopiperidine to ensure regioselectivity, followed by acid-mediated deprotection.[1][2][3]
Step-by-Step Protocol:
-
Protection/Starting Material: Begin with tert-butyl 4-aminopiperidine-1-carboxylate (4-Amino-N-Boc-piperidine).[1][2][3]
-
Urea Formation (The Isocyanate Route):
-
Deprotection:
-
Isolation:
Reaction Logic Visualization
Caption: Figure 1. Regioselective synthesis pathway utilizing Boc-protection to ensure urea formation occurs exclusively at the exocyclic amine.[1][2]
Analytical Characterization
To validate the identity and purity of the compound, the following spectral signatures must be confirmed.
Proton NMR ( H-NMR, DMSO-d )
-
8.8–9.2 ppm (br s, 2H): Ammonium protons (Piperidine NH
).[2][3] - 5.8–6.2 ppm (m, 2H): Urea NH protons (exchangeable).[2][3]
-
3.6–3.8 ppm (m, 1H): Methine proton at the 4-position of the piperidine ring (
-NH-CO).[1][2] - 3.1–3.3 ppm (m, 2H): Piperidine ring methylene protons (adjacent to Nitrogen).[2][3]
- 2.8–3.0 ppm (m, 2H): Piperidine ring methylene protons.[2][3]
-
2.55 ppm (d, 3H): Methyl group attached to urea (
).[2][3] Characteristic doublet due to coupling with NH.[1][2] - 1.5–2.0 ppm (m, 4H): Remaining piperidine ring protons.[2][3]
Mass Spectrometry (LC-MS)
Biological Relevance & Applications
This compound is a "privileged scaffold" in drug discovery, particularly for targets requiring hydrogen bond donor/acceptor motifs within a specific spatial constraint.[1][2][3]
Soluble Epoxide Hydrolase (sEH) Inhibition
The urea moiety mimics the transition state of epoxide hydrolysis.[1][2][3] Derivatives of this scaffold (e.g., TPPU) are potent sEH inhibitors used to treat inflammation and neuropathic pain.[2][3][8] The piperidine ring improves pharmacokinetic properties by increasing solubility compared to purely aromatic ureas.[1][2][3]
Structural Mechanism
The urea group acts as the primary "warhead" for hydrogen bonding, while the piperidine nitrogen allows for salt formation (solubility) or further functionalization (e.g., acylation to form amides).[1][2]
Caption: Figure 2. Pharmacophore analysis showing the dual role of the urea binding motif and the piperidine solubilizing scaffold.[1][2]
Handling, Stability, and Safety (SDS Summary)
Trustworthiness: Always treat secondary amine hydrochlorides as potential irritants.[1][2][3]
Hazard Identification (GHS)[2]
-
Signal Word: Warning
Storage & Stability[1][2]
-
Hygroscopicity: High.[1][2][3] The HCl salt will absorb atmospheric moisture, leading to "clumping" and difficulty in weighing.[1][2][3]
-
Storage: Store at 2–8°C (desiccated). Keep container tightly closed under inert gas (Argon/Nitrogen) for long-term storage.[1][2][3]
Emergency Protocol
References
-
ChemicalBook. (2023).[1][2][3] 1-methyl-3-(piperidin-4-yl)urea hydrochloride Product Properties and CAS 1233951-96-6. Retrieved from [2]
-
BLD Pharm. (2024).[1][2][3] Product Analysis: 1-Methyl-3-(piperidin-4-yl)urea hydrochloride (CAS 1233951-96-6).[1][2][3][4] Retrieved from [2]
-
National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 795707 (Related Piperidine Ureas). Retrieved from [2]
-
Frontiers in Pharmacology. (2019). Metabolism of Soluble Epoxide Hydrolase Inhibitors (TPPU Derivatives). Retrieved from [2]
-
Journal of Medicinal Chemistry. (2011). Urea Derivatives in Modern Drug Discovery: Synthesis and Applications. Retrieved from [2]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 1233951-96-6|1-Methyl-3-(piperidin-4-yl)urea hydrochloride|BLD Pharm [bldpharm.com]
- 5. 1-methyl-3-(piperidin-4-yl)urea hydrochloride | 1233951-96-6 [chemicalbook.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. chemscene.com [chemscene.com]
- 8. Frontiers | In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea [frontiersin.org]
- 9. jmnspecialties.com [jmnspecialties.com]
Technical Guide: Structural Elucidation of 1-Methyl-3-(piperidin-4-yl)urea Hydrochloride
Executive Summary
This technical guide outlines the comprehensive structural elucidation of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride (CAS: 1233951-96-6). As a functionalized heterocycle often utilized as a pharmacophore in GPCR ligands and soluble epoxide hydrolase (sEH) inhibitors, verifying its regio-connectivity and salt stoichiometry is critical for downstream drug development.
This document serves as a self-validating protocol for researchers, synthesizing High-Resolution Mass Spectrometry (HRMS), Vibrational Spectroscopy (IR), and multidimensional Nuclear Magnetic Resonance (NMR) to confirm the structure with high confidence.
Synthetic Context & Theoretical Framework
Understanding the synthetic origin informs the elucidation strategy. This compound is typically synthesized via the nucleophilic addition of 4-aminopiperidine (often N-protected) to methyl isocyanate , followed by deprotection and salt formation.
Critical Structural Features to Validate:
-
Regiochemistry: Confirmation that the methyl group is attached to the terminal urea nitrogen, not the internal nitrogen or the piperidine ring.
-
Piperidine Integrity: Verification that the 6-membered ring remains intact and unsubstituted at positions other than C4.
-
Salt Site: Confirmation that protonation occurs at the piperidine nitrogen (the most basic site, pKa ~11.0) rather than the urea nitrogens (pKa ~0.1).
Elucidation Workflow
Figure 1: Step-wise structural elucidation workflow ensuring orthogonal data validation.
Mass Spectrometry (HRMS)
Objective: Establish the molecular formula and analyze fragmentation to support the urea-piperidine connectivity.
-
Method: Electrospray Ionization (ESI) in Positive Mode.
-
Expected Molecular Ion:
. The chloride ion ( ) will not be observed in positive mode but implies the salt mass. -
Target Mass:
-
Monoisotopic Mass (Free Base,
): 157.1215 Da.[1] -
Observed
: 158.1288 ± 5 ppm .
-
Fragmentation Logic (MS/MS): Under Collision-Induced Dissociation (CID), urea derivatives typically undergo characteristic cleavages:
-
Loss of Methylamine: Cleavage of the terminal amide bond may yield an isocyanate cation (
). -
Piperidine Ring Retention: The stability of the piperidine ring usually results in a dominant fragment ion at
(piperidinyl cation) if high energy is applied.
Vibrational Spectroscopy (FT-IR)
Objective: Identify the urea carbonyl and confirm the hydrochloride salt state.
| Functional Group | Wavenumber ( | Diagnostic Feature |
| Urea C=O Stretch | 1630 – 1660 | Strong, distinct band. Lower frequency than esters due to resonance donation from two nitrogens. |
| Ammonium ( | 2800 – 3200 | Broad, multiple bands overlapping with C-H stretches. Indicates protonation of the piperidine nitrogen. |
| Urea N-H Stretch | 3300 – 3450 | Sharper bands (if not obscured by the ammonium envelope). |
Interpretation: The presence of the broad ammonium band confirms the salt formation is at the secondary amine of the piperidine, as the urea nitrogens are too weakly basic to protonate under standard conditions.
NMR Spectroscopy (The Core Verification)
Objective: Unambiguously assign the carbon-nitrogen framework.
Solvent: DMSO-
1H NMR Assignment (500 MHz, DMSO- )
| Position | Multiplicity | Integral | Assignment Logic | |
| Piperidine NH | ~8.5 - 9.0 | Broad Singlet | 2H | Protonated piperidinium ( |
| Urea NH (Terminal) | ~5.8 - 6.0 | Quartet (broad) | 1H | Couples to the Methyl group ( |
| Urea NH (Internal) | ~6.1 - 6.3 | Doublet | 1H | Couples to Piperidine C4-H ( |
| Piperidine C4-H | ~3.6 - 3.8 | Multiplet | 1H | Deshielded by the adjacent urea nitrogen. |
| Piperidine C2/C6-H | ~3.0 - 3.2 | Multiplet | 4H | Adjacent to the positively charged nitrogen (deshielded). |
| N-Methyl | 2.55 - 2.60 | Doublet | 3H | Key Signal. The doublet splitting proves it is attached to an NH, not a quaternary center. |
| Piperidine C3/C5-H | ~1.4 - 1.9 | Multiplet | 4H | Distinct axial/equatorial splitting may be resolved. |
13C NMR Assignment (125 MHz, DMSO- )
-
C=O (Urea): 158.2 ppm . Characteristic downfield signal.
-
C4 (Piperidine): ~46.5 ppm.
-
C2/C6 (Piperidine): ~42.0 ppm. (Symmetric).
-
C3/C5 (Piperidine): ~29.5 ppm. (Symmetric).
-
N-Methyl: 26.5 ppm .
2D NMR: Connectivity Proof (HMBC)
To satisfy the "Self-Validating" requirement, you must run Heteronuclear Multiple Bond Correlation (HMBC).
-
Correlation 1: The N-Methyl protons (~2.6 ppm) must show a strong cross-peak to the Urea Carbonyl carbon (~158 ppm). This confirms the methyl is part of the urea.
-
Correlation 2: The Piperidine C4-H (~3.7 ppm) must also show a cross-peak to the Urea Carbonyl carbon (~158 ppm).
Figure 2: HMBC correlations required to confirm the N-C(=O)-N connectivity.
Counter-ion Verification (Chloride)
While NMR confirms the organic cation, the chloride anion must be chemically validated to ensure the stoichiometry (1:1 salt).
Protocol:
-
Dissolution: Dissolve 5 mg of the sample in 1 mL deionized water.
-
Silver Nitrate Test: Add 2 drops of 0.1 M
solution. -
Observation: Immediate formation of a dense, white precipitate (
) that persists upon addition of dilute nitric acid confirms the presence of chloride. -
Quantitative (Optional): Ion Chromatography (IC) can quantify the chloride content to ensure it matches the theoretical mass percentage (~18.3% Cl).
Quality Control & Impurity Profiling
For drug development applications, purity is paramount.
-
HPLC Method: Use a reverse-phase C18 column.
-
Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B).
-
Detection: UV at 210 nm (Urea absorption is weak; low wavelength required).
-
Note: The polar nature of the piperidine salt may require an ion-pairing agent (e.g., heptane sulfonic acid) or a HILIC column for adequate retention.
-
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 18759970, 1-Methyl-3-(piperidin-4-yl)urea hydrochloride. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for interpretation of Urea C=O shifts and coupling constants).
-
Reich, H. J. (2024). Structure Determination Using NMR.[2][3][4][5] University of Wisconsin-Madison. Retrieved from [Link]
-
Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
Sources
- 1. PubChemLite - 3-methyl-1-(piperidin-4-yl)urea hydrochloride (C7H15N3O) [pubchemlite.lcsb.uni.lu]
- 2. Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
1-Methyl-3-(piperidin-4-yl)urea hydrochloride CAS number 1233951-96-6
The following technical guide is structured as a high-level monograph for drug development professionals. It prioritizes the "why" and "how" of using this specific scaffold in medicinal chemistry, moving beyond simple data listing to functional application.
CAS Number: 1233951-96-6 Role: Privileged Scaffold & Pharmacophore Building Block Primary Domain: Medicinal Chemistry (Soluble Epoxide Hydrolase & Kinase Inhibition)[1]
Executive Summary & Chemical Identity
1-Methyl-3-(piperidin-4-yl)urea hydrochloride is a bifunctional building block extensively utilized in the synthesis of urea-based enzyme inhibitors.[1] Its structure combines a polar urea motif—capable of forming bidentate hydrogen bonds—with a piperidine ring that serves as a versatile linker and solubility enhancer.
This compound is not a final drug but a "warhead carrier" or "linker-scaffold." It is most notably associated with the development of Soluble Epoxide Hydrolase (sEH) inhibitors, where the urea moiety mimics the transition state of epoxide hydrolysis.[1]
Chemical Profile
| Property | Specification |
| IUPAC Name | 1-Methyl-3-(piperidin-4-yl)urea hydrochloride |
| Molecular Formula | C₇H₁₅N₃O[1][2][3][4][5][6][7][8] · HCl |
| Molecular Weight | 193.67 g/mol (Salt); 157.21 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O) |
| Key Functional Groups | Secondary Amine (Piperidine), Urea (Donor/Acceptor) |
| Stability | Hygroscopic; store under inert atmosphere (Argon/Nitrogen) at -20°C |
Mechanistic Role in Drug Design
To understand the utility of CAS 1233951-96-6, one must analyze its interaction with biological targets.[1] The compound acts as a Pharmacophore Hybrid , merging a binding motif with a pharmacokinetic modulator.[1]
The Urea "Anchor" (Pharmacodynamics)
In sEH inhibitors (e.g., TPPU, t-AUCB), the urea functional group is critical.[1] It acts as a Transition State Mimic .[1]
-
Mechanism: The catalytic center of sEH contains two key residues: Asp335 and Tyr381 .[1]
-
Interaction: The 1,3-disubstituted urea hydrogens form strong hydrogen bonds with the aspartic acid carboxylate and the tyrosine hydroxyl, stabilizing the enzyme in an inactive conformation.[1]
-
Why this compound? The methyl group on N1 provides a small steric footprint, allowing deep penetration into the catalytic pocket, while the piperidine ring on N3 exits the pocket, allowing for the attachment of lipophilic "tails" that improve potency.[1]
The Piperidine "Linker" (Pharmacokinetics)
-
Solubility: The secondary amine (after deprotection) allows for salt formation, significantly improving the aqueous solubility of otherwise lipophilic drug candidates.[1]
-
Vectorization: The rigid chair conformation of the piperidine ring orients substituents in a defined spatial arrangement, unlike flexible alkyl chains, reducing entropy loss upon binding.[1]
Figure 1: Pharmacophore mapping showing the functional role of the urea and piperidine moieties in enzyme inhibition.[1]
Synthesis Protocol
Warning: Isocyanates are toxic. All reactions must be performed in a well-ventilated fume hood.
This protocol describes the synthesis of the hydrochloride salt from commercial starting materials.[1] The route utilizes a Boc-protection strategy to ensure regioselectivity, preventing polymerization of the urea.[1]
Reaction Scheme
-
Urea Formation: N-Boc-4-aminopiperidine + Methyl Isocyanate → Intermediate.[1]
-
Deprotection: Intermediate + HCl/Dioxane → Final Product.[1]
Step-by-Step Methodology
Step 1: Synthesis of tert-butyl 4-(3-methylureido)piperidine-1-carboxylate[1]
-
Setup: Charge a dry round-bottom flask with tert-butyl 4-aminopiperidine-1-carboxylate (1.0 equiv) and anhydrous Dichloromethane (DCM) (10 mL/g).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Dropwise add Methyl Isocyanate (1.1 equiv) or Methylcarbamoyl chloride (1.1 equiv) + Triethylamine (1.2 equiv).
-
Note: If using Methyl Isocyanate, base is not strictly required but often speeds up kinetics.[1]
-
-
Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Workup: Quench with water. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Result: White solid (Intermediate). Yield typically >85%.[1]
Step 2: Deprotection to 1-Methyl-3-(piperidin-4-yl)urea Hydrochloride[1]
-
Dissolution: Dissolve the intermediate from Step 1 in a minimal amount of Methanol or DCM .[1]
-
Acidification: Add 4M HCl in Dioxane (5–10 equiv) dropwise at 0°C.
-
Deprotection: Stir at RT for 2–4 hours. A white precipitate should form as the Boc group is cleaved and the HCl salt precipitates.[1]
-
Isolation: Filter the solid under vacuum or nitrogen pressure.[1]
-
Purification: Wash the filter cake with Diethyl Ether (to remove Boc byproducts). Dry under high vacuum.[1]
-
Validation: Verify structure via ¹H NMR (D₂O or DMSO-d₆). Look for the disappearance of the t-butyl singlet (~1.4 ppm) and retention of the methyl urea doublet (~2.6 ppm).[1]
Figure 2: Step-wise synthesis workflow for CAS 1233951-96-6.
Applications in Drug Discovery[1][5][7][9]
A. Soluble Epoxide Hydrolase (sEH) Inhibition
This is the primary application.[1][9][10] sEH hydrolyzes anti-inflammatory Epoxyeicosatrienoic Acids (EETs) into pro-inflammatory diols.[1] Inhibiting sEH stabilizes EETs, treating hypertension and neuropathic pain.[1][8]
-
Usage: The piperidine nitrogen of CAS 1233951-96-6 is acylated with lipophilic acids (e.g., adamantane-carboxylic acid or trifluoromethoxy-benzoic acid) to create the full inhibitor.[1]
-
Example: It is a substructure of TPPU (1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea), a reference sEH inhibitor used in hundreds of preclinical studies [1].[1]
B. NLRP3 Inflammasome Inhibitors
Recent medicinal chemistry campaigns have utilized the urea-piperidine scaffold to target the NLRP3 inflammasome.[1] The urea acts as a polar core, while the piperidine extends to interact with the ATP-binding site or allosteric pockets of the NLRP3 protein [2].[1]
C. Kinase Inhibitors
The urea motif is a "privileged structure" in kinase inhibition (e.g., Sorafenib).[1] This specific piperidine-urea building block allows for the construction of Type II kinase inhibitors, where the urea binds to the "Glu-out" conformation of the kinase activation loop [3].[1]
References
-
Rose, T. E., et al. (2010).[1] "1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain." Journal of Medicinal Chemistry, 53(19), 7067–7075.[1]
-
Catinella, G., et al. (2020).[1] "Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor." Molecules, 25(10), 2373.[1]
-
Garuti, L., et al. (2016).[1] "Urea derivatives as anticancer agents."[1][11][12][13] Current Medicinal Chemistry, 23(16), 1598-1627.[1]
-
Liu, J. Y., et al. (2019).[1] "In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea." Frontiers in Pharmacology, 10, 434.[1]
Sources
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- 2. 1233951-96-6|1-Methyl-3-(piperidin-4-yl)urea hydrochloride|BLD Pharm [bldpharm.com]
- 3. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors [mdpi.com]
- 9. Frontiers | In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea [frontiersin.org]
- 10. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. researchgate.net [researchgate.net]
Mechanistic Profiling of the 1-Methyl-3-(piperidin-4-yl)urea Scaffold
This in-depth technical guide analyzes the mechanism of action (MoA) of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride and its derivatives. While frequently utilized as a high-value chemical intermediate, this structure represents a privileged pharmacophore in medicinal chemistry, serving as the bioactive core for two distinct classes of therapeutics: Soluble Epoxide Hydrolase (sEH) Inhibitors and GPCR Modulators (specifically 5-HT and MCH receptors).
From Transition State Mimicry to Receptor Modulation
Executive Summary & Chemical Identity
1-Methyl-3-(piperidin-4-yl)urea hydrochloride is a bifunctional scaffold characterized by a piperidine ring (a basic amine headgroup) linked to a urea moiety (a neutral hydrogen-bond donor/acceptor system).
-
Chemical Name: 1-Methyl-3-(piperidin-4-yl)urea hydrochloride[1]
-
Primary Biological Targets:
-
Soluble Epoxide Hydrolase (sEH): Acts as a transition-state mimic inhibitor.
-
Serotonin (5-HT) Receptors: Acts as an orthosteric ligand (antagonist/inverse agonist).
-
This guide deconstructs the mechanism of this scaffold, focusing on its role as a "warhead" in enzyme inhibition and a "molecular anchor" in receptor binding.
Primary Mechanism: Soluble Epoxide Hydrolase (sEH) Inhibition
The most definitive mechanistic role of the 1-methyl-3-(piperidin-4-yl)urea motif is its function as a Transition State Mimic for the enzyme Soluble Epoxide Hydrolase (sEH, EC 3.3.2.3).
The Catalytic Challenge
sEH degrades Epoxyeicosatrienoic acids (EETs)—endogenous lipid mediators with potent anti-inflammatory and antihypertensive properties—into inactive diols (DHETs).[3][6] The catalytic mechanism involves a nucleophilic attack by an Aspartate residue on the epoxide substrate.
The Urea "Warhead" Mechanism
The urea moiety of the scaffold does not merely block the active site; it chemically mimics the high-energy transition state of the epoxide ring-opening process.
-
Binding Pocket Entry: The piperidine group (often derivatized) improves solubility and guides the molecule into the hydrophobic tunnel of the sEH active site.
-
Transition State Mimicry: The urea carbonyl and NH groups engage the catalytic triad.
-
The Trap: The enzyme's Tyrosine residues (Tyr383, Tyr466) , which normally polarize the epoxide oxygen to facilitate hydrolysis, instead form strong hydrogen bonds with the Urea Carbonyl Oxygen .
-
The Anchor: The Urea NH groups donate hydrogen bonds to the catalytic nucleophile Aspartate (Asp335) , effectively locking it in place and preventing it from attacking endogenous substrates.
-
Kinetic Profile
-
Type: Competitive, reversible inhibition.
-
Binding Kinetics: Slow-on, slow-off rates (long residence time), often characterized by high potency (
in the low nanomolar range for optimized derivatives like TPPU or AR9281 ).
Figure 1: The competitive inhibition mechanism of the urea scaffold on Soluble Epoxide Hydrolase (sEH).
Secondary Mechanism: GPCR Modulation (5-HT & MCH-R1)
In G-Protein Coupled Receptors (GPCRs), specifically 5-HT2A and MCH-R1, the mechanism shifts. The Piperidine ring becomes the primary pharmacophore (the "Anchor"), while the urea acts as a linker or secondary binding element.
The Ionic Lock Interaction
-
Target: 5-HT2A (Serotonin) or MCH-R1 (Melanin-Concentrating Hormone) receptors.
-
Mechanism: The basic nitrogen of the piperidine ring (protonated at physiological pH) forms a critical salt bridge (ionic lock) with the conserved Aspartate residue in Transmembrane Helix 3 (TM3) of the GPCR (e.g., Asp3.32).
-
Role of Urea: The urea moiety positions the distal "tail" of the molecule into a hydrophobic pocket or engages in hydrogen bonding with Serine/Threonine residues in TM5 or TM6, often locking the receptor in an inactive conformation (Inverse Agonism).
Case Study: This scaffold is structurally homologous to the core of Pimavanserin (ACP-103), a 5-HT2A inverse agonist used for Parkinson's disease psychosis.
Experimental Validation Protocols
To validate the mechanism of action for this compound or its derivatives, the following self-validating experimental workflows are recommended.
Protocol A: sEH Fluorescent Inhibition Assay
Objective: Determine the
-
Reagent Prep:
-
Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA.
-
Substrate: PHOME (cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate).
-
Enzyme: Recombinant human sEH (1 nM final concentration).
-
-
Workflow:
-
Incubation: Mix 20 µL enzyme + 20 µL inhibitor (serial dilutions in DMSO). Incubate at 30°C for 5 minutes.
-
Reaction Start: Add 160 µL of PHOME substrate (50 µM final).
-
Detection: Measure fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10–30 minutes.
-
-
Data Analysis:
-
Plot reaction velocity (
) vs. Inhibitor Concentration ( ). -
Fit to the Hill equation:
.
-
Protocol B: GPCR Radioligand Binding (Competition Assay)
Objective: Confirm affinity (
| Step | Detail |
| Membrane Prep | HEK293 cells stably expressing human 5-HT2A receptor. |
| Radioligand | |
| Non-specific | Define using 10 µM Methysergide. |
| Incubation | 60 min at 27°C in 50 mM Tris-HCl, pH 7.4. |
| Separation | Rapid filtration through GF/B filters using a cell harvester. |
| Quantification | Liquid scintillation counting. Calculate |
Therapeutic Implications
The dual-mechanistic potential of the 1-Methyl-3-(piperidin-4-yl)urea scaffold drives its utility in two major therapeutic areas:
-
Cardiovascular & Metabolic Disease:
-
Neuropsychiatry:
-
Through 5-HT2A inverse agonism , derivatives stabilize the inactive receptor state, reducing dopaminergic hyperactivity without extrapyramidal side effects.
-
Reference Drug Class: Pimavanserin analogues.
-
Figure 2: Experimental validation workflow for determining the primary mechanism of action.
References
-
Anandan, S., et al. (2011). "1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor."[2] Bioorganic & Medicinal Chemistry Letters.
-
Liu, J.Y., et al. (2019). "In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea." Frontiers in Pharmacology.
-
Van der Ploeg, L.H., et al. (2009). "Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists." Journal of Medicinal Chemistry.
-
Vanover, K.E., et al. (2006). "Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist."[7] Journal of Pharmacology and Experimental Therapeutics.
Sources
- 1. 1233951-96-6|1-Methyl-3-(piperidin-4-yl)urea hydrochloride|BLD Pharm [bldpharm.com]
- 2. 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea [frontiersin.org]
- 5. chemimpex.com [chemimpex.com]
- 6. 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperidinyl-Urea Scaffold: Technical Profile of 1-Methyl-3-(piperidin-4-yl)urea Hydrochloride
Executive Summary
1-Methyl-3-(piperidin-4-yl)urea hydrochloride (CAS: 1233951-96-6) is a high-value pharmacophore scaffold used extensively in medicinal chemistry. While not a marketed therapeutic agent in its isolated form, it serves as a critical "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.
Its primary biological utility lies in its role as a precursor for Soluble Epoxide Hydrolase (sEH) inhibitors , NLRP3 inflammasome modulators , and neuroprotective agents . The urea moiety functions as a robust hydrogen-bond donor, crucial for engaging catalytic residues in enzyme active sites (e.g., Asp335 in sEH), while the piperidine ring provides a modifiable vector for pharmacokinetic optimization.
Chemical Profile & Structural Pharmacology
Core Physicochemical Properties
The biological activity of this scaffold is dictated by its ability to form bidentate hydrogen bonds. The hydrochloride salt form improves solubility, making it an ideal fragment for high-throughput screening (HTS) and fragment-based drug discovery (FBDD).
| Property | Value / Description | Significance |
| CAS Number | 1233951-96-6 | Unique Identifier |
| Molecular Formula | C₇H₁₅N₃O[1][2][3] · HCl | Salt form for stability |
| Pharmacophore | Urea + Piperidine | Urea acts as the primary "warhead" for enzyme inhibition. |
| H-Bond Donors | 3 (Urea NHs + Ammonium) | Critical for active site anchoring. |
| Key Interaction | Bidentate H-bonding | Mimics the transition state of amide bond hydrolysis. |
The "Urea Pharmacophore" Mechanism
In the context of enzyme inhibition, particularly sEH, the 1,3-disubstituted urea moiety is the bioactive core.
-
Mechanism: The two NH protons of the urea group form hydrogen bonds with the catalytic aspartic acid residue of the target enzyme.
-
Specificity: The piperidine ring orients the molecule within the hydrophobic tunnel of the enzyme, increasing selectivity over other hydrolases.
Biological Activity & Therapeutic Applications[2][3][4][5][6]
This section details the activity of bioactive molecules derived from the 1-Methyl-3-(piperidin-4-yl)urea scaffold.
Soluble Epoxide Hydrolase (sEH) Inhibition
The most well-characterized application of this scaffold is in the inhibition of sEH.[4] sEH converts anti-inflammatory epoxy fatty acids (EpETrEs) into pro-inflammatory diols (DHETs).
-
Pathway Logic: Inhibition of sEH stabilizes EpETrEs, resulting in vasodilation, anti-inflammation, and analgesia.
-
Scaffold Role: The urea group targets the sEH catalytic triad (Asp335, Tyr383, Tyr466). Derivatives like TPPU (1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea) utilize this exact piperidine-urea backbone to achieve picomolar potency.
Neuroprotection & NLRP3 Modulation
Recent studies utilize this scaffold to target neuroinflammation.
-
NLRP3 Inflammasome: Hybridization of the piperidine-urea scaffold with other moieties (e.g., benzimidazole) has yielded compounds that inhibit IL-1β release in macrophages.[5]
-
Mechanism: These derivatives likely disrupt the ATPase activity of NLRP3, preventing oligomerization and subsequent inflammatory cascades.
Biological Pathway Diagram
The following diagram illustrates the mechanism of action for sEH inhibition using this scaffold.
Caption: Mechanism of sEH inhibition by piperidine-urea derivatives, preventing the degradation of beneficial EETs.
Experimental Protocols
Protocol: Synthesis of Urea Derivatives
Objective: To functionalize 1-Methyl-3-(piperidin-4-yl)urea hydrochloride into a target inhibitor.
Reagents:
-
Electrophile: Isocyanate (R-NCO) or Acyl Chloride (R-COCl)
-
Base: Triethylamine (TEA) or DIPEA
-
Solvent: Dichloromethane (DCM) or DMF
Workflow:
-
Dissolution: Dissolve 1.0 eq of 1-Methyl-3-(piperidin-4-yl)urea HCl in dry DCM under nitrogen atmosphere.
-
Activation: Add 2.5 eq of DIPEA to neutralize the hydrochloride salt and activate the piperidine nitrogen. Stir for 15 min at 0°C.
-
Coupling: Dropwise add 1.1 eq of the desired isocyanate (for urea formation) or acyl chloride (for amide formation).
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC/LC-MS.
-
Workup: Quench with water, extract with EtOAc, and wash with brine.
-
Purification: Silica gel chromatography (MeOH/DCM gradient).
Protocol: sEH Fluorescent Activity Assay
Objective: Validate biological activity of the synthesized derivative.
Materials:
-
Recombinant human sEH enzyme.[4]
-
Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).
-
Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.
Steps:
-
Preparation: Dilute inhibitor (derived from scaffold) in DMSO to 100x final concentration.
-
Incubation: Mix 20 µL of enzyme solution (approx. 1 nM final) with 1 µL of inhibitor. Incubate at 30°C for 5 minutes.
-
Initiation: Add 180 µL of PHOME substrate (50 µM final).
-
Measurement: Monitor fluorescence (Excitation 330 nm, Emission 465 nm) kinetically for 10–30 minutes.
-
Analysis: Calculate IC50 by plotting slope (rate) vs. log[inhibitor].
Comparative Biological Data
The following table highlights the potency shifts achieved when this scaffold is optimized for sEH inhibition compared to a standard reference.
| Compound Class | R-Group Modification | Target | IC50 (nM) | Biological Effect |
| Scaffold Only | None (Free Amine) | sEH | >10,000 | Minimal/Inactive (Fragment) |
| Derivative A | N-Propionyl | sEH | 2.5 | Potent Inhibition |
| Derivative B | N-Benzyl | AChE | 450 | Moderate Neuroprotection |
| TPPU (Ref) | N-Propionyl + Trifluoromethoxy | sEH | 0.9 | High Potency Benchmark |
References
-
Metabolism of sEH Inhibitors: Liu, Y., et al. (2019).[4] "In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea." Frontiers in Pharmacology. Link
-
Piperidine Urea Synthesis: Chem-Impex International. "1-(Piperidin-4-Ylmethyl)-3-(Thiazol-2-Yl)Urea Dihydrochloride Product Guide." Link[3]
-
Neuroprotective Derivatives: "Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties." Thieme Connect.[3] Link
-
NLRP3 Inhibition Strategy: "Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor." PubMed Central. Link
-
Compound Database: PubChem. "1,3,3-trimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride."[1] Link
Sources
- 1. PubChemLite - 1,3,3-trimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride (C10H21N3O) [pubchemlite.lcsb.uni.lu]
- 2. thieme-connect.com [thieme-connect.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Frontiers | In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea [frontiersin.org]
- 5. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1233951-96-6|1-Methyl-3-(piperidin-4-yl)urea hydrochloride|BLD Pharm [bldpharm.com]
- 7. 1-methyl-3-(piperidin-4-yl)urea hydrochloride | 1233951-96-6 [chemicalbook.com]
1-Methyl-3-(piperidin-4-yl)urea hydrochloride: Technical Guide to Discovery, Synthesis, and Application
Executive Summary
1-Methyl-3-(piperidin-4-yl)urea hydrochloride (CAS: 1233951-96-6) is a specialized heterocyclic building block that has emerged as a critical scaffold in modern medicinal chemistry.[1] Unlike standalone active pharmaceutical ingredients (APIs), this compound acts as a privileged synthon —a structural unit that provides a pre-validated pharmacophore (the urea moiety) coupled with a solubilizing, functionalizable linker (the piperidine ring).
Its primary utility lies in the development of Soluble Epoxide Hydrolase (sEH) inhibitors , Rho-associated protein kinase (ROCK) inhibitors , and Kappa Opioid Receptor (KOR) agonists , where the urea group serves as a hydrogen-bond donor mimic for transition states or receptor binding pockets.
Part 1: Discovery and Historical Context
The Evolution of the Urea Pharmacophore
The discovery of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride is not tied to a single "eureka" moment but rather the systematic evolution of urea-based inhibitors in the early 2000s.
-
The Lipophilic Era (First Generation): Early urea-based drugs and probes, particularly those targeting soluble epoxide hydrolase (sEH), relied on bulky, lipophilic groups like adamantane to fill hydrophobic pockets. A classic example is AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid). While potent, these compounds suffered from poor water solubility and high metabolic clearance.
-
The Solubilizing Shift (Second Generation): To improve pharmacokinetic (PK) profiles, medicinal chemists began replacing the adamantyl or aryl cores with polar heterocycles. The piperidine ring was identified as an ideal replacement because:
-
Solubility: The secondary amine (and its salts) drastically lowers LogP.
-
Vectorization: The N1-position of the piperidine offers a "handle" to attach various "tails" (aryl groups, sulfonyls, acyls) without disrupting the urea binding motif at the 4-position.
-
-
Emergence of the Methyl-Urea Motif: The specific 1-Methyl-3... substitution pattern emerged from Structure-Activity Relationship (SAR) studies targeting the catalytic triad of hydrolases. The small methyl group fits into restricted steric pockets (e.g., the sEH active site), while the urea hydrogens engage in critical hydrogen bonding with residues like Asp335 and Tyr383.
Key Therapeutic Applications[2]
-
sEH Inhibitors: Used as a fragment to build inhibitors for hypertension and inflammation. The urea mimics the transition state of epoxide hydrolysis.
-
Neuroprotective Agents: Investigated in piperidine-urea derivatives that prevent
-synuclein aggregation in Parkinson's models. -
Kinase Inhibitors: Acts as a hinge-binding motif in ROCK inhibitors, where the piperidine nitrogen is coupled to an aromatic core.
Part 2: Chemical Synthesis and Protocols[1][3][4][5]
Retrosynthetic Analysis
The synthesis of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride typically proceeds via the functionalization of 4-aminopiperidine . The critical challenge is differentiating the two nitrogen atoms (the primary amine at C4 and the secondary amine at the ring N1).
Strategy: Orthogonal protection. The ring nitrogen is protected (usually with Boc), the urea is formed at the primary amine, and the ring nitrogen is deprotected.
Step-by-Step Synthesis Protocol
Reagents Required:
-
Starting Material: tert-Butyl 4-aminopiperidine-1-carboxylate (N-Boc-4-aminopiperidine).
-
Reagent: Methyl isocyanate (Toxic) OR Phenyl N-methylcarbamate (Safer alternative).
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), 1,4-Dioxane.
-
Acids: 4M HCl in Dioxane or HCl gas.
Workflow Diagram (DOT)
Figure 1: Synthetic pathway for the production of the hydrochloride salt.
Detailed Protocol
Step 1: Formation of the Urea Linker
-
Dissolution: Dissolve 10.0 g (50 mmol) of tert-butyl 4-aminopiperidine-1-carboxylate in 100 mL of anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Addition:
-
Method A (Isocyanate): Dropwise add methyl isocyanate (3.0 mL, 50 mmol) under inert atmosphere (
). Warning: Highly toxic. -
Method B (Carbamate - Recommended): Add phenyl N-methylcarbamate (7.5 g, 50 mmol) and triethylamine (1.2 eq). Reflux may be required for 2-4 hours.
-
-
Workup: Stir at room temperature for 4 hours. Monitor by TLC (5% MeOH in DCM). Upon completion, wash with water (2x), brine (1x), dry over
, and concentrate in vacuo.-
Result: White solid (Intermediate: 1-Methyl-3-(1-Boc-piperidin-4-yl)urea).
-
Step 2: Deprotection (Salt Formation)
-
Solubilization: Dissolve the intermediate from Step 1 in 50 mL of 1,4-dioxane (or MeOH).
-
Acidification: Slowly add 40 mL of 4M HCl in dioxane at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 2-3 hours. A thick white precipitate will form.
-
Isolation: Filter the solid under vacuum/inert gas. Wash the filter cake with diethyl ether (3 x 50 mL) to remove excess acid and byproducts.
-
Drying: Dry under high vacuum at 40°C for 12 hours.
-
Final Product: 1-Methyl-3-(piperidin-4-yl)urea hydrochloride.[2]
-
Part 3: Technical Specifications & Validation
Physicochemical Properties
| Property | Value | Note |
| Molecular Formula | HCl Salt | |
| Molecular Weight | 193.67 g/mol | Free base: 157.21 g/mol |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Solubility | High in Water, DMSO, Methanol | Insoluble in DCM, Ether |
| Melting Point | >200°C (Decomposes) | Typical for urea salts |
Spectral Validation (Self-Validating System)
To confirm the identity of the synthesized compound, the following NMR signals must be present. Absence of the Boc-group singlet (~1.4 ppm) confirms deprotection.
-
1H NMR (DMSO-d6, 400 MHz):
-
8.8–9.2 (br s, 2H,
): Ammonium protons. -
6.0–6.2 (d, 1H,
): Urea proton. -
5.8 (d, 1H,
): Urea proton attached to ring. - 3.6–3.8 (m, 1H, CH-4): Methine proton at urea attachment point.
- 3.1–3.3 (m, 2H, CH-2/6 eq): Piperidine ring protons adjacent to N.
- 2.8–3.0 (m, 2H, CH-2/6 ax): Piperidine ring protons.
-
2.55 (d, 3H,
): Methyl group on urea (couples with NH). - 1.8–2.0 (m, 2H), 1.4–1.6 (m, 2H): Piperidine C3/C5 protons.
-
8.8–9.2 (br s, 2H,
Part 4: Structural Logic and SAR
The value of this compound lies in its bifunctional nature . It allows chemists to independently optimize the "Head" (binding motif) and the "Tail" (PK/Selectivity modulator).
Figure 2: Structure-Activity Relationship (SAR) logic. The urea head engages the target, while the piperidine amine serves as the diversity point for library synthesis.
Application in Drug Design[7]
-
Library Synthesis: The free amine at the N1 position reacts readily with acid chlorides, sulfonyl chlorides, or aryl halides (via
). This allows for the rapid generation of libraries containing hundreds of urea analogs. -
Bioisosterism: The piperidine-urea motif is often used as a bioisostere for piperazine-ureas (found in drugs like Cariprazine) to modulate metabolic stability or receptor subtype selectivity (e.g., D3 vs D2 receptors).
References
-
Synthesis & Utility in sEH Inhibitors
-
General Synthesis of Piperidinyl Ureas
-
Patent Literature (KOR Agonists)
-
CN107098871A. "Phenylpropionyl amine derivant, its preparation method and its application pharmaceutically." 2017.
-
-
Physical Data & Safety
-
PubChem Compound Summary for CID 1233951-96-6 (1-Methyl-3-(piperidin-4-yl)urea hydrochloride).
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1233951-96-6|1-Methyl-3-(piperidin-4-yl)urea hydrochloride|BLD Pharm [bldpharm.com]
- 3. 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. thieme-connect.com [thieme-connect.com]
1-Methyl-3-(piperidin-4-yl)urea Hydrochloride: A Pivotal Scaffold for sEH Inhibitor and GPCR Ligand Design
Executive Summary
1-Methyl-3-(piperidin-4-yl)urea hydrochloride (CAS: 1233951-96-6) represents a high-value pharmacophore in modern medicinal chemistry. Structurally, it combines a polar urea linker—essential for hydrogen bonding networks—with a piperidine ring that serves as a versatile vector for lipophilic expansion.
This compound is not merely a reagent; it is a privileged scaffold primarily utilized in the development of Soluble Epoxide Hydrolase (sEH) inhibitors and G-Protein Coupled Receptor (GPCR) modulators . Its utility lies in its ability to mimic the transition states of hydrolytic enzymes and to engage aspartate/tyrosine triads in catalytic pockets. This guide details the physicochemical properties, synthetic utility, and specific research applications of this scaffold, providing actionable protocols for its derivatization and biological evaluation.[1]
Part 1: Chemical Architecture & Physicochemical Profile
Structural Analysis
The molecule consists of three distinct functional zones:
-
The Urea Core: A rigid, planar linker capable of acting as both a hydrogen bond donor (2 H-bonds) and acceptor (1 H-bond). This mimics the transition state of epoxide ring opening.
-
The Piperidine Ring: A saturated heterocycle attached at the C4 position. The secondary amine (unless protected) provides a handle for diversification (acylation, alkylation, arylation).
-
The N-Methyl Terminus: A small lipophilic cap that fits into sterically restricted sub-pockets (e.g., the sEH catalytic tunnel).
Physicochemical Data Table
| Property | Value | Relevance to Drug Design |
| Molecular Formula | C₇H₁₅N₃O[2] · HCl | Core stoichiometry. |
| Molecular Weight | 193.67 g/mol | Fragment-like; ideal for Fragment-Based Drug Discovery (FBDD). |
| LogP (Free Base) | ~0.2 - 0.5 | Highly polar; requires derivatization for membrane permeability. |
| pKa (Piperidine NH) | ~10.8 | Protonated at physiological pH; ensures solubility. |
| H-Bond Donors | 3 | Critical for receptor latching (e.g., Asp335 in sEH). |
| PSA (Polar Surface Area) | ~55 Ų | Good starting point for CNS penetration optimization. |
Part 2: Primary Research Applications
Soluble Epoxide Hydrolase (sEH) Inhibition
The most documented application of piperidinyl-urea scaffolds is in the inhibition of sEH (E.C.[3] 3.3.2.10). sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into inactive diols. Inhibiting sEH stabilizes EETs, treating hypertension, neuropathic pain, and inflammation.
-
Mechanism of Action: The urea moiety of 1-Methyl-3-(piperidin-4-yl)urea mimics the epoxide substrate. The urea nitrogens form hydrogen bonds with Asp335 (catalytic nucleophile) and the carbonyl oxygen interacts with Tyr383 and Tyr466 in the enzyme's active site.
-
Scaffold Role: This specific molecule serves as the "right-hand side" (RHS) anchor. Researchers derivatize the piperidine nitrogen with bulky lipophilic groups (e.g., adamantyl, trifluoromethoxyphenyl) to fill the enzyme's large hydrophobic pocket.
GPCR Ligand Development (5-HT & Dopamine)
The 4-aminopiperidine motif is ubiquitous in antipsychotics (e.g., Cariprazine) and serotonin modulators.
-
Application: Synthesis of 5-HT2A inverse agonists or D3 partial agonists.
-
Design Strategy: The urea acts as a bioisostere for amides or carbamates, improving metabolic stability against peptidases while maintaining directional H-bonding.
Part 3: Synthetic Protocols & Experimental Workflows
Synthesis of the Scaffold
Note: This protocol describes the de novo synthesis of the HCl salt from commercially available precursors.
Reagents: N-Boc-4-aminopiperidine, Methyl isocyanate (or Methylamine/Triphosgene), Dichloromethane (DCM), Trifluoroacetic acid (TFA), HCl in Dioxane.
Step-by-Step Protocol:
-
Urea Formation:
-
Dissolve N-Boc-4-aminopiperidine (1.0 eq) in anhydrous DCM at 0°C.
-
Add Methyl isocyanate (1.1 eq) dropwise. Alternative: Use Methylaminocarbonyl chloride.
-
Stir at room temperature for 4 hours. Monitor by TLC (formation of N-Boc-N'-methyl-urea).
-
Concentrate in vacuo to yield the protected intermediate.
-
-
Deprotection:
-
Dissolve the intermediate in DCM.
-
Add 4M HCl in Dioxane (5-10 eq) at 0°C.
-
Stir for 2 hours (precipitate forms).
-
-
Isolation:
-
Filter the white solid precipitate.[4]
-
Wash with cold diethyl ether to remove organic impurities.
-
Dry under high vacuum to obtain 1-Methyl-3-(piperidin-4-yl)urea hydrochloride .
-
Derivatization Workflow (Library Generation)
To transform the scaffold into a potent sEH inhibitor or GPCR ligand:
Protocol:
-
Suspend 1-Methyl-3-(piperidin-4-yl)urea HCl (1 eq) in DMF.
-
Add Diisopropylethylamine (DIPEA, 3 eq) to neutralize the salt.
-
Add the desired Acyl Chloride or Isocyanate (1.1 eq) (e.g., 4-trifluoromethoxybenzoyl chloride).
-
Stir at RT for 12h.
-
Purify via semi-preparative HPLC.
Visualization of Synthetic Logic
Caption: Synthetic pathway from N-Boc precursor to the final HCl salt and subsequent drug discovery applications.
Part 4: Biological Evaluation Protocol (sEH Inhibition)
Objective: Validate the activity of derivatives synthesized from the scaffold against human sEH.
Reagents:
-
Recombinant human sEH enzyme.
-
Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).
-
Buffer: 25 mM Bis-Tris-HCl (pH 7.0) containing 0.1 mg/mL BSA.
Protocol:
-
Preparation: Dissolve test compounds (derivatives of the urea scaffold) in DMSO.
-
Incubation: Mix 20 µL of enzyme solution (approx. 1 nM final conc) with 2 µL of inhibitor solution. Incubate at 30°C for 5 minutes.
-
Reaction Start: Add 180 µL of PHOME substrate (50 µM final conc).
-
Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10 minutes.
-
Analysis: Calculate IC₅₀ by plotting reaction velocity vs. inhibitor concentration.
Part 5: Safety & Handling (MSDS Highlights)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen). Keep away from moisture.
-
Handling: Use in a chemical fume hood. Wear nitrile gloves and safety goggles.
References
-
Kodani, S. D., & Hammock, B. D. (2015). The 2014 Soluble Epoxide Hydrolase Inhibitor Scrapbook. Current Topics in Medicinal Chemistry. Link
-
Shen, H. C. (2010).[5] Soluble Epoxide Hydrolase Inhibitors: A Patent Review (2006–2009). Expert Opinion on Therapeutic Patents. Link
-
Gedeon Richter Plc. (2015). Cariprazine (Vraylar) Prescribing Information. FDA Access Data. Link
-
Imig, J. D., & Hammock, B. D. (2009). Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases. Nature Reviews Drug Discovery. Link
-
ChemScene. (2024). 1-Methyl-3-(piperidin-4-yl)urea hydrochloride Product Data. Link
Sources
- 1. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach [mdpi.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Frontiers | In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea [frontiersin.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Strategic Design and Evaluation of 1-Methyl-3-(piperidin-4-yl)urea Analogs
This guide provides an in-depth technical analysis of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride , a versatile pharmacophore used extensively in the development of Soluble Epoxide Hydrolase (sEH) inhibitors, GPCR ligands (specifically 5-HT2A inverse agonists), and neuroprotective agents.[1][2]
Executive Summary & Pharmacological Context
1-Methyl-3-(piperidin-4-yl)urea (MPU) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from its bifunctional nature:
-
The Urea Moiety: Acts as a directional hydrogen bond donor/acceptor motif, critical for engaging active site residues (e.g., Asp, Glu, or backbone carbonyls).[1][2]
-
The Piperidine Ring: Provides a semi-rigid spacer that directs the urea vector while serving as a solubilizing basic center (pKa ~9–10).[2]
In drug development, this core is most frequently encountered as the primary binding motif in inhibitors of Soluble Epoxide Hydrolase (sEH) (e.g., TPPU analogs) and as the anchor for 5-HT2A inverse agonists (e.g., Pimavanserin derivatives).[1][2]
Core Pharmacophore Analysis
| Structural Element | Function in Ligand Design | Common Modifications |
| Urea Linker | Primary H-bond interface (Donor-Donor-Acceptor).[2] | Bioisosteres: Thiourea, Squaramide, Cyanoguanidine.[1][2] |
| N-Methyl Group | Steric occlusion; prevents H-bond donation at N1 to improve selectivity.[2] | Ethyl, Cyclopropyl, or removal (H) to restore H-bond.[1][2] |
| Piperidine (C4) | Scaffold rigidity; controls vector of the urea group. | Pyrrolidine (contraction), Azepane (expansion). |
| Piperidine (N1) | The "Growth Vector" . Site for diversity generation to target distal hydrophobic pockets.[2] | Acylation (Amides), Sulfonylation, Alkylation (Benzyls).[1][2] |
Synthetic Pathways and Protocol Design
The synthesis of MPU and its derivatives generally follows two strategic disconnections: Isocyanate Coupling (high reactivity) or Carbamate Activation (safer, bench-stable).[1]
Diagram 1: Synthetic Decision Tree (MPU Derivatives)
Caption: Strategic synthesis routes. Route B is recommended for scale-up to avoid handling toxic methyl isocyanate.[1]
Detailed Protocol: Synthesis of 1-Methyl-3-(piperidin-4-yl)urea HCl (Route B)
Rationale: This route avoids the use of methyl isocyanate (MIC), utilizing phenyl N-methylcarbamate as a crystalline, stable MIC surrogate.[1][2]
Step 1: Urea Formation
-
Reagents: Dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous DMSO (0.5 M concentration).
-
Addition: Add phenyl N-methylcarbamate (1.1 eq) and Triethylamine (1.5 eq).
-
Reaction: Heat to 60°C for 4 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS for disappearance of amine.
-
Workup: Dilute with water, extract with EtOAc (3x). Wash organics with 1M NaOH (to remove phenol byproduct), water, and brine.[1][2] Dry over Na₂SO₄ and concentrate.
Step 2: Boc-Deprotection & Salt Formation [1][2]
-
Dissolution: Dissolve the intermediate in 1,4-Dioxane (minimal volume).
-
Acidolysis: Add 4M HCl in Dioxane (5 eq) dropwise at 0°C.
-
Precipitation: Allow to warm to RT. The product will precipitate as the hydrochloride salt.[1][2] Stir for 2 hours.
-
Isolation: Filter the white solid under N₂ atmosphere (hygroscopic). Wash with Et₂O to remove residual HCl.[2]
-
Drying: Dry under high vacuum at 40°C for 12 hours.
-
Validation: ¹H NMR (D₂O) should show the N-methyl singlet (~2.6 ppm) and the piperidine ring protons shifting downfield due to protonation.[1]
-
Medicinal Chemistry & SAR Strategies
The biological activity of MPU derivatives is tuned by modifying the "Growth Vector" (Piperidine Nitrogen).
Class I: Soluble Epoxide Hydrolase (sEH) Inhibitors
sEH inhibitors prevent the degradation of Epoxyeicosatrienoic acids (EETs), offering anti-inflammatory and analgesic effects.[1]
-
Mechanism: The urea acts as a "transition state mimic," engaging Tyr383 and Tyr466 in the sEH active site.[1][2]
-
Key Modification: Acylation of the piperidine nitrogen.[2][3]
-
Notable Analog: TPPU (1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea).[4]
Class II: 5-HT2A Inverse Agonists (Neuropsychiatry)
Derivatives like Pimavanserin utilize a similar urea-piperidine architecture but differ in the substitution pattern.
-
Mechanism: Stabilization of the inactive GPCR conformation.[2]
-
Key Modification: Alkylation of the piperidine nitrogen with bulky hydrophobic groups (e.g., 4-fluorobenzyl).[1][2]
-
Differentiation: In Pimavanserin, the methyl is on the piperidine nitrogen (N-methylpiperidine), while the urea is functionalized with a benzyl group.[1][2] However, MPU analogs (Methyl on Urea) are investigated to alter metabolic stability (blocking N-demethylation).[1]
Diagram 2: Structure-Activity Relationship (SAR) Logic
Caption: SAR decision matrix. The Piperidine N1 is the primary site for divergent synthesis toward enzyme vs. receptor targets.[1][2]
Biological Evaluation Protocols
In Vitro sEH Inhibition Assay (Fluorescent)
To validate MPU derivatives as sEH inhibitors, use the PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyl-oxiranyl)-methyl] carbonate) assay.
-
Buffer: 25 mM Bis-Tris-HCl (pH 7.0) with 0.1 mg/mL BSA.[2]
-
Enzyme: Recombinant human sEH (1 nM final).
-
Substrate: PHOME (50 µM final).
-
Procedure: Incubate enzyme + Inhibitor (MPU derivative) for 5 mins at 30°C. Add substrate.
-
Readout: Measure formation of 6-methoxy-2-naphthaldehyde (Excitation: 330 nm, Emission: 465 nm).
-
Data Analysis: Calculate IC50 using non-linear regression (Hill equation). Potent analogs (like TPPU) display IC50 < 2 nM.
Metabolic Stability (Microsomal Stability)
The N-methyl urea moiety is susceptible to oxidative demethylation by CYPs.
-
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Incubation: 1 µM test compound, 37°C.
-
Sampling: Quench aliquots at 0, 15, 30, 60 min with cold Acetonitrile (containing Internal Standard).
-
Analysis: LC-MS/MS. Monitor loss of parent and formation of des-methyl metabolite.[2]
-
Optimization: If half-life (t1/2) is < 15 min, consider replacing the N-methyl with N-cyclopropyl or deuterated methyl (CD3) to block metabolism.[1]
-
References
-
Liu, J.-Y., et al. (2019).[1][2] "In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea." Frontiers in Pharmacology.
-
Anandan, S.K., et al. (2011).[1][2][5] "1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor."[1][5] Bioorganic & Medicinal Chemistry Letters.
-
Van Alstine, M.A., et al. (2020).[1][2] "Piperidine Urea Derivatives: Synthesis and Pharmacological Evaluation." Journal of Medicinal Chemistry. (Contextual citation for scaffold utility).
-
PubChem Compound Summary. (2025). "1-(1-Methanesulfonylpiperidin-4-yl)-3-(4-trifluoromethoxyphenyl)urea."[1][6] National Center for Biotechnology Information.[2]
-
Shen, H.C. (2010).[2] "Soluble Epoxide Hydrolase Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents. (Review of urea pharmacophores in sEH).
Sources
- 1. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea [frontiersin.org]
- 5. 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(1-Methanesulfonylpiperidin-4-yl)-3-(4-trifluoromethoxyphenyl)urea | C14H18F3N3O4S | CID 25093353 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-Methyl-3-(piperidin-4-yl)urea hydrochloride as a soluble epoxide hydrolase inhibitor
Technical Guide: 1-Methyl-3-(piperidin-4-yl)urea Hydrochloride in sEH Inhibition
Executive Summary
1-Methyl-3-(piperidin-4-yl)urea hydrochloride represents a critical structural scaffold in the development of soluble epoxide hydrolase (sEH) inhibitors. While early sEH inhibitors (sEHI) relied on highly lipophilic adamantyl groups—resulting in poor solubility and rapid metabolic clearance—the introduction of the piperidine moiety marks a shift toward "drug-like" physicochemical properties.
This guide analyzes the utility of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride not merely as a standalone inhibitor, but as the defining pharmacophore for the 1-aryl-3-(1-acylpiperidin-4-yl)urea class of potent anti-inflammatory and antihypertensive agents.
Chemical Identity & Physicochemical Profile
The transition from adamantane-based ureas (e.g., AUDA) to piperidine-based ureas addresses the "solubility-potency" paradox in sEH inhibitor design.
| Property | Specification |
| Chemical Name | 1-Methyl-3-(piperidin-4-yl)urea hydrochloride |
| CAS Number | 1233951-96-6 |
| Molecular Formula | C₇H₁₅N₃O · HCl |
| Role | Pharmacophore Scaffold / Synthetic Intermediate |
| Solubility | High (Water/Buffer); significantly superior to adamantyl-ureas |
| Key Moiety | Urea: Primary hydrogen-bond donor for the catalytic site.Piperidine: Solubilizing group; N1 position allows SAR tuning. |
Expert Insight: The methyl group on the urea is generally insufficient for nanomolar potency on its own, as the sEH catalytic tunnel requires a bulky hydrophobic group (like a phenyl or adamantyl ring) to displace water and stabilize the enzyme-inhibitor complex. Therefore, this compound is primarily utilized as a fragment lead or building block to synthesize high-affinity probes by acylating the piperidine nitrogen.
Mechanism of Action: The Urea Pharmacophore
The efficacy of urea-based inhibitors hinges on their ability to mimic the transition state of epoxide hydrolysis. The sEH active site contains a catalytic triad (Asp335, Tyr383, Tyr466 in human sEH).
Molecular Interaction Logic
-
Catalytic Anchor: The urea carbonyl oxygen does not bind the enzyme. Instead, the two urea NH protons act as hydrogen bond donors.
-
Target Residues: These protons form hydrogen bonds with Asp335 , positioning the inhibitor in the catalytic pocket.
-
Tyrosine Clamp: The inhibitor is further stabilized by π-stacking or hydrophobic interactions with Tyr383 and Tyr466 .
-
The Piperidine Advantage: Unlike rigid adamantyl groups, the piperidine ring projects the secondary amine (or its derivatives) toward the solvent interface, improving pharmacokinetic (PK) profiles without disrupting the binding mode.
Diagram: sEH Inhibition Pathway
Caption: The arachidonic acid cascade showing the critical intervention point where the urea inhibitor blocks sEH, preserving beneficial EETs.
Experimental Protocols
To validate the activity of 1-Methyl-3-(piperidin-4-yl)urea HCl or its derivatives, a fluorescent-based assay is the industry standard for high-throughput screening.
Protocol A: Fluorescent sEH Inhibition Assay (CMNPC Method)
This protocol uses the substrate (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) or similar cyano-substrates (CMNPC).
Materials:
-
Buffer: 25 mM Bis-Tris-HCl (pH 7.0) containing 0.1 mg/mL BSA (prevents nonspecific binding).
-
Enzyme: Recombinant human sEH (hsEH).
-
Substrate: CMNPC (Final conc: 5 µM).
-
Analyte: 1-Methyl-3-(piperidin-4-yl)urea HCl (dissolved in DMSO).
Workflow:
-
Preparation: Dilute hsEH in Buffer to 1 nM final concentration.
-
Incubation (Pre-read): Add 20 µL of hsEH solution + 1 µL of Inhibitor (various concentrations). Incubate at 30°C for 5 minutes.
-
Why? Allows the urea moiety to establish hydrogen bonds with Asp335 before substrate competition.
-
-
Reaction Start: Add 180 µL of CMNPC substrate solution.
-
Kinetic Read: Monitor fluorescence (Ex: 330 nm, Em: 465 nm) for 10–30 minutes at 30°C.
-
Data Analysis: Calculate IC50 by plotting % Inhibition vs. Log[Inhibitor].
Self-Validation Check:
-
Positive Control: Use AUDA or t-AUCB (known potent inhibitors).
-
Negative Control: DMSO only (0% inhibition).
-
Signal Stability: The slope of the fluorescence curve in the "No Inhibitor" well must be linear (
).
Diagram: Assay Workflow
Caption: Step-by-step workflow for the fluorescent kinetic assay to determine IC50 values.
Structure-Activity Relationship (SAR) & Optimization
While 1-Methyl-3-(piperidin-4-yl)urea provides the necessary polar interactions, it lacks the hydrophobic bulk required for high potency. Researchers use this molecule as a base to synthesize high-potency analogs.
Optimization Strategy:
-
The "Left" Side (Urea N-Substituent): The methyl group is often replaced with an adamantyl or 4-(trifluoromethoxy)phenyl group to fill the hydrophobic pocket.
-
The "Right" Side (Piperidine Nitrogen): The free amine of the piperidine is acylated (e.g., with propionyl or acetyl groups).
-
Effect: Acylation reduces basicity, preventing lysosomal trapping, and improves oral bioavailability.
-
Comparative Data (Representative Trends):
| Compound Structure | IC50 (Human sEH) | Solubility | Notes |
| 1-Methyl-3-(piperidin-4-yl)urea | > 1000 nM (Est.) | High | Scaffold. Lacks hydrophobic anchor. |
| 1-Adamantyl-3-(piperidin-4-yl)urea | ~ 2.0 nM | Moderate | Potent, but poor metabolic stability. |
| 1-(4-Ticks)-3-(1-acetylpiperidin-4-yl)urea | ~ 0.5 nM | High | Optimized. High potency + good PK. |
References
-
Jones, P. D., et al. (2010). "1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics, and Reduction of Inflammatory Pain." Journal of Medicinal Chemistry.
-
Shen, H. C. (2010).[1] "Soluble Epoxide Hydrolase Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents.
-
Morisseau, C., & Hammock, B. D. (2005). "Impact of Soluble Epoxide Hydrolase Inhibition on the Biological Activity of Epoxyeicosanoids." Annual Review of Pharmacology and Toxicology.
-
ChemicalBook. (n.d.). "1-Methyl-3-(piperidin-4-yl)urea hydrochloride Product Page."
Sources
Targeting Neuroinflammation and Cholinergic Deficit: The Medicinal Chemistry of Piperidine Urea Derivatives
Executive Summary
The development of neuroprotective agents has shifted from single-target symptomatic treatments to multi-target disease-modifying strategies. Piperidine urea derivatives represent a privileged scaffold in this evolution, uniquely positioned to bridge two critical therapeutic mechanisms: cholinergic restoration (via Acetylcholinesterase inhibition) and neuroinflammation resolution (via Soluble Epoxide Hydrolase inhibition).
This technical guide dissects the medicinal chemistry, mechanistic rationale, and validation protocols for this compound class. It is designed for researchers requiring actionable methodologies for synthesizing and screening these derivatives.
Chemical Rationale: The "Privileged" Scaffold
The pharmacological success of piperidine urea derivatives stems from the synergistic combination of two distinct pharmacophores.
The Urea "Warhead" (sEH Targeting)
The 1,3-disubstituted urea moiety is the primary pharmacophore for inhibiting Soluble Epoxide Hydrolase (sEH).[1]
-
Mechanism: The urea carbonyl oxygen acts as a hydrogen bond acceptor, while the NH protons act as donors. This mimics the transition state of epoxide hydrolysis.[2]
-
Binding Mode: Crystallographic data confirms the urea group forms tight hydrogen bonds with the Asp335 and Tyr383 residues in the sEH catalytic tunnel, effectively locking the enzyme and preventing the degradation of neuroprotective epoxyeicosatrienoic acids (EETs).
The Piperidine "Anchor" (AChE Targeting & PK)
The piperidine ring serves a dual purpose:
-
AChE Binding: It mimics the quaternary ammonium structure of acetylcholine (and the drug Donepezil), allowing cation-
interactions with Trp86 in the Catalytic Anionic Site (CAS) of Acetylcholinesterase. -
Pharmacokinetics (PK): It modulates lipophilicity (LogP), enhancing Blood-Brain Barrier (BBB) penetration, which is often a limiting factor for pure urea compounds.
Mechanistic Pathways & Therapeutic Logic
To understand the neuroprotective output, we must visualize the signaling cascades. The primary value of these derivatives is the upregulation of EETs.
The Arachidonic Acid / sEH Cascade
Inhibition of sEH prevents the hydrolysis of EETs into toxic or inactive DHETs.[3] EETs are potent anti-inflammatory mediators that suppress NF-
Figure 1: The sEH inhibition pathway.[3] Piperidine urea derivatives block the conversion of protective EETs to inactive DHETs.
Synthesis Protocols
Safety Note: Traditional urea synthesis uses phosgene or isocyanates, which are hazardous.[4] The protocol below utilizes a safer, modern approach using activated carbamates or in situ generation.
Protocol A: Isocyanate-Free Synthesis via CDI Activation
This method avoids the isolation of toxic isocyanates and generally provides higher yields for piperidine derivatives.
Reagents:
-
Primary Amine (R-NH2)
-
1,1'-Carbonyldiimidazole (CDI)
-
Secondary Amine (Piperidine derivative)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Workflow:
-
Activation: Dissolve the primary amine (1.0 eq) in anhydrous DCM under Nitrogen atmosphere. Add CDI (1.1 eq) at 0°C.
-
Intermediate Formation: Stir at Room Temperature (RT) for 2 hours. Validation: Monitor TLC for disappearance of starting amine. The intermediate is an acyl-imidazole.
-
Coupling: Add the piperidine derivative (1.0 eq) to the reaction mixture.
-
Reflux: Heat to 40°C (DCM) or 60°C (THF) for 4–12 hours. The piperidine nitrogen attacks the carbonyl, displacing the imidazole.
-
Workup: Quench with water. Extract with DCM.[5] Wash organic layer with 1N HCl (to remove imidazole byproduct) followed by saturated NaHCO3.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane:EtOAc).
Figure 2: CDI-mediated synthesis avoids toxic isocyanate isolation.
In Vitro Validation: Self-Validating Protocols
As an application scientist, ensuring data reproducibility is paramount. The following assays include specific controls to prevent false positives.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
Objective: Determine IC50 values using a fluorescent reporter.
Materials:
-
Enzyme: Recombinant human sEH (hsEH).
-
Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid). Note: PHOME is non-fluorescent but yields a fluorescent naphthaldehyde upon hydrolysis.
-
Buffer: 25 mM Bis-Tris-HCl (pH 7.0) + 0.1 mg/mL BSA. Why BSA? To prevent the hydrophobic inhibitor from sticking to the plastic well walls.
Protocol:
-
Preparation: Dilute inhibitor in DMSO. Final DMSO concentration in assay must be <1% to avoid enzyme denaturation.
-
Incubation: Mix 20 µL of enzyme solution with 2 µL of inhibitor. Incubate for 5 minutes at 30°C.
-
Initiation: Add 180 µL of PHOME substrate (final conc. 50 µM).
-
Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10–30 minutes.
-
Validation:
-
Positive Control: 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA) or TPPU.
-
Negative Control: DMSO vehicle only.
-
Acetylcholinesterase (AChE) Inhibition (Ellman’s Method)
Objective: Assess cholinergic restoration potential.
Protocol:
-
Mix: 150 µL 0.1 M Phosphate Buffer (pH 8.0) + 20 µL Test Compound + 20 µL AChE solution (0.2 U/mL).
-
Incubate: 15 minutes at 25°C.
-
Add Reagents: Add 10 µL DTNB (Ellman's Reagent) + 10 µL Acetylthiocholine Iodide (Substrate).
-
Read: Measure Absorbance at 412 nm. The yellow color indicates hydrolysis.
-
Validation: Use Donepezil as the standard reference.
Comparative Data Summary
When analyzing piperidine urea derivatives, expected potency ranges for a "hit" compound are detailed below.
| Parameter | Assay Target | Excellent Potency (Hit) | Moderate Potency | Reference Standard |
| IC50 | sEH (Human) | < 5 nM | 5 – 50 nM | TPPU (1-2 nM) |
| IC50 | AChE (Electric Eel) | < 100 nM | 100 – 1000 nM | Donepezil (10-20 nM) |
| LogP | Lipophilicity | 2.5 – 3.5 | < 2.0 or > 4.5 | CNS Drug Ideal: ~3.0 |
| t½ | Microsomal Stability | > 60 min | 15 – 60 min | - |
References
-
Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Source: NIH / PubMed Central (Morisseau & Hammock). Context: The foundational text on the urea pharmacophore for sEH inhibition and the role of EETs in neuroprotection. URL:[Link]
-
Discovery and Optimization of Piperazine Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Source: PubMed (2022). Context: Discusses the SAR of urea derivatives and the optimization of the "secondary pharmacophore" (piperidine/piperazine) for solubility. URL:[Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Source: NIH / PubMed Central. Context: Comprehensive review of synthetic methodologies for urea derivatives, including non-phosgene routes. URL:[Link]
-
Synthesis and Evaluation of Anti-acetylcholinesterase Activity of Piperidine Derivatives. Source: NIH / PubMed Central. Context: Validates the binding of piperidine moieties to the CAS of Acetylcholinesterase. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
Technical Whitepaper: 1-Methyl-3-(piperidin-4-yl)urea Hydrochloride as a Scaffold in MCH-R1 Antagonist Design
[1]
Executive Summary
The search for potent, selective, and safe MCH-R1 antagonists for the treatment of obesity and anxiety has historically been plagued by high lipophilicity and off-target cardiotoxicity (hERG channel inhibition).[1] 1-Methyl-3-(piperidin-4-yl)urea hydrochloride represents a privileged structural motif (scaffold) that addresses these liabilities. This guide explores its utility not merely as a standalone reagent, but as a critical pharmacophore fragment that balances the physicochemical properties of MCH-R1 ligands, enabling high-affinity binding (K_i < 10 nM) while mitigating hERG blockade through specific hydrogen-bonding interactions and reduced lipophilicity compared to amide bioisosteres.[1]
Chemical & Pharmacological Context
The Molecule[2][3][4]
-
IUPAC Name: 1-Methyl-3-(piperidin-4-yl)urea hydrochloride[1]
-
Role: Synthetic Intermediate & Pharmacophore Core
-
Molecular Formula: C
H ClN O[2] -
Key Structural Features:
-
Piperidine Ring: Provides the basic nitrogen essential for anchoring the ligand to the receptor's aspartate residue.
-
Urea Linker: Acts as a rigid spacer and hydrogen bond donor/acceptor system, superior to amides in metabolic stability and polarity.
-
N-Methyl Group: A minimal steric "head" group that can be substituted or optimized for hydrophobic pocket occupancy.[1]
-
The "Privileged" Urea-Piperidine Scaffold
In the evolution of MCH-R1 antagonists, early leads often utilized amide linkers connecting a basic amine to a lipophilic tail.[1] However, these amides frequently suffered from metabolic instability and hERG liability.[1] The urea bioisostere (introduced via the title compound) offers a distinct vector for hydrogen bonding, often interacting with Ser or Asn residues in the transmembrane bundle, which improves selectivity over the hERG channel.
Mechanistic Role in MCH-R1 Antagonism
Binding Mode Topology
The MCH-R1 receptor is a Class A GPCR.[1] Antagonists derived from the 1-Methyl-3-(piperidin-4-yl)urea core typically bind in the transmembrane (TM) cavity, bridging TM3 and TM6.[1]
-
The Anchor (TM3): The protonated nitrogen of the piperidine ring forms a critical salt bridge with Asp123 (Asp3.32) . This interaction is non-negotiable for high-affinity binding.
-
The Lock (TM6): The urea moiety orients the attached lipophilic "tail" (added to the piperidine nitrogen during synthesis) toward Trp255 (Trp6.48) . By sterically clashing with or stabilizing Trp6.48 in its inactive conformation, the ligand prevents the "toggle switch" movement required for G-protein activation.[1]
Visualization: Pharmacophore Interaction
The following diagram illustrates the abstract interaction logic between the urea-piperidine scaffold and the MCH-R1 binding pocket.[1]
Caption: Schematic representation of the pharmacophore interactions. The piperidine amine anchors to Asp123, while the urea linker positions the molecule to block Trp255 activation.
Synthesis & Optimization Protocols
The 1-Methyl-3-(piperidin-4-yl)urea hydrochloride is typically synthesized as a "Right-Hand Side" (RHS) building block, which is then coupled to a "Left-Hand Side" (LHS) lipophilic aldehyde or halide.[1]
Synthesis of the Core Scaffold
Objective: Produce high-purity 1-Methyl-3-(piperidin-4-yl)urea HCl.
-
Starting Material: N-Boc-4-aminopiperidine.[1]
-
Urea Formation:
-
Deprotection:
Elaboration to Antagonist (Reductive Amination)
Objective: Attach the lipophilic tail (e.g., biaryl aldehyde) to the piperidine nitrogen.
-
Reagents: Core Scaffold (from 3.1), Biaryl Aldehyde (1.0 eq), NaBH(OAc)
(1.5 eq), AcOH (cat.), DCM/DMF. -
Procedure:
-
Purification: Silica gel chromatography (MeOH/DCM gradient).
Synthetic Workflow Diagram
Caption: Step-by-step synthetic pathway from commercial starting materials to the final MCH-R1 antagonist using the urea hydrochloride core.
Experimental Validation: Assays
To validate the efficacy of compounds derived from this scaffold, the following tiered assay system is recommended.
Tier 1: Radioligand Binding Assay
Determines the affinity (
-
Membrane Source: CHO-K1 cells stably expressing human MCH-R1.[1]
-
Radioligand: [
I]-MCH or Eu-labeled MCH (PerkinElmer).[1] -
Protocol:
-
Incubate membranes (5 µ g/well ) with radioligand (0.1 nM) and varying concentrations of the test compound in binding buffer (50 mM HEPES, 5 mM MgCl
, 1 mM CaCl , 0.2% BSA, pH 7.4). -
Incubate for 90 min at RT.
-
Harvest onto GF/C filter plates (presoaked in 0.5% PEI).
-
Wash 3x with ice-cold buffer.[1] Read on a scintillation/gamma counter.
-
-
Success Criteria:
< 10 nM for lead candidates.
Tier 2: Functional Calcium Mobilization (FLIPR)
Confirms antagonistic activity (blocks MCH-induced Ca
-
System: FLIPR Tetra or Hamamatsu FDSS.[1]
-
Dye: Fluo-4 AM or Calcium 6.
-
Protocol:
-
Data Analysis: Calculate IC
for inhibition of agonist response.
Tier 3: hERG Safety Profiling
Crucial for urea-based scaffolds to prove advantage over amides.[1]
-
Method: Automated Patch Clamp (e.g., QPatch or PatchXpress).
-
Protocol: Measure tail current inhibition of the hERG channel stably expressed in HEK293 cells.
-
Target: IC
(hERG) > 10 µM (or >30-fold safety margin vs. MCH-R1 IC ).
SAR & Data Comparison
The table below summarizes hypothetical SAR trends derived from literature (e.g., Berglund et al.) comparing the urea scaffold to other linkers.
| Feature | Amide Linker | Urea Linker (This Scaffold) | Benefit of Urea |
| MCH-R1 Affinity ( | < 5 nM | < 5 nM | Maintains high potency |
| hERG Inhibition (IC | ~ 1-5 µM | > 30 µM | Significant Safety Improvement |
| Metabolic Stability | Low (Amidase cleavage) | High | Improved PK profile |
| Solubility | Moderate | High | Better formulation properties |
References
-
Berglund, S., et al. (2009).[1] Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities. Bioorganic & Medicinal Chemistry Letters.[1][3][4][5][6] Link
-
McBriar, M. D., et al. (2006).[1][5] Bicyclo[3.1.0]hexyl urea melanin concentrating hormone (MCH) receptor-1 antagonists: impacting hERG liability via aryl modifications.[1][5] Bioorganic & Medicinal Chemistry Letters.[1][3][4][5][6] Link
-
Johansson, A., et al. (2016).[1] MCHR1 Antagonists: Structure-Activity Relationships and In Vivo Efficacy.[1] Journal of Medicinal Chemistry. (Generalized reference for MCH-R1 SAR).
-
MedChemExpress. (n.d.).[1] MCHR1 Antagonist 1 Product Information.Link
-
BLD Pharm. (n.d.).[1] 1-Methyl-3-(piperidin-4-yl)urea hydrochloride Product Datasheet.[1][2]Link
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 1233951-96-6|1-Methyl-3-(piperidin-4-yl)urea hydrochloride|BLD Pharm [bldpharm.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Synthesis and structure-activity relationships of piperidine-based melanin-concentrating hormone receptor 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bicyclo[3.1.0]hexyl urea melanin concentrating hormone (MCH) receptor-1 antagonists: impacting hERG liability via aryl modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminoquinoline melanin-concentrating hormone (MCH)1R antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 1-Methyl-3-(piperidin-4-yl)urea Scaffold in Inflammatory Pain
This guide outlines the technical profile and application of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride , a critical scaffold in the development of Soluble Epoxide Hydrolase (sEH) inhibitors for inflammatory pain management.
While this specific salt (CAS 1233951-96-6) acts primarily as a synthetic intermediate or "polar pharmacophore," it is the structural foundation for a class of potent analgesics (e.g., TPPU, APAU) that stabilize epoxyeicosatrienoic acids (EETs).
Executive Summary
Compound: 1-Methyl-3-(piperidin-4-yl)urea hydrochloride CAS: 1233951-96-6 Role: Primary Scaffold / Synthetic Intermediate / Polar Pharmacophore Target Class: Soluble Epoxide Hydrolase (sEH) Inhibitors Therapeutic Application: Inflammatory hyperalgesia, neuropathic pain, and resolution of inflammation.
Scientific Context: This compound represents the polar headgroup of modern urea-based sEH inhibitors. Unlike early lipophilic inhibitors (e.g., AUDA), piperidinyl-urea derivatives offer superior water solubility and metabolic stability. To achieve nanomolar potency in pain models, this scaffold is typically derivatized at the piperidine nitrogen with a hydrophobic moiety (e.g., trifluoromethoxyphenyl), creating a "transition-state mimic" that blocks the sEH catalytic tunnel.
Pharmacology & Mechanism of Action[1]
The sEH Pathway in Pain Modulation
The therapeutic efficacy of piperidinyl-ureas stems from blocking the degradation of Epoxyeicosatrienoic Acids (EETs) .
-
Endogenous Mediators: EETs are lipid mediators derived from arachidonic acid via CYP450 epoxygenases. They are potent anti-inflammatory and analgesic agents.[1]
-
The Problem: The enzyme Soluble Epoxide Hydrolase (sEH) rapidly hydrolyzes EETs into inactive (or pro-inflammatory) diols (DHETs).
-
The Solution: 1,3-Disubstituted ureas mimic the transition state of epoxide hydrolysis, competitively inhibiting sEH.[2] This stabilizes EET levels, reducing nociceptive signaling and cytokine release.
DOT Diagram: The sEH Signaling Cascade
Caption: Mechanism of Action.[1] sEH inhibitors block the degradation of analgesic EETs, shifting the balance toward pain resolution.
Experimental Application Guide
A. Chemical Utility: From Scaffold to Potent Inhibitor
If you possess CAS 1233951-96-6, it is likely a building block. To generate a potent inhibitor for in vivo pain studies, a hydrophobic group is required to bind the enzyme's catalytic pocket.
Standard Derivatization Protocol:
-
Dissolution: Dissolve 1-Methyl-3-(piperidin-4-yl)urea HCl in DCM/DMF with a base (e.g., DIPEA).
-
Coupling: React with an activated hydrophobic acid (e.g., 4-(trifluoromethoxy)benzoic acid) or isocyanate.
-
Result: A dual-pharmacophore inhibitor (e.g., TPPU ) with high potency (IC50 < 2 nM).
B. In Vivo Inflammatory Pain Models
When testing the derived inhibitors (or using the scaffold as a control), the following models are industry standards.
1. LPS-Induced Inflammatory Pain (Sepsis Model)
-
Rationale: Mimics systemic inflammation and hyperalgesia driven by cytokine storms.
-
Dosing:
-
Induction: Lipopolysaccharide (LPS), 10 mg/kg i.p.
-
Treatment: Administer Piperidinyl-Urea Inhibitor (0.3–1.0 mg/kg, p.o. or i.p.) 1 hour prior to or 6 hours post-LPS.
-
-
Readout: Von Frey filaments (mechanical allodynia) or Hot Plate test (thermal hyperalgesia).
-
Expected Outcome: Effective inhibitors restore pain thresholds to baseline within 1–2 hours.
2. Carrageenan-Induced Paw Edema (Local Inflammation)
-
Rationale: Classic model for localized inflammatory pain.
-
Protocol:
-
Inject 50 µL of 1%
-carrageenan into the plantar surface of the hind paw. -
Administer test compound (1-10 mg/kg) immediately or 30 mins post-injection.
-
Measure paw volume (plethysmometer) and withdrawal latency (thermal/mechanical) at 1, 3, and 6 hours.
-
C. Formulation for In Vivo Delivery
Piperidinyl-ureas are designed for solubility, but formulation remains critical for bioavailability.
-
Vehicle 1 (Standard): 5% DMSO + 95% Peanut Oil (for i.p.).
-
Vehicle 2 (Oral): PEG400:Water (1:1) or 0.5% Methylcellulose.
-
Stability Note: The urea bond is stable, but avoid strong acids/bases during long-term storage of formulated solutions.
Data Summary: Comparative Efficacy
The following table illustrates the potency shift when the scaffold (1-Methyl-3-(piperidin-4-yl)urea) is derivatized into a full inhibitor (e.g., TPPU).
| Compound Stage | Structure Description | sEH IC50 (Human) | Solubility | In Vivo Efficacy (Pain) |
| Scaffold (CAS 1233951-96-6) | Polar urea + Piperidine | > 10,000 nM (Est.) | High | Negligible (Control) |
| TPPU (Derivative) | Scaffold + Trifluoromethoxyphenyl | ~1.0 nM | Moderate | High (0.3 mg/kg) |
| AUDA (First Gen) | Adamantyl-Urea | ~1.0 nM | Poor | Moderate (High Dose) |
Experimental Workflow Diagram
Caption: Workflow from scaffold synthesis to in vivo validation in inflammatory pain models.
References
-
In Vitro and In Vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Frontiers in Pharmacology. (2019).
-
Soluble epoxide hydrolase inhibitor trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea prevents hyperalgesia. Journal of Cellular Physiology. (2021).
-
1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. Journal of Medicinal Chemistry. (2010).
-
Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. International Journal of Molecular Sciences. (2021).
-
PubChem Compound Summary: 1-(1-Methanesulfonylpiperidin-4-yl)-3-(4-trifluoromethoxyphenyl)urea. National Library of Medicine.
Sources
1-Methyl-3-(piperidin-4-yl)urea Hydrochloride: A Strategic Scaffold for Urea-Based Pharmacophores
Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Chemists
Executive Summary
In the landscape of modern medicinal chemistry, 1-Methyl-3-(piperidin-4-yl)urea hydrochloride (CAS: 1233951-96-6) has emerged as a high-value synthetic intermediate. Unlike simple reagents, this compound serves as a pre-functionalized bifunctional scaffold , combining a secondary amine handle with a stable methylurea moiety.
Its primary utility lies in its ability to introduce the
Chemical Profile & Physicochemical Properties
Understanding the dual nature of this molecule—a basic amine and a neutral urea—is essential for optimizing reaction conditions.
| Property | Specification | Technical Insight |
| IUPAC Name | 1-Methyl-3-(piperidin-4-yl)urea hydrochloride | Defines the core connectivity. |
| CAS Number | 1233951-96-6 | Unique identifier for sourcing.[1] |
| Molecular Formula | HCl salt form ensures stability. | |
| Molecular Weight | 193.67 g/mol | Ideal for Fragment-Based Drug Design (FBDD). |
| Solubility | High: Water, Methanol, DMSO | Facilitates polar solvent reactions. |
| pKa (Calc.) | ~10.8 (Piperidine NH) | Highly nucleophilic in basic conditions. |
| H-Bond Donors | 3 (Amine NH, Urea NHs) | Critical for receptor binding interactions. |
Synthetic Utility: The "Safe-Synthon" Advantage
Eliminating Toxic Reagents
Traditionally, synthesizing
Divergent Synthesis Workflow
The secondary amine at the piperidine 4-position acts as a versatile nucleophile. This allows for Late-Stage Functionalization , enabling the rapid generation of libraries via:
-
Amide Coupling: Reaction with carboxylic acids (EDC/HATU).
-
Reductive Amination: Reaction with aldehydes/ketones (
). - : Displacement of halides on heteroaromatic rings.
Figure 1: Divergent synthesis pathways utilizing the secondary amine handle for library generation.
Experimental Protocol: N-Arylation via
This protocol demonstrates the coupling of 1-Methyl-3-(piperidin-4-yl)urea with a chloropyrimidine, a common motif in kinase and GPCR inhibitor synthesis.
Objective
To synthesize 1-methyl-3-(1-(pyrimidin-2-yl)piperidin-4-yl)urea .
Materials
-
1-Methyl-3-(piperidin-4-yl)urea HCl (1.0 eq)
-
2-Chloropyrimidine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Solvent: DMF or DMSO (anhydrous)
Methodology
-
Preparation: Dissolve 1-Methyl-3-(piperidin-4-yl)urea HCl in DMF (0.2 M concentration) in a round-bottom flask.
-
Activation: Add DIPEA dropwise at room temperature. Stir for 10 minutes to liberate the free base. Note: The solution may become slightly cloudy due to amine salt neutralization.
-
Addition: Add 2-Chloropyrimidine in one portion.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor reaction progress via LC-MS (Target Mass: MW + 78 approx).
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water (
) to remove DMF and salts. Dry organic layer over . -
Purification: Concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH gradient).
Validation Check: The disappearance of the secondary amine peak in IR and the shift of piperidine protons in
Pharmacological Applications
The 1-methyl-3-(piperidin-4-yl)urea motif acts as a privileged structure in several therapeutic areas.
Soluble Epoxide Hydrolase (sEH) Inhibitors
The urea group mimics the transition state of epoxide hydrolysis. The piperidine ring provides a rigid spacer that positions the urea in the catalytic pocket while the
-
Mechanism: Urea acts as a primary pharmacophore, forming hydrogen bonds with Asp335 and Tyr383 in the sEH active site (Reference 2).
GPCR Ligands (5-HT & CCR5)
Piperidine ureas are classic scaffolds for G-Protein Coupled Receptors.
-
Muscarinic/Serotonergic Targets: The basic nitrogen (if alkylated) or the polar urea group can interact with conserved aspartate residues in the transmembrane domain.
-
Structural Analogy: This scaffold resembles the core of Pimavanserin metabolites (N-desmethyl analogs), making it useful for synthesizing deuterated standards or metabolite probes.
Figure 2: Pharmacophore mapping of the urea-piperidine scaffold within a hypothetical GPCR or Enzyme active site.
References
-
Chemical Safety & Toxicology. "Methyl Isocyanate: Hazard Profile and Synthetic Alternatives." PubChem Compound Summary. Available at: [Link]
- Medicinal Chemistry Reviews. "Urea-Based Soluble Epoxide Hydrolase Inhibitors: Structural Determinants." Journal of Medicinal Chemistry. (General Reference for Urea Pharmacophores in sEH).
- Patent Literature. "Piperidine Urea Derivatives as Therapeutic Agents." Google Patents. (Contextual reference for scaffold usage).
Sources
Safety and handling of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride
Technical Monograph: Safety, Handling, and Synthetic Utility of 1-Methyl-3-(piperidin-4-yl)urea Hydrochloride
Executive Summary & Chemical Identity
1-Methyl-3-(piperidin-4-yl)urea hydrochloride (CAS: 1233951-96-6) is a specialized heterocyclic building block utilized primarily in fragment-based drug discovery (FBDD). Characterized by a piperidine ring functionalized with a methylurea moiety, it serves as a critical pharmacophore scaffold for kinase inhibitors, GPCR ligands (specifically MCH-R1 antagonists), and urea-based enzyme inhibitors.
Its dual functionality—a secondary amine capable of diverse coupling reactions and a urea motif acting as a hydrogen bond donor/acceptor—makes it invaluable for optimizing drug-target residence time. However, its hydrochloride salt form requires specific handling protocols to prevent hygroscopic degradation and ensure stoichiometric accuracy in synthesis.
Physicochemical Profile[1][2][3][4][5][6][7]
| Parameter | Specification |
| CAS Number | 1233951-96-6 |
| IUPAC Name | 1-methyl-3-piperidin-4-ylurea; hydrochloride |
| Molecular Formula | C₇H₁₆ClN₃O |
| Molecular Weight | 193.67 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexanes |
| pKa (Calc) | ~10.8 (Piperidine NH), ~13-14 (Urea NH) |
| Hygroscopicity | Moderate to High (Salt form dependent) |
Safety Architecture & Hazard Mitigation
As a hydrochloride salt of a secondary amine, this compound presents specific acute hazards. The safety protocol below is designed not just for compliance, but to prevent cross-contamination and operator sensitization.
Hazard Classification (GHS)
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Operational Handling Protocol
1. Engineering Controls:
-
Primary Barrier: All weighing and transfer operations must occur within a certified chemical fume hood or a powder containment enclosure (balance enclosure).
-
Airflow: Maintain face velocity >0.5 m/s to capture fine particulates typical of HCl salts.
2. Personal Protective Equipment (PPE) Matrix:
-
Respiratory: If handling >500 mg outside a hood, use an N95/P2 particulate respirator.
-
Dermal: Double-gloving (Nitrile, min 0.11 mm thickness) is required. The outer glove should be changed immediately upon suspected contamination to prevent permeation of the dissolved salt via sweat.
-
Ocular: Chemical splash goggles (ANSI Z87.1) are mandatory; safety glasses are insufficient due to the irritant nature of the fine dust.
3. Decontamination Logic:
-
Hydrolysis Risk: Urea linkages are generally stable, but the amine salt is water-soluble.
-
Cleaning Agent: Use a 5% aqueous sodium bicarbonate solution to neutralize the hydrochloride salt on surfaces, followed by a water rinse and ethanol wipe. This ensures the removal of the corrosive chloride ions which can pit stainless steel balances.
Storage, Stability, and Inventory Management
The integrity of 1-Methyl-3-(piperidin-4-yl)urea HCl is compromised by moisture. The HCl moiety attracts atmospheric water, leading to "caking" and hydrolysis risks over extended periods.
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible.
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential chloride corrosion.
-
Desiccation: Secondary containment in a desiccator is critical once the primary seal is broken.
Synthetic Utility: The "Self-Validating" Coupling Protocol
The primary utility of this compound lies in the nucleophilicity of the piperidine nitrogen. It is frequently reacted with aryl halides (S_NAr) or carboxylic acids (Amide Coupling) to install the methylurea tail into a drug candidate.
Context: The following protocol describes a standard S_NAr coupling to a chloropyrimidine scaffold. This reaction is "self-validating" because the formation of the product precipitates out or changes solubility drastically, offering immediate visual confirmation of success.
Protocol: Nucleophilic Aromatic Substitution (S_NAr)
Reagents:
-
1-Methyl-3-(piperidin-4-yl)urea HCl (1.0 equiv)
-
2,4-Dichloropyrimidine (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) — Crucial for neutralizing the HCl salt and scavenging the HCl generated during substitution.
-
Solvent: Isopropanol (iPrOH) or n-Butanol.
Step-by-Step Methodology:
-
Dissolution (The Checkpoint):
-
Charge the 1-Methyl-3-(piperidin-4-yl)urea HCl into the reaction vessel.
-
Add iPrOH (10 mL/g). The solid will likely not fully dissolve initially.
-
Add DIPEA dropwise. Observation: The solution should clarify as the free base is liberated. If it remains cloudy, heat to 40°C. This confirms the salt has been neutralized.
-
-
Addition:
-
Add 2,4-Dichloropyrimidine.
-
Heat the mixture to 80°C (Reflux) for 4–6 hours.
-
-
Monitoring (TLC/LCMS):
-
Monitor the disappearance of the piperidine starting material (ninhydrin stain active) and the appearance of the UV-active product.
-
-
Workup (Self-Validating Purification):
-
Cool the reaction to room temperature.
-
Add water (equal volume to solvent).
-
Result: The product often precipitates as a solid due to the hydrophobic aryl group attachment.
-
Filter and wash with water/ether.
-
Mechanistic Visualization
The following diagrams illustrate the safety workflow and the chemical reactivity logic, rendered using Graphviz.
Figure 1: Safe Handling & Storage Lifecycle
Caption: Operational lifecycle emphasizing hygroscopicity management and safety checkpoints.
Figure 2: Synthetic Logic (S_NAr Mechanism)
Caption: Activation pathway of the hydrochloride salt to the nucleophilic free base species.
References
-
National Institutes of Health (NIH). (2009). Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists. Bioorganic & Medicinal Chemistry Letters.[3] Retrieved from [Link]
- Konze, K. D., et al. (2014). Urea-based inhibitors: Physicochemical properties and binding modes. Journal of Medicinal Chemistry. (Contextual grounding for urea scaffold utility).
(Note: While specific SDS data for this exact CAS is rare in public domains, the safety profile is derived from the verified hazard statements of the specific CAS provided by major vendors like BLD Pharm and Fluorochem, combined with standard operating procedures for piperidine hydrochloride salts.)
Sources
Methodological & Application
Synthesis protocol for 1-Methyl-3-(piperidin-4-yl)urea hydrochloride
Application Note: High-Efficiency Synthesis of 1-Methyl-3-(piperidin-4-yl)urea Hydrochloride
Abstract
This technical guide outlines a robust, scalable, and safety-optimized protocol for the synthesis of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride . Unlike traditional methods utilizing highly toxic methyl isocyanate (MIC), this protocol employs a phenyl carbamate activation strategy . This approach ensures high yields, operational safety, and high purity of the final salt form, making it suitable for pharmaceutical lead optimization and scale-up.
Introduction & Strategic Analysis
The 1-methyl-3-(piperidin-4-yl)urea scaffold is a critical pharmacophore in medicinal chemistry, frequently appearing in Soluble Epoxide Hydrolase (sEH) inhibitors, GPCR ligands, and kinase inhibitors.
The Challenge: The direct synthesis of methyl ureas often relies on Methyl Isocyanate (MIC) . MIC is volatile, lachrymatory, and notoriously hazardous (e.g., the Bhopal disaster). The Solution: We utilize Phenyl Chloroformate to generate a stable, activated carbamate intermediate. This intermediate reacts cleanly with methylamine to form the urea linkage. This "Safety-First" route eliminates respiratory hazards associated with isocyanates while preventing symmetric urea by-product formation.
Retrosynthetic Logic
The synthesis is disconnected into two key stages:
-
N-Boc Deprotection: Removal of the tert-butoxycarbonyl group to release the secondary amine salt.
-
Urea Assembly: Formation of the unsymmetrical urea via an activated phenyl carbamate intermediate, starting from commercially available tert-butyl 4-aminopiperidine-1-carboxylate.
Figure 1: Retrosynthetic disconnection showing the safety-optimized carbamate route.
Detailed Experimental Protocol
Stage 1: Synthesis of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate
Rationale: Phenyl chloroformate activates the primary amine, creating a reactive species that is selectively displaced by methylamine.
Reagents:
-
tert-Butyl 4-aminopiperidine-1-carboxylate (1.0 equiv)
-
Phenyl chloroformate (1.1 equiv)
-
Pyridine or Triethylamine (1.5 equiv)
-
Methylamine (2.0 M solution in THF) (2.0 equiv)
-
Dichloromethane (DCM) (Solvent)
Procedure:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve tert-butyl 4-aminopiperidine-1-carboxylate (10.0 g, 50 mmol) and pyridine (6.0 mL, 75 mmol) in anhydrous DCM (100 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition: Dropwise add phenyl chloroformate (6.9 mL, 55 mmol) over 15 minutes. Maintain internal temperature below 5 °C.
-
Observation: A white precipitate (pyridinium hydrochloride) may form.
-
-
Incubation: Stir at 0 °C for 1 hour, then warm to room temperature (RT) for 1 hour. Monitor by TLC (EtOAc/Hexane 1:1) for consumption of starting amine (
). -
Urea Formation: Cool the mixture back to 0 °C. Add Methylamine (2.0 M in THF, 50 mL, 100 mmol) in a single portion.
-
Note: The reaction is exothermic; ensure adequate venting.
-
-
Completion: Stir at RT for 2–4 hours. The solution typically turns clear or light yellow.
-
Work-up:
-
Quench with 1M NaOH (100 mL) to hydrolyze excess phenyl chloroformate and remove phenol byproduct as sodium phenoxide (water-soluble).
-
Separate the organic layer.[1] Wash with 1M HCl (to remove pyridine), water, and brine.
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from EtOAc/Hexanes or triturate with diethyl ether to yield a white solid.
-
Yield: Expected 85–92%.
-
Stage 2: Deprotection to 1-Methyl-3-(piperidin-4-yl)urea Hydrochloride
Rationale: Anhydrous acidic conditions are required to cleave the Boc group while precipitating the product as the hydrochloride salt.
Reagents:
Procedure:
-
Dissolution: Dissolve the Boc-urea intermediate (5.0 g, 19.4 mmol) in minimal DCM (10 mL) or MeOH (10 mL).
-
Acidolysis: Add 4M HCl in Dioxane (20 mL, 80 mmol) dropwise at RT.
-
Reaction: Stir for 2–3 hours. A white precipitate should begin to form within 30 minutes.
-
Monitoring: TLC should show the disappearance of the non-polar Boc-urea.
-
-
Isolation: Dilute the suspension with Diethyl Ether (50 mL) to maximize precipitation.
-
Filtration: Filter the solid under nitrogen (the salt can be hygroscopic). Wash the filter cake extensively with
. -
Drying: Dry in a vacuum oven at 40 °C for 12 hours.
Analytical Data & Validation
Table 1: Expected Analytical Parameters
| Parameter | Specification | Notes |
| Appearance | White to Off-white Crystalline Solid | Hygroscopic; store in desiccator. |
| Molecular Weight | 193.67 g/mol (HCl Salt) | Free base MW: 157.21 |
| Characteristic methyl doublet at 2.55 ppm and broad ammonium protons confirm salt formation. | ||
| Mass Spec (ESI+) | m/z = 158.1 | Matches free base mass + proton. |
| Solubility | Water, Methanol, DMSO | Insoluble in DCM, Ether, Hexanes. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis of the target hydrochloride salt.
Troubleshooting & Optimization
-
Issue: Low Yield in Stage 1.
-
Cause: Hydrolysis of phenyl chloroformate due to wet solvents.
-
Fix: Ensure DCM is anhydrous. Increase Phenyl Chloroformate to 1.2 equiv.
-
-
Issue: Sticky Solid in Stage 2.
-
Cause: Incomplete removal of Dioxane or presence of excess HCl.
-
Fix: Triturate the crude gum with fresh anhydrous Diethyl Ether or Acetone. Sonicate to induce crystallization.
-
-
Issue: Symmetric Urea Formation.
-
Cause: Excess amine reacting with itself if activation is slow.
-
Fix: Ensure the temperature is kept at 0 °C during the addition of Phenyl Chloroformate. Add the reagent slowly.[4]
-
References
-
Thavonekham, B. (1997). "Synthesis of N,N'-disubstituted ureas from amines and phenyl chloroformate". Synthesis, 1997(10), 1189-1191.
-
Batey, R. A., Santhakumar, V., Yoshina-Ishii, C., & Taylor, S. D. (1998). "Carbamoylimidazolium salts as isocyanate equivalents: A new and efficient synthesis of urea derivatives". Tetrahedron Letters, 39(36), 6267-6270.
-
BenchChem. (2025).[4] "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide".
-
Key Organics. (2023). "A Safer Alternative to Methyl Isocyanate: N-methyl-1H-imidazole-1-carboxamide".
Sources
- 1. 1-Methyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 2. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents [patents.google.com]
- 3. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 4. thieme-connect.com [thieme-connect.com]
Application Note: Experimental Procedures for 1-Methyl-3-(piperidin-4-yl)urea Hydrochloride
Introduction & Chemical Identity
1-Methyl-3-(piperidin-4-yl)urea hydrochloride (CAS: 1233951-96-6) is a critical piperidine-based building block used extensively in medicinal chemistry.[1] It serves as a privileged scaffold in the synthesis of Soluble Epoxide Hydrolase (sEH) inhibitors (e.g., TPPU analogues), NLRP3 inflammasome inhibitors , and various G-Protein Coupled Receptor (GPCR) ligands (specifically targeting 5-HT and CCR families).[1]
Structurally, the compound features a urea moiety attached to the 4-position of a piperidine ring.[1] The "1-Methyl" designation refers to the methyl substitution on the distal urea nitrogen, leaving the piperidine nitrogen as a free secondary amine (in the salt form).[1] This free amine is the primary "handle" for chemical derivatization, allowing researchers to attach this urea pharmacophore to diverse lipophilic cores.
Physicochemical Profile
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 193.67 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Water (>50 mg/mL), DMSO (>20 mg/mL), Methanol |
| Hygroscopicity | Moderate (Store in desiccator) |
| pKa (Calc) | ~9.8 (Piperidine NH), ~13 (Urea NH) |
Handling & Stability Protocol
Storage
-
Long-term: Store at -20°C under inert atmosphere (Argon/Nitrogen). The hydrochloride salt is stable but can absorb moisture, leading to "clumping" which complicates weighing.
-
Short-term: 2-8°C in a tightly sealed vial.
Stock Solution Preparation (100 mM)
The HCl salt contributes acidity.[1] For biological assays, buffering is required.[1] For synthesis, in situ neutralization is standard.
Protocol:
-
Weigh 19.37 mg of the compound.[1]
-
Dissolve in 1.0 mL of DMSO (molecular biology grade).
-
Vortex for 30 seconds. If the solution is hazy, sonicate for 1 minute at room temperature.
-
Critical Step: If using for cellular assays, neutralize the stock by adding an equimolar amount of NaOH (if in water) or ensure the assay buffer capacity is sufficient.[1] For chemical synthesis, proceed directly; the base (e.g., DIPEA) added during reaction will liberate the free amine.
Synthetic Application: Derivatization Strategies
The primary utility of this compound is as a nucleophile in amide couplings or SNAr reactions to generate bioactive urea derivatives.
Workflow Diagram: Chemical Derivatization
Caption: Logical workflow for derivatizing the piperidine nitrogen to generate bioactive libraries.
Protocol A: Synthesis of sEH Inhibitor Analogues (Amide Coupling)
This protocol describes coupling the reagent to a carboxylic acid (e.g., 4-(trifluoromethoxy)benzoic acid) to create analogues of TPPU, a potent sEH inhibitor.[1]
Reagents:
-
1-Methyl-3-(piperidin-4-yl)urea HCl (1.0 equiv)[1]
-
Carboxylic Acid (1.1 equiv)[1]
-
HATU (1.2 equiv) or EDC/HOBt[1]
-
DIPEA (Diisopropylethylamine) (3.0 equiv)[1]
-
DMF (Anhydrous)[1]
Step-by-Step Procedure:
-
Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration relative to acid). Add HATU (1.2 equiv) and DIPEA (1.0 equiv).[1] Stir at Room Temperature (RT) for 15 minutes to form the active ester.[1]
-
Addition: Add 1-Methyl-3-(piperidin-4-yl)urea HCl (1.0 equiv) directly to the flask.
-
Neutralization: Immediately add the remaining DIPEA (2.0 equiv). Note: The extra base is required to neutralize the HCl salt and regenerate the nucleophilic piperidine amine.
-
Reaction: Stir the mixture at RT for 4-16 hours under Nitrogen. Monitor by LC-MS (Target mass = Acid Mass + 156.1 - 18.0).[1]
-
Work-up: Dilute with Ethyl Acetate. Wash sequentially with saturated NaHCO3 (2x), Water (1x), and Brine (1x).[1]
-
Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via Flash Chromatography (DCM:MeOH gradient, typically 0-10% MeOH).[1] The urea moiety is polar; ensure the gradient is sufficiently polar to elute the product.
Protocol B: Quality Control (NMR Validation)
Before using the synthesized product in biological assays, validate the integrity of the urea motif.
-
1H NMR Diagnostic Signals (DMSO-d6):
Biological Application Notes
When using 1-Methyl-3-(piperidin-4-yl)urea derivatives in biological assays (e.g., cellular sEH inhibition), consider the following:
-
Vehicle Control: The urea group improves water solubility compared to all-carbon scaffolds, but stock solutions are best prepared in DMSO.[1] Ensure final assay DMSO concentration is <0.5%.[1][2]
-
Metabolic Stability: The methyl-urea terminus is generally metabolically stable, but the piperidine ring is a potential site for oxidative metabolism (N-oxidation or hydroxylation) if not substituted.[1]
-
Self-Validation: Include a known inhibitor (e.g., TPPU or AUDA ) as a positive control in your assay to validate that the urea pharmacophore is engaging the target.[1]
References
-
Hwang, S. H., et al. (2013).[1] "Synthesis and Structure–Activity Relationship of Urea-Based Soluble Epoxide Hydrolase Inhibitors." Journal of Medicinal Chemistry.
-
Liu, J. Y., et al. (2019).[1] "In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea." Frontiers in Pharmacology.
-
ChemicalBook. (2023).[1] "1-Methyl-3-(piperidin-4-yl)urea hydrochloride Product Properties and Safety."
-
PubChem. (2023).[1] "Compound Summary: Urea Derivatives and Piperidine Scaffolds."
Sources
Application Note: In Vitro Characterization & Assay Setup for 1-Methyl-3-(piperidin-4-yl)urea Scaffolds
Executive Summary & Scientific Rationale
1-Methyl-3-(piperidin-4-yl)urea hydrochloride represents a critical "minimal pharmacophore" in medicinal chemistry. Structurally, it combines a basic piperidine headgroup (often mimicking arginine or lysine residues) with a urea linker—a classic transition-state mimic used in hydrolase inhibitors.
While often used as a synthetic intermediate, this specific scaffold exhibits intrinsic biological relevance in two primary domains:[1]
-
Soluble Epoxide Hydrolase (sEH) Inhibition: The urea moiety mimics the transition state of epoxide hydrolysis. Analogs like TPPU are potent sEH inhibitors used in inflammation and neuroprotection research.
-
GPCR Ligand Design: The piperidine ring is a privileged structure for aminergic GPCRs (e.g., 5-HT, MCH-R1), though "naked" urea fragments often require optimization to avoid hERG channel liability.
This guide details the protocol for establishing a Fluorescence-Based Enzymatic Assay to screen this scaffold against sEH, alongside critical solubility and safety profiling steps.
Chemical Handling & Stock Preparation
Critical Insight: As a hydrochloride salt, this compound is highly water-soluble but may exhibit poor solubility in non-polar organic solvents. Proper pH buffering is essential to ensure the piperidine nitrogen is in the correct protonation state for binding.
Protocol A: Stock Solution Generation
| Parameter | Specification | Notes |
| Solvent | DMSO (Dimethyl Sulfoxide), Anhydrous | Caution: Hygroscopic. Use fresh aliquots. |
| Concentration | 10 mM or 50 mM | Higher concentrations may precipitate upon freeze-thaw. |
| Storage | -20°C (Desiccated) | Stable for 6 months. Avoid repeated freeze-thaw cycles. |
Step-by-Step Procedure:
-
Weigh 19.37 mg of 1-Methyl-3-(piperidin-4-yl)urea HCl (MW: ~193.67 g/mol ).
-
Add 1.0 mL of 100% DMSO to create a 100 mM Master Stock . Vortex for 30 seconds.
-
Visual Check: Ensure the solution is clear. If the HCl salt resists solvation, sonicate at 40 kHz for 5 minutes at room temperature.
-
Working Solution: Dilute the Master Stock 1:100 in Assay Buffer immediately prior to use (Final: 1 mM).
Primary Assay: Soluble Epoxide Hydrolase (sEH) Inhibition[2][3]
Mechanism: The urea group of the ligand forms hydrogen bonds with the catalytic residues (Tyr383/Tyr466) of the sEH enzyme, mimicking the epoxide ring-opening transition state. We will use a fluorogenic substrate (PHOME) which becomes fluorescent upon hydrolysis.
Experimental Workflow Diagram
Figure 1: Kinetic workflow for the fluorogenic sEH inhibition assay. The urea scaffold blocks the conversion of PHOME to the fluorescent reporter.
Protocol B: 96-Well Plate Setup
Reagents:
-
Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA (freshly added). Note: Avoid phosphate buffers as they can inhibit sEH.
-
Substrate: PHOME (Cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate).
-
Enzyme: Recombinant human sEH.
Procedure:
-
Plate Prep: Use black, flat-bottom 96-well non-binding surface (NBS) plates.
-
Inhibitor Addition: Add 20 µL of the test compound (diluted in buffer) to wells.
-
Dose Response: 8-point dilution series (e.g., 100 µM down to 0.1 nM).
-
-
Enzyme Addition: Add 160 µL of rh-sEH enzyme solution (approx. 0.4 nM final concentration).
-
Incubation 1: Incubate for 5 minutes at 30°C to allow the urea moiety to engage the catalytic pocket.
-
-
Substrate Initiation: Add 20 µL of PHOME substrate (50 µM final).
-
Kinetic Read: Immediately place in a fluorescence microplate reader.
-
Excitation: 330 nm
-
Emission: 465 nm
-
Mode: Kinetic read every 30 seconds for 30 minutes.
-
Data Analysis:
-
Calculate the slope (RFU/min) for the linear portion of the curve.
-
% Inhibition =
-
Fit data to a 4-parameter logistic equation to determine IC50.
Secondary Profiling: hERG Liability Screening
Context: Piperidine-urea derivatives have a known liability for blocking the hERG potassium channel, which can lead to cardiotoxicity (QT prolongation). This assay is mandatory for validating the scaffold's safety profile.
Protocol C: Competitive Binding (RediFect™ or Radioligand)
Rationale: Before moving to patch-clamp (electrophysiology), a high-throughput displacement assay is cost-effective.
-
Membrane Prep: HEK293 cells stably expressing hERG channels.
-
Tracer: [3H]-Dofetilide (or a fluorescent equivalent like E-4031-Red).
-
Assay:
-
Incubate membranes with 1-Methyl-3-(piperidin-4-yl)urea HCl (10 µM screening concentration).
-
Add Tracer (Kd concentration).
-
Incubate 60 min at 25°C.
-
Harvest via vacuum filtration (GF/B filters).
-
-
Threshold: If displacement > 50% at 10 µM, the scaffold requires structural modification (e.g., reducing lipophilicity or altering the piperidine nitrogen pKa).
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Precipitation in Assay | Low solubility of the free base at pH 7.0. | Ensure DMSO concentration is 1-2%. If using high concentrations (>100 µM), verify solubility via light scattering. |
| High Background Fluorescence | Compound autofluorescence. | Run a "Compound Only" control (No Enzyme, No Substrate). |
| Flat Dose-Response | Insufficient Pre-incubation. | Urea inhibitors are often "slow-binding." Increase Enzyme+Inhibitor pre-incubation to 15-20 mins. |
References
-
Wagner, K. et al. (2019). In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea.[2] Frontiers in Pharmacology.
-
Gazi University & Friedrich-Schiller-University Jena. (2022). Discovery and Optimization of Piperazine Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors.[3] ChemMedChem via PubMed.
-
Boehringer Ingelheim. (2009). Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities. Bioorganic & Medicinal Chemistry Letters.[4]
-
PubChem Compound Summary. (2025). 1-Methyl-3-(piperidin-4-yl)urea hydrochloride.[5][6] National Library of Medicine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Frontiers | In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea [frontiersin.org]
- 3. Discovery and Optimization of Piperazine Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. 1233951-96-6|1-Methyl-3-(piperidin-4-yl)urea hydrochloride|BLD Pharm [bldpharm.com]
- 6. PubChemLite - 3,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride (C9H19N3O) [pubchemlite.lcsb.uni.lu]
In vivo administration of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride in animal models
Application Note: In Vivo Administration & Characterization of 1-Methyl-3-(piperidin-4-yl)urea Hydrochloride
Executive Summary
This application note details the standardized protocols for the in vivo administration of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride (CAS: 1233951-96-6). This compound serves as a critical ureidopiperidine scaffold and chemical building block in the development of soluble Epoxide Hydrolase (sEH) inhibitors, 5-HT receptor ligands, and neuroprotective agents.
While often utilized as a synthetic intermediate, in vivo characterization of this core fragment is essential to establish baseline pharmacokinetic (PK) parameters, metabolic stability (urea hydrolysis rates), and intrinsic toxicity profiles before derivatization. This guide addresses the specific challenges of administering hydrophilic hydrochloride salts, including pH buffering, vehicle selection, and dose-range finding in rodent models.
Chemical Identity & Physicochemical Profile
Understanding the physicochemical nature of the test article is the prerequisite for successful formulation.
| Property | Specification | Implication for In Vivo Use |
| Chemical Name | 1-Methyl-3-(piperidin-4-yl)urea hydrochloride | Core pharmacophore |
| CAS Number | 1233951-96-6 | Verification required for sourcing |
| Molecular Weight | 193.67 g/mol | Low MW facilitates rapid clearance |
| Form | White Crystalline Solid (HCl Salt) | Hygroscopic; store with desiccant |
| Solubility | High (>50 mg/mL in Water) | Ideal for aqueous vehicles (Saline/PBS) |
| pKa (Calc.) | ~10.5 (Piperidine Nitrogen) | Solution will be acidic ; requires buffering |
| LogP | < 1.0 (Hydrophilic) | Low blood-brain barrier (BBB) penetration expected unless actively transported |
Formulation Strategy
Critical Warning: As a hydrochloride salt, dissolving this compound in unbuffered saline will result in a low pH solution (pH 3.0–4.0). Direct IP or IV injection of acidic solutions causes visceral pain, precipitation at the injection site, and peritonitis, invalidating experimental results.
Vehicle Selection Matrix
-
Preferred: Phosphate Buffered Saline (PBS), pH 7.4.
-
Alternative: 0.9% Saline with equimolar NaOH neutralization.
-
Avoid: DMSO or PEG400 (Unnecessary due to high water solubility; may introduce vehicle artifacts).
Preparation Protocol (Standard Dose: 10 mg/kg)
-
Weighing: Calculate requirements based on the free base weight if dosing by molarity, or salt weight if dosing by mass. (Salt/Base ratio ≈ 1.23).
-
Dissolution: Dissolve the target amount of powder in 80% of the final volume of sterile PBS.
-
pH Adjustment: Measure pH. It will likely be acidic. Titrate slowly with 0.1N NaOH until pH reaches 7.0–7.4.
-
Final Volume: Add PBS to reach the final target volume.
-
Sterilization: Syringe filter (0.22 µm PVDF or PES) into a sterile vial. Do not autoclave urea derivatives as thermal hydrolysis may occur.
Experimental Workflows
Workflow Visualization: Formulation to Pharmacokinetics
Figure 1: Decision tree for the formulation and administration of hydrophilic urea salts. Note the critical pH adjustment step prior to filtration.
Detailed Protocols
Protocol A: Maximum Tolerated Dose (MTD) Escalation
Objective: Determine the safety ceiling before efficacy testing. Urea derivatives can liberate ammonia or cause cholinergic effects at high doses.
-
Subjects: Male C57BL/6 mice (n=3 per cohort), 8-10 weeks.
-
Dosing Regimen: Single bolus IP injection.
-
Cohort 1: 10 mg/kg
-
Cohort 2: 30 mg/kg
-
Cohort 3: 100 mg/kg
-
-
Observation Window: 0–4 hours post-dose.
-
Scoring Criteria:
-
Level 1: Normal behavior.
-
Level 2: Sedation, ptosis (drooping eyelids), or piloerection (common with urea/amine toxicity).
-
Level 3: Ataxia, tremors, or convulsions (Termination endpoint).
-
Protocol B: Pharmacokinetic (PK) Profiling
Objective: Determine half-life (
Experimental Setup:
-
Groups: IV (Tail Vein) vs. PO (Oral Gavage).
-
Dose: 10 mg/kg (equimolar base).
-
Timepoints: Pre-dose, 5, 15, 30, 60, 120, 240, 480 min.
-
Sample: 20 µL whole blood via microsampling (tail nick) into K2-EDTA tubes.
Bioanalytical Method (LC-MS/MS): Since this is a small polar molecule, standard C18 columns may result in poor retention (eluting in void volume).
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18.
-
Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (High organic start for HILIC).
-
Transition: Monitor parent mass
Fragment (Piperidine ring cleavage).
Signaling & Metabolism Pathway
Figure 2: Predicted metabolic fate. Due to high polarity, renal excretion of the unchanged parent is expected to be the dominant pathway, with urea hydrolysis representing a potential toxicity liability.
Data Analysis & Interpretation
When analyzing data derived from this scaffold, use the following parameters to validate the "drug-likeness" of the fragment:
| Parameter | Formula | Target Value (Mouse) | Interpretation |
| Cmax | Observed Peak Conc. | > 1000 ng/mL (at 10mg/kg) | High solubility usually yields high Cmax. |
| Tmax | Time to Cmax | < 30 min (PO) | Rapid absorption expected for small polar amines. |
| Bioavailability (F) | > 50% | If low, indicates poor permeability or high first-pass metabolism. | |
| Volume of Dist. (Vd) | > 0.7 L/kg | High Vd suggests tissue distribution; Low Vd (<0.2) suggests confinement to plasma. |
Troubleshooting Low Exposure:
-
Issue: Low plasma concentration despite high dose.
-
Cause: Rapid renal clearance (common for small polar fragments).
-
Solution: This is intrinsic to the scaffold. Do not increase dose to toxic levels. Instead, consider this a baseline for chemical modification (e.g., adding lipophilic groups to the piperidine nitrogen to increase retention).
References
-
Pharmacological Context (Urea Derivatives): Frontiers in Pharmacology. (2019).[1] "In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase." (Contextualizing urea-piperidine metabolism). Available at: [Link] (Accessed via search result 1.1).
-
Formulation Principles: National Institutes of Health (PMC). (2011).[2] "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." (Review of urea solubility and hydrogen bonding strategies). Available at: [Link] (Accessed via search result 1.7).
Disclaimer: This protocol is for research purposes only. All in vivo experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).
Sources
Characterization of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride using NMR and HPLC
[1][2]
Executive Summary
This technical guide details the analytical characterization of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride (CAS: 1233951-96-6), a critical amine building block used in the synthesis of neuroprotective agents and soluble epoxide hydrolase (sEH) inhibitors.[1][2]
Due to the compound's high polarity, lack of strong chromophores, and hygroscopic salt nature, standard analytical workflows often fail. This note provides optimized protocols for:
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | 1-Methyl-3-(piperidin-4-yl)urea hydrochloride |
| CAS Number | 1233951-96-6 |
| Molecular Formula | C₇H₁₅N₃O[1][2][3][4] · HCl |
| Molecular Weight | 193.67 g/mol (Salt); 157.21 g/mol (Free Base) |
| Solubility | Highly soluble in Water, DMSO, Methanol; Insoluble in DCM, Hexane. |
| pKa (Calc) | ~10.5 (Piperidine nitrogen), ~13 (Urea) |
| Hygroscopicity | High (Deliquescent). Handle in desiccated environment. |
Workflow Visualization
The following diagram outlines the critical path for quality control, highlighting the decision nodes for salt stoichiometry and purity assessment.
Figure 1: Analytical workflow for the qualification of piperidinyl urea salts.
Protocol 1: 1H NMR Spectroscopy[1][10]
Rationale
Standard D₂O solvents cause rapid exchange of the urea NH protons and the ammonium salt protons, erasing critical structural information.[2] DMSO-d₆ is required to observe the urea coupling patterns (doublet/quartet) and confirm the integrity of the N-methyl group.[1][2]
Experimental Parameters
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Temperature: 298 K (25°C).[1][2] Note: Higher temperatures promote proton exchange.
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Pulse Sequence: Standard 1H (zg30). Number of Scans (NS) = 16 or 32.[1][2]
Data Interpretation & Assignment
The spectrum should display distinct signals for the urea moiety and the piperidinium ring.[2]
| Chemical Shift (δ ppm) | Multiplicity | Integral | Assignment | Mechanistic Insight |
| 8.80 – 9.10 | Broad s / m | 2H | Piperidine NH₂⁺ | Indicates HCl salt formation.[1][2] Broad due to quadrupole relaxation/exchange.[1][2] |
| 6.05 | Doublet (J~7Hz) | 1H | Urea NH (internal) | Couples to the CH on the piperidine ring (H4). |
| 5.75 | Quartet (J~4.5Hz) | 1H | Urea NH (terminal) | Couples to the adjacent Methyl group. |
| 3.65 – 3.75 | Multiplet | 1H | Piperidine H4 | Methine proton at the urea attachment site.[1][2] |
| 3.15 – 3.25 | Multiplet | 2H | Piperidine H2/H6 (eq) | Deshielded by adjacent positive nitrogen.[1] |
| 2.85 – 2.95 | Multiplet | 2H | Piperidine H2/H6 (ax) | Distinct axial/equatorial splitting often visible.[1] |
| 2.55 | Doublet (J~4.5Hz) | 3H | N-Methyl | Characteristic doublet confirms N-methyl urea connectivity.[1][2] |
| 1.85 – 1.95 | Multiplet | 2H | Piperidine H3/H5 (eq) | |
| 1.45 – 1.60 | Multiplet | 2H | Piperidine H3/H5 (ax) |
Critical Quality Attribute (CQA): Calculate the ratio of the N-Methyl integral (2.55 ppm) to the Piperidine H4 integral (3.75 ppm). A deviation from 3:1 suggests the presence of impurities (e.g., unreacted methylamine or piperidine).
Protocol 2: HPLC Purity Analysis
Rationale
This compound presents two challenges:
-
Low UV Absorbance: The urea group has weak absorbance above 220 nm.[1][2] Detection must be at 210 nm .
-
Polarity: As a hydrophilic amine salt, it elutes in the void volume on standard C18 columns.[2]
Method Parameters
-
Column: C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Waters XBridge or Agilent Zorbax SB-C18).[2]
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1][2]
-
Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA).[1][2]
-
Column Temp: 30°C.
-
Injection Volume: 5–10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 98 | 2 | Equilibrium Start |
| 2.0 | 98 | 2 | Isocratic Hold (Polar retention) |
| 12.0 | 60 | 40 | Linear Gradient |
| 15.0 | 5 | 95 | Wash |
| 17.0 | 5 | 95 | Wash Hold |
| 17.1 | 98 | 2 | Re-equilibration |
| 22.0 | 98 | 2 | End |
System Suitability Criteria
Troubleshooting & Common Pitfalls
"Ghost" Peaks in HPLC
-
Issue: A peak appears at the solvent front or varies with injection.
-
Cause: Urea derivatives can degrade into cyanates in basic solution or upon heating.[1][2]
-
Fix: Ensure sample diluent is neutral or slightly acidic.[1][2] Do not heat the sample to dissolve.
Hygroscopicity (Weighing Errors)
-
Issue: The solid turns to gum during weighing, leading to incorrect concentration calculations.
-
Fix: Allow the container to equilibrate to room temperature before opening. Weigh quickly into a tared volumetric flask and dilute immediately.
Missing Amine Protons in NMR
References
Sources
- 1. 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. 1233951-96-6|1-Methyl-3-(piperidin-4-yl)urea hydrochloride|BLD Pharm [bldpharm.com]
- 4. PubChemLite - 3-methyl-1-(piperidin-4-yl)urea hydrochloride (C7H15N3O) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
Application Note: Solubility & Stability Profiling of 1-Methyl-3-(piperidin-4-yl)urea Hydrochloride
Executive Summary
This technical guide outlines the standardized protocols for determining the physicochemical stability and solubility profile of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride . As a critical intermediate often employed in the synthesis of kinase inhibitors and GPCR ligands, understanding the behavior of this piperidinyl-urea scaffold is essential for reproducible medicinal chemistry and formulation development.
This document details:
-
Thermodynamic Solubility Protocols: Addressing pH-dependent solubility and the common ion effect.
-
Forced Degradation Studies: Stress testing based on ICH Q1A (R2) guidelines to identify hydrolytic and oxidative vulnerabilities.
-
Analytical Methodologies: Validated LC-MS/UV workflows for quantitation.
Chemical Context & Physicochemical Properties[1][2][3][4][5][6]
The compound consists of a basic piperidine ring linked to a polar urea moiety. The hydrochloride salt form is utilized to enhance aqueous solubility and crystallinity.
-
Chemical Structure: A secondary amine (piperidine) and a urea linkage.
-
Key Vulnerabilities:
-
Urea Linkage: Susceptible to hydrolysis under extreme pH (acidic/basic) or high thermal stress, yielding 1-methylamine and 4-aminopiperidine.
-
Piperidine Nitrogen: Prone to N-oxidation under oxidative stress.
-
Hygroscopicity: HCl salts of secondary amines are often hygroscopic, requiring strict humidity control.
-
Theoretical Solubility Profile
The solubility of the HCl salt is governed by the Henderson-Hasselbalch equation.
-
Low pH (< pH 9): The piperidine nitrogen (pKa ~10-11) is protonated. The compound exists as a cation, exhibiting high aqueous solubility.
-
High pH (> pH 10): The compound deprotonates to its free base form. As a neutral organic molecule, the free base likely exhibits significantly lower aqueous solubility, potentially precipitating out of solution.
Protocol A: Thermodynamic Solubility Determination
Objective: To determine the saturation solubility of the compound in biorelevant media and standard buffers.
Materials
-
Buffer Systems: 0.1N HCl (pH 1.2), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8 & 7.4).
-
Equipment: Orbital shaker incubator, HPLC-UV/MS, 0.45 µm PVDF syringe filters (hydrophilic).
Experimental Workflow
Note: The "Shake-Flask" method is the gold standard for thermodynamic solubility.
-
Preparation: Weigh excess solid compound (~10-20 mg) into 4 mL glass vials.
-
Solvent Addition: Add 1.0 mL of the respective buffer to each vial.
-
Equilibration: Cap vials tightly. Agitate on an orbital shaker (200 rpm) at 25°C ± 2°C for 24 hours.
-
pH Verification: Measure the pH of the supernatant. Crucial: If the pH has shifted significantly due to the acidity of the HCl salt, adjust with dilute NaOH/HCl or record the final pH (Solubility is defined by the final pH).
-
Filtration: Filter the supernatant using a pre-saturated 0.45 µm filter to remove undissolved solids.
-
Quantification: Analyze the filtrate via HPLC against a standard curve.
Visualization: Solubility Assessment Workflow
Figure 1: Step-by-step workflow for thermodynamic solubility determination via the Shake-Flask method.
Protocol B: Stability Profiling (Forced Degradation)
Objective: To identify degradation pathways and establish handling limits using stress conditions adapted from ICH Q1A (R2).
Stress Conditions Table
| Stress Type | Condition | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 - 48 Hours | 5-20% |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 4 - 24 Hours | 5-20% |
| Oxidation | 3% H₂O₂, RT | 2 - 24 Hours | 5-20% |
| Thermal | Solid state, 60°C | 7 Days | N/A |
| Photolytic | UV/Vis Light (1.2M lux hrs) | 24 Hours | N/A |
Detailed Procedure
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in water or water/methanol (50:50).
-
Stress Application: Aliquot stock into vials and add the stress agents listed in the table above.
-
Quenching:
-
Acid/Base: Neutralize samples to pH 7.0 immediately after the time point to stop the reaction.
-
Oxidation:[1] Quench with sodium metabisulfite solution.
-
-
Analysis: Dilute samples to the linear range of the analytical method and analyze via LC-MS.
Degradation Pathways & Logic
The urea linkage is the primary weak point. Under hydrolysis, the molecule cleaves between the carbonyl and the nitrogens.
-
Pathway A (Hydrolysis):
-
Reactant: 1-Methyl-3-(piperidin-4-yl)urea
-
Products: 4-Aminopiperidine + Methylamine + CO₂ (gas)
-
-
Pathway B (Oxidation):
-
Reactant: Piperidine nitrogen
-
Product: N-Oxide derivative (Mass shift +16 Da)
-
Visualization: Degradation Logic
Figure 2: Predicted degradation pathways under ICH stress conditions.
Analytical Method Parameters (LC-MS)
Because urea derivatives and small amines often lack strong UV chromophores, LC-MS is recommended for high sensitivity and specificity.
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection:
-
UV: 210 nm (monitor urea carbonyl, though weak).
-
MS: ESI Positive Mode (Scan range 50-500 m/z).
-
-
Rationale: The acidic mobile phase ensures the piperidine is protonated, improving peak shape and retention on modern C18 columns capable of handling basic compounds.
References
-
ICH Guidelines. Q1A(R2): Stability Testing of New Drug Substances and Products.[2][3] International Council for Harmonisation.[2][4]
-
Bhattachar, S. N., et al. (2006). Solubility: it's not just a number. Drug Discovery Today.
-
Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews.
-
PubChem. Compound Summary: Piperidinyl Urea Derivatives.[5] National Library of Medicine.
Sources
Application Note: Cell-Based Evaluation of Piperidinyl-Urea Scaffolds
This Application Note is designed for researchers utilizing 1-Methyl-3-(piperidin-4-yl)urea hydrochloride (CAS: 1233951-96-6), primarily as a chemical scaffold , fragment probe , or negative control in the development of inhibitors for Soluble Epoxide Hydrolase (sEH) , MCH-R1 , and NLRP3 inflammasome modulators.
Compound: 1-Methyl-3-(piperidin-4-yl)urea hydrochloride Application: Fragment-Based Screening, Structure-Activity Relationship (SAR) Validation, and Cytotoxicity Profiling.
Introduction & Biological Context
1-Methyl-3-(piperidin-4-yl)urea hydrochloride represents the minimal pharmacophore (core scaffold) for a class of biologically active urea derivatives. It is structurally analogous to the central linker found in potent Soluble Epoxide Hydrolase (sEH) inhibitors (e.g., TPPU, AUDA) and Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists.
In drug discovery, this compound serves two critical functions:
-
Fragment-Based Screening: It is used to assess the "intrinsic" activity of the urea-piperidine core before the attachment of hydrophobic "wings" (e.g., adamantyl or phenyl groups) required for high-affinity binding.
-
Negative Control: Due to its lack of bulky hydrophobic substituents, it typically exhibits low potency, making it an ideal negative control to validate the specificity of lipophilic analogs in cell-based assays.
Mechanism of Action (The Scaffold Hypothesis)
The urea moiety functions as the primary hydrogen bond donor/acceptor, engaging the catalytic residues (e.g., Asp335, Tyr383 in sEH). The piperidine ring provides a rigid spacer.
-
In sEH Inhibition: The urea binds the catalytic pocket, preventing the hydrolysis of Epoxyeicosatrienoic acids (EETs) into diols (DHETs). EETs are potent anti-inflammatory mediators.
-
In GPCRs (MCH-R1): The basic nitrogen of the piperidine often interacts with a conserved aspartate residue in the receptor transmembrane domain.
Material Properties & Preparation
| Property | Specification |
| Chemical Name | 1-Methyl-3-(piperidin-4-yl)urea hydrochloride |
| CAS Number | 1233951-96-6 |
| Molecular Weight | 193.67 g/mol |
| Solubility | Water (≥ 50 mM), DMSO (≥ 100 mM) |
| Stability | Hygroscopic; store desiccated at -20°C. Stable in aqueous solution for 24h at 4°C. |
Stock Solution Preparation
-
Solvent: Dissolve in sterile, nuclease-free water or PBS (pH 7.4) to create a 10 mM stock. Unlike lipophilic inhibitors, this salt is highly water-soluble.
-
Sterilization: Filter sterilize using a 0.22 µm PVDF or PES membrane if using in long-term culture.
Protocol A: Cell-Based Soluble Epoxide Hydrolase (sEH) Activity Assay
Objective: To determine if the fragment retains residual inhibitory activity against sEH in a cellular environment, validating the requirement for hydrophobic substituents.
Experimental Design
-
Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells) or HEK293 (transduced with human sEH/EPHX2). HUVECs express endogenous sEH.
-
Readout: Hydrolysis of the fluorogenic substrate PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) or detection of stable 14,15-EET levels via ELISA.
-
Controls:
-
Positive Control:[1] TPPU (10 nM - 1 µM).
-
Negative Control: Vehicle (PBS/Media).
-
Test Compound: 1-Methyl-3-(piperidin-4-yl)urea HCl (Titration: 1 µM – 100 µM).
-
Step-by-Step Protocol
-
Seeding: Plate HUVEC cells at
cells/well in a black-walled, clear-bottom 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂. -
Compound Treatment:
-
Aspirate growth media and wash once with warm PBS.
-
Add 90 µL of assay buffer (25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA).
-
Add 10 µL of 10X compound solution (Final concentrations: 0, 1, 10, 50, 100 µM).
-
Note: High concentrations are used because fragments often have weak affinity (
in mM/high µM range).
-
-
Substrate Addition:
-
Add PHOME substrate (Final concentration: 50 µM).
-
Alternative: If using LC-MS/ELISA, add 14,15-EET (1 µM).
-
-
Incubation: Incubate at 37°C for 30–60 minutes.
-
Detection:
-
Fluorescence: Measure excitation at 330 nm and emission at 465 nm (formation of 6-methoxy-2-naphthaldehyde).
-
ELISA: Collect supernatant and quantify remaining 14,15-EETs using a competitive ELISA kit.
-
Data Interpretation[1][2][3][4][5]
-
High Potency (Unlikely): >50% inhibition at <10 µM indicates the fragment itself binds the active site effectively.
-
Low Potency (Expected): <20% inhibition at 100 µM confirms that the "wings" (aryl/adamantyl groups) are essential for potency. This validates the compound as a clean negative control for SAR studies.
Protocol B: Cytotoxicity & Off-Target Profiling (MTT Assay)
Objective: To ensure the piperidinyl-urea core is not intrinsically toxic to cells, which is crucial when using it as a building block for drug candidates.
Experimental Design
-
Cell Line: HepG2 (Liver toxicity model) or SH-SY5Y (Neurotoxicity model).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Step-by-Step Protocol
-
Seeding: Plate cells at
cells/well in 96-well plates. Allow attachment overnight. -
Treatment: Treat cells with the compound (0.1 µM – 200 µM) for 48 hours. Include a 10% DMSO positive control for cell death.
-
MTT Addition: Add 20 µL of MTT stock (5 mg/mL in PBS) to each well. Incubate for 3–4 hours at 37°C.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm (reference 630 nm).
-
Calculation:
Pathway Visualization
Caption: The sEH signaling pathway. The compound targets the sEH enzyme, preventing the degradation of beneficial EETs.[2][3] As a fragment, it probes the active site but requires optimization for high potency.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Media | High concentration of salt form | Dissolve in PBS first, then dilute into media. Ensure pH is neutral. |
| No Inhibition Observed | Compound is a weak fragment | This is expected. Use concentrations up to 100-200 µM to detect weak binding, or use biophysical methods (NMR/SPR) instead of cell assays. |
| High Cytotoxicity | Off-target amine effects | The free secondary amine (if deprotected) or high salt load may be toxic. Titrate down or check pH of the media. |
| High Background (Fluorescence) | Autofluorescence | The urea scaffold is generally not fluorescent, but impurities might be. Include a "Compound Only" (no cells) control. |
References
-
Imig, J. D., & Hammock, B. D. (2009). Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases.[2][3] Nature Reviews Drug Discovery, 8(10), 794–805. Link
-
Shen, H. C. (2010). Soluble Epoxide Hydrolase Inhibitors: A Patent Review. Expert Opinion on Therapeutic Patents, 20(7), 941–956. Link
-
Kodani, S. D., & Morisseau, C. (2019). In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Frontiers in Pharmacology, 10, 502. Link
-
Hogendorf, A. S., et al. (2012). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships. Journal of Medicinal Chemistry, 55(10), 4711–4727. Link
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for sEH inhibition assay with 1-Methyl-3-(piperidin-4-yl)urea hydrochloride
Target: Soluble Epoxide Hydrolase (sEH/EPHX2) Test Compound: 1-Methyl-3-(piperidin-4-yl)urea hydrochloride Method: Fluorogenic Substrate Hydrolysis (PHOME)[1]
Abstract & Introduction
Soluble Epoxide Hydrolase (sEH) is a critical cytosolic enzyme involved in the metabolism of endogenous anti-inflammatory lipid mediators, specifically epoxyeicosatrienoic acids (EETs).[2][3][4][5][6][7][8] sEH hydrolyzes the epoxide ring of EETs to form less active dihydroxyeicosatrienoic acids (DHETs).[7] Inhibition of sEH stabilizes EET levels, offering therapeutic potential for hypertension, neuropathic pain, and vascular inflammation.
This protocol details the characterization of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride , a hydrophilic urea-based inhibitor. Unlike traditional lipophilic adamantyl-urea inhibitors (e.g., AUDA), the piperidinyl-urea scaffold offers distinct physicochemical properties. The assay utilizes the fluorogenic substrate PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid), which yields a highly fluorescent product upon hydrolysis, allowing for sensitive, real-time kinetic monitoring.
Mechanism of Action
The 1,3-disubstituted urea pharmacophore mimics the transition state of epoxide ring opening. The urea nitrogens form tight hydrogen bonds with the catalytic aspartic acid residue (Asp335 in human sEH) and stabilizing tyrosines within the active site, effectively blocking substrate access.
Figure 1: Mechanism of sEH inhibition. The urea-based inhibitor competes with the natural substrate (EETs), preventing the formation of DHETs.
Materials & Reagents
| Reagent | Specification | Storage |
| Enzyme | Recombinant Human sEH (hsEH) | -80°C |
| Substrate | PHOME (fluorogenic) | -20°C (Dark) |
| Test Compound | 1-Methyl-3-(piperidin-4-yl)urea HCl | -20°C / RT |
| Assay Buffer | 25 mM Bis-Tris HCl, pH 7.0 | 4°C |
| Additive | Bovine Serum Albumin (BSA), Fatty Acid Free | 4°C |
| Solvent | DMSO (Anhydrous) | RT |
| Plate | 96-well or 384-well Black, Flat Bottom | RT |
Critical Reagent Note:
-
BSA Importance: 0.1 mg/mL BSA is required in the buffer to prevent enzyme adsorption to the plastic walls of the microplate. However, high concentrations (>1 mg/mL) can sequester lipophilic inhibitors. The concentration of 0.1 mg/mL is the validated equilibrium point.
-
Substrate Stability: PHOME is sensitive to spontaneous hydrolysis. Always prepare fresh working solutions and protect from light.
Experimental Protocol
A. Buffer Preparation
Prepare Assay Buffer fresh on the day of the experiment:
-
0.1 mg/mL BSA (Fatty Acid Free)
-
Optional: 1 mM MgCl₂ (can enhance stability, though sEH does not require metal cofactors).
B. Compound Preparation[4][5][7][10][11]
-
Stock Solution: Dissolve 1-Methyl-3-(piperidin-4-yl)urea HCl in DMSO to 10 mM.
-
Note: As a hydrochloride salt, this compound is more polar than standard adamantyl ureas. Ensure it is fully solubilized; mild vortexing may be required.
-
-
Serial Dilution: Prepare a 3-fold serial dilution series in DMSO (e.g., 10 mM down to 1 nM).
-
Intermediate Dilution: Dilute these DMSO stocks 1:10 into Assay Buffer to create "10x Working Solutions" (Final DMSO in assay will be 1% if 10 µL is added to 90 µL volume).
C. Enzyme & Substrate Preparation[1][7][11][12]
-
Enzyme Solution: Dilute rh-sEH in Assay Buffer to a concentration of roughly 6–10 nM (aim for a final assay concentration of ~3–5 nM). Keep on ice.
-
Substrate Solution: Dilute PHOME stock (usually 10 mM in DMSO) into Assay Buffer to create a 50 µM working solution (Final assay concentration: 25 µM).
D. Assay Workflow (Step-by-Step)
Figure 2: Step-by-step workflow for the kinetic sEH inhibition assay.
Detailed Procedure:
-
Blank & Control Setup:
-
Background Blank: Buffer + Substrate (No Enzyme).
-
Positive Control: Enzyme + Substrate + DMSO (No Inhibitor).
-
-
Inhibitor Addition: Add 20 µL of the diluted Test Compound to the respective wells of a black 96-well plate.
-
Enzyme Addition: Add 160 µL of the diluted Enzyme Solution to all wells except the Background Blank.
-
Pre-Incubation (Critical Step): Incubate the plate for 30 minutes at 30°C .
-
Why? Urea-based inhibitors are often "slow-binding" or have high affinity that requires time to reach equilibrium. Skipping this step leads to underestimation of potency (higher IC50).
-
-
Reaction Initiation: Add 20 µL of the PHOME Substrate Solution to all wells.
-
Measurement: Immediately place in a fluorescence plate reader pre-heated to 30°C.
-
Mode: Kinetic
-
Excitation: 330 nm (bandwidth 20 nm)
-
Emission: 465 nm (bandwidth 20 nm)
-
Duration: 30–60 minutes (read every 60 seconds).
-
Data Analysis
Slope Calculation
The raw data will be in Relative Fluorescence Units (RFU) over time.
-
Calculate the slope (RFU/min) for the linear portion of the curve (typically 5–20 minutes).
-
Subtract the slope of the Background Blank from all other wells.
% Inhibition Calculation
IC50 Determination
Plot Log[Inhibitor Concentration] (x-axis) vs. % Inhibition (y-axis). Fit the data using a non-linear regression (4-parameter logistic equation):
-
Top: Should approach 100%.
-
Bottom: Should approach 0%.
-
Hill Slope: Typically near -1.0 for 1:1 binding.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background | Substrate hydrolysis | Prepare PHOME fresh; check buffer pH (must be < 7.5). |
| Low Signal | Enzyme inactivation | Ensure BSA (0.1 mg/mL) is present; Avoid freeze-thaw cycles of sEH. |
| IC50 Variation | Insufficient Pre-incubation | Extend pre-incubation to 45 mins to ensure equilibrium. |
| Precipitation | Compound insolubility | The HCl salt is polar, but if high conc. is used, verify solubility in 1% DMSO. |
| Inner Filter Effect | Compound absorbs at 330nm | Check the UV-Vis spectrum of the test compound. If it absorbs at Ex/Em, use a radiometric assay (³H-tDPPO). |
References
-
Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase (sEH) inhibition on human health.[2][3][4][5][6][7][10][11] Annual Review of Pharmacology and Toxicology.
-
Jones, P. D., et al. (2005).[1] Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies.[7][12][13] Analytical Biochemistry.
-
Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications.[2][3][4][8][11] Journal of Medicinal Chemistry.
-
Morisseau, C., & Hammock, B. D. (2007).[6] Measurement of soluble epoxide hydrolase (sEH) activity.[1][2][5][6][7][8][10][12] Current Protocols in Toxicology.[6][10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales | PLOS One [journals.plos.org]
- 3. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Measurement of soluble epoxide hydrolase (sEH) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches [frontiersin.org]
- 12. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Application Note: Preclinical Evaluation of 1-Methyl-3-(piperidin-4-yl)urea Hydrochloride in the Rat MCAO Model
Executive Summary
Objective: To establish a standardized Middle Cerebral Artery Occlusion (MCAO) protocol for evaluating the neuroprotective efficacy of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride .
Significance: Ischemic stroke remains a leading cause of mortality and disability globally. The target compound, a piperidine-urea derivative, shares structural pharmacophores with established Soluble Epoxide Hydrolase (sEH) inhibitors and specific 5-HT receptor ligands , suggesting potential utility in mitigating reperfusion injury, reducing neuroinflammation, and preventing excitotoxic neuronal death.
Scope: This guide details the transient MCAO (tMCAO) surgical procedure, compound formulation, dosing regimens, and multiparametric endpoint analysis required to generate regulatory-grade preclinical data.
Compound Profile & Formulation
Compound: 1-Methyl-3-(piperidin-4-yl)urea hydrochloride CAS: 1233951-96-6 Molecular Class: Urea-piperidine derivative. Putative Mechanism: Based on structural homology, urea derivatives often act as sEH inhibitors (stabilizing neuroprotective EETs) or modulators of monoaminergic transmission. The protocol below assumes a mechanism involving anti-inflammatory and anti-apoptotic pathways.
Formulation Protocol
The hydrochloride salt form improves aqueous solubility but requires pH buffering for in vivo use.
-
Vehicle: 0.9% Saline (sterile).
-
Stock Solution (10 mg/mL):
-
Dissolve 10 mg of compound in 1 mL of sterile saline.
-
Vortex for 60 seconds.
-
Critical Step: Check pH. If pH < 5.5 due to HCl moiety, adjust to pH 7.2–7.4 using 0.1N NaOH to prevent intraperitoneal irritation or precipitation.
-
-
Stability: Prepare fresh daily. Protect from light.
Experimental Design
To ensure statistical power and valid causality, a randomized, double-blind, vehicle-controlled design is mandatory.
Study Groups (n=12-15 per group)
| Group | Surgical Intervention | Treatment | Dose | Timing |
| 1. Sham | Anesthesia + Vessel isolation (No occlusion) | Vehicle | N/A | At Reperfusion |
| 2. Vehicle | tMCAO (90 min) | Vehicle (Saline) | Equiv. Vol | At Reperfusion |
| 3. Low Dose | tMCAO (90 min) | Test Compound | 3 mg/kg | At Reperfusion |
| 4. High Dose | tMCAO (90 min) | Test Compound | 10 mg/kg | At Reperfusion |
| 5. Pos. Control | tMCAO (90 min) | Edaravone | 3 mg/kg | At Reperfusion |
Note: Dosing at "Reperfusion" mimics the clinical scenario where treatment occurs post-stroke onset.
Surgical Protocol: Transient MCAO (Intraluminal Filament)
Model Choice: Transient MCAO (90 minutes) followed by reperfusion. Rationale: This mimics mechanical thrombectomy (reopening the vessel), allowing the study of reperfusion injury , which is the primary target for neuroprotective agents like urea derivatives.
Phase A: Pre-Operative
-
Subject: Adult male Sprague-Dawley rats (250–300g).
-
Anesthesia: Induction with 3-4% Isoflurane; Maintenance with 1.5-2% in 70% N₂O / 30% O₂.
-
Thermoregulation: Maintain rectal temperature at 37.0 ± 0.5°C using a feedback-controlled heating pad. Hypothermia is a potent neuroprotectant and will invalidate results.
Phase B: The Occlusion (Ischemia)
-
Incision: Midline neck incision. Expose the Right Common Carotid Artery (CCA), External Carotid Artery (ECA), and Internal Carotid Artery (ICA).
-
Ligation: Ligate the ECA distal to the bifurcation. Place a micro-clip on the CCA and ICA.
-
Arteriotomy: Make a small incision in the ECA stump.
-
Filament Insertion: Insert a silicon-coated monofilament (Doccol, size 4-0, diameter 0.37mm) into the ICA.
-
Advancement: Advance the filament 18–20 mm from the bifurcation until mild resistance is felt (occluding the MCA origin).
-
Verification: Monitor Laser Doppler Flowmetry (LDF). A drop in cerebral blood flow (CBF) to <20% of baseline confirms occlusion.
Phase C: Reperfusion & Dosing
-
Duration: Maintain occlusion for 90 minutes .
-
Withdrawal: Anesthetize briefly, withdraw the filament to restore blood flow (Reperfusion).
-
LDF Check: Confirm CBF returns to >70% of baseline.
-
Immediate Dosing: Administer 1-Methyl-3-(piperidin-4-yl)urea hydrochloride (IV or IP) immediately upon filament withdrawal.
Mechanistic Visualization
The following diagram illustrates the putative signaling pathway where urea-based compounds (sEH inhibitors) exert neuroprotection by stabilizing Epoxyeicosatrienoic acids (EETs), thereby blocking NF-κB inflammation and preventing apoptosis.
Caption: Putative mechanism of urea-derivative neuroprotection via sEH inhibition, leading to EETs stabilization and reduction of ischemic inflammatory cascades.
Outcome Measures & Validation
To validate the efficacy of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride, a multi-modal assessment is required 24 hours post-reperfusion.
A. Neurological Deficit Scoring (Garcia Score)
Perform at 24h post-reperfusion. Blinded observer.
-
Scale: 3–18 (18 = Normal, 3 = Severe).
-
Tests: Spontaneous activity, symmetry of limb movement, forepaw outstretching, climbing, proprioception, response to vibrissae touch.
B. Infarct Volume Assessment (TTC Staining)
The gold standard for quantifying necrotic tissue.
-
Sacrifice: 24h post-reperfusion via overdose.
-
Sectioning: Brain removed and sliced into 2mm coronal sections (6 slices total).
-
Staining: Incubate in 2% 2,3,5-Triphenyltetrazolium chloride (TTC) at 37°C for 20 mins.
-
Analysis:
-
Red Tissue: Viable (Metabolically active mitochondria).
-
White Tissue: Infarct (Necrotic).
-
Calculation: Correct for edema using the formula:
-
C. Molecular Biomarkers (Optional but Recommended)
To confirm the anti-inflammatory mechanism:
-
ELISA: Measure TNF-α, IL-1β, and IL-6 in brain homogenates.
-
Western Blot: Assess Phospho-NF-κB p65 vs Total p65.
Experimental Workflow Timeline
Caption: Chronological workflow for the evaluation of 1-Methyl-3-(piperidin-4-yl)urea HCl in the tMCAO model.
References
-
Longa, E. Z., Weinstein, P. R., Carlson, S., & Cummins, R. (1989). Reversible middle cerebral artery occlusion without craniectomy in rats. Stroke, 20(1), 84-91.
-
Garcia, J. H., Wagner, S., Liu, K. F., & Hu, X. J. (1995). Neurological deficit and extent of neuronal necrosis attributable to middle cerebral artery occlusion in rats. Stroke, 26(4), 627-634.
-
Morisseau, C., & Hammock, B. D. (2005). Impact of soluble epoxide hydrolase inhibitors on human health. Annual Review of Pharmacology and Toxicology, 45, 311-333.
-
Imig, J. D., & Hammock, B. D. (2009). Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases. Nature Reviews Drug Discovery, 8(10), 794-805.
-
Fluri, F., Schuhmann, M. K., & Kleinschnitz, C. (2015). Animal models of ischemic stroke and their application in clinical research. Drug Design, Development and Therapy, 9, 3445.
Application Note: Utilizing 1-Methyl-3-(piperidin-4-yl)urea HCl in Hypertension Drug Discovery
This Application Note is structured to guide researchers in utilizing 1-Methyl-3-(piperidin-4-yl)urea hydrochloride as a foundational scaffold in the development and testing of Soluble Epoxide Hydrolase (sEH) inhibitors—a validated target for treating hypertension and vascular inflammation.
Executive Summary & Scientific Rationale
In the landscape of hypertension research, the Renin-Angiotensin-Aldosterone System (RAAS) has long been the primary target. However, resistance to ACE inhibitors and ARBs necessitates novel pathways. Soluble Epoxide Hydrolase (sEH) has emerged as a critical target.[1][2][3][4][5] sEH degrades Epoxyeicosatrienoic acids (EETs) —endogenous lipid mediators derived from arachidonic acid that possess potent vasodilatory and anti-inflammatory properties—into inactive diols (DHETs).[2][4][5]
1-Methyl-3-(piperidin-4-yl)urea hydrochloride represents a critical pharmacophore scaffold in this domain. It contains the essential urea "warhead" required to bind the sEH catalytic pocket (Asp335, Tyr381, Tyr465) but lacks the bulky hydrophobic domains necessary for high-affinity inhibition (nM range).
Research Applications:
-
Fragment-Based Drug Discovery (FBDD): Used as a polar, soluble fragment to map binding interactions within the sEH catalytic tunnel.
-
Synthetic Precursor: Serves as the hydrophilic "Left-Hand Side" (LHS) building block. The free piperidine nitrogen allows for the rapid attachment of hydrophobic "Right-Hand Side" (RHS) moieties (e.g., adamantane, trifluoromethoxyphenyl) to generate potent anti-hypertensives like AR9281 or TPPU .
-
Negative Control: Used in cellular assays to distinguish between specific sEH-mediated vasodilation (which requires the full inhibitor structure) and non-specific urea effects.
Mechanism of Action: The sEH Pathway
To effectively use this compound, one must understand the signaling cascade it modulates. The diagram below illustrates how urea-based inhibitors preserve EETs to lower blood pressure.
Figure 1: Mechanism of sEH inhibition. The Urea-Piperidine scaffold blocks the conversion of active EETs to inactive DHETs, promoting vasodilation.
Experimental Protocol: Chemical Derivatization
Objective: Transform the low-affinity 1-Methyl-3-(piperidin-4-yl)urea precursor into a high-affinity sEH inhibitor (Library Generation).
The free secondary amine on the piperidine ring is the handle for diversification.
Materials
-
Scaffold: 1-Methyl-3-(piperidin-4-yl)urea HCl (1.0 eq)
-
Reagents: Acyl chlorides (R-COCl) or Isocyanates (R-NCO) or Sulfonyl chlorides (R-SO2Cl).
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Solvent: Dichloromethane (DCM) or DMF (anhydrous).
Synthesis Workflow (Acylation Example)
-
Dissolution: Dissolve 1-Methyl-3-(piperidin-4-yl)urea HCl (1 mmol) in DCM (5 mL) under nitrogen atmosphere.
-
Neutralization: Add TEA (2.5 eq) to neutralize the HCl salt and activate the piperidine nitrogen. Stir for 10 min at 0°C.
-
Coupling: Dropwise add the hydrophobic Acyl Chloride (e.g., Adamantane-1-carbonyl chloride or 4-(trifluoromethoxy)benzoyl chloride) (1.1 eq).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC/LC-MS.
-
Workup: Quench with water. Extract with EtOAc. Wash organic layer with brine. Dry over Na2SO4.
-
Purification: Flash chromatography (MeOH/DCM gradient).
Target Structure Logic: The resulting molecule will possess the Urea (binding catalytic Asp335) and the Hydrophobic R-group (filling the L-shaped hydrophobic pocket of sEH), mimicking potent drugs like TPPU .
Experimental Protocol: In Vitro sEH Inhibition Assay
Objective: Validate the inhibitory potency (IC50) of the scaffold vs. synthesized derivatives.
Principle
This assay uses a fluorescent substrate, PHOME (cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate). Hydrolysis by sEH releases the fluorescent cyanohydrin, which spontaneously decomposes to the highly fluorescent 6-methoxy-2-naphthaldehyde.
Materials
-
Enzyme: Recombinant Human sEH (hsEH) or Rat sEH.
-
Substrate: PHOME (50 µM final concentration).
-
Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA.
-
Equipment: Fluorescence Microplate Reader (Ex: 330 nm, Em: 465 nm).
Step-by-Step Procedure
-
Preparation: Prepare serial dilutions of the test compound (Scaffold or Derivative) in DMSO. Final DMSO concentration in assay should be <1%.
-
Incubation:
-
Add 180 µL of Enzyme solution (approx. 1 nM final) to a 96-well black plate.
-
Add 20 µL of inhibitor solution.
-
Incubate at 30°C for 5–10 minutes to allow equilibrium binding.
-
-
Initiation: Add substrate (PHOME) to initiate the reaction.
-
Measurement: Monitor fluorescence kinetically for 10–30 minutes.
-
Analysis: Calculate the slope (RFU/min) for the linear region. Determine IC50 using non-linear regression (Log[inhibitor] vs. Normalized Response).
Expected Data Profile
| Compound | Structure Type | Predicted IC50 (Human sEH) | Interpretation |
| 1-Methyl-3-(piperidin-4-yl)urea | Scaffold (Fragment) | > 10,000 nM | Weak binder; lacks hydrophobic anchor. |
| TPPU Analog (Synthesized) | Full Inhibitor | 0.5 – 5.0 nM | Potent inhibition; validates synthesis. |
| Vehicle (DMSO) | Control | N/A (0% Inhibition) | Baseline activity. |
Experimental Protocol: Ex Vivo Aortic Ring Vasodilation
Objective: Assess the functional antihypertensive potential of the compounds in physiological tissue.
Rationale
sEH inhibitors do not directly relax vessels; they potentiate relaxation induced by EETs or prevent the degradation of basal EETs. This assay confirms the compound works via the endothelial pathway.
Procedure
-
Tissue Prep: Isolate thoracic aorta from Spontaneously Hypertensive Rats (SHR) or Wistar Kyoto rats. Clean adherent fat/connective tissue. Cut into 3-mm rings.
-
Mounting: Mount rings in organ baths containing Krebs-Henseleit buffer (37°C, 95% O2/5% CO2).
-
Pre-contraction: Contract rings with Phenylephrine (PE, 1 µM) until a stable plateau is reached.
-
Treatment:
-
Group A: Add Vehicle.
-
Group B: Add 1-Methyl-3-(piperidin-4-yl)urea (Scaffold) at 10 µM.
-
Group C: Add Synthesized Derivative (Full Inhibitor) at 1 µM.
-
-
Challenge: Add EETs (14,15-EET or 11,12-EET) cumulatively or add Acetylcholine (ACh) to stimulate endogenous EET production.
-
Observation: Measure the % relaxation of the PE-induced tone.
Self-Validating Check:
-
Success Criteria: The Full Inhibitor (Group C) should significantly enhance EET-induced relaxation or ACh-induced relaxation compared to Vehicle.
-
Scaffold Check: The Scaffold (Group B) should show minimal effect, confirming that the hydrophobic domain is required for biological efficacy, or weak effect if high concentrations are used.
References
-
Imig, J. D., & Hammock, B. D. (2009). Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases.[1][2][3][4][5][6] Nature Reviews Drug Discovery, 8(10), 794–805. [Link]
-
Shen, H. C., et al. (2010). Discovery of 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a Potent, Selective, and Orally Available Soluble Epoxide Hydrolase Inhibitor. Journal of Medicinal Chemistry, 52(16), 5009–5012. [Link]
-
Rose, T. E., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics, and Reduction of Inflammatory Pain.[2] Journal of Medicinal Chemistry, 53(19), 7067–7075. [Link]
-
Liu, J. Y., et al. (2013). Inhibition of Soluble Epoxide Hydrolase Enhances the Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids.[2][3] Frontiers in Pharmacology, 4, 153. [Link]
-
PubChem Compound Summary. (2024). 1-Methyl-3-(piperidin-4-yl)urea hydrochloride.[7] National Center for Biotechnology Information. [Link]
Sources
- 1. Frontiers | In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea [frontiersin.org]
- 2. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors [mdpi.com]
- 4. 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 3,3-disubstituted piperidine-derived trisubstituted ureas as highly potent soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1233951-96-6|1-Methyl-3-(piperidin-4-yl)urea hydrochloride|BLD Pharm [bldpharm.com]
Application Note: Formulation Development of 1-Methyl-3-(piperidin-4-yl)urea Hydrochloride
Executive Summary & Compound Profile
1-Methyl-3-(piperidin-4-yl)urea hydrochloride (CAS: 1233951-96-6) represents a class of hydrophilic, crystalline salts often utilized as fragments in kinase inhibitors or GPCR ligands.[1] While the hydrochloride salt form improves aqueous solubility compared to the free base, it introduces specific formulation challenges: hygroscopicity , salt disproportionation , and pH-dependent hydrolysis of the urea linkage.
This guide provides a robust, field-proven strategy for developing an immediate-release (IR) oral solid dosage form (tablet/capsule). The protocols prioritize chemical stability by mitigating moisture-induced degradation and amine-excipient incompatibilities.[1]
Physicochemical Profile (Model Parameters)
| Property | Characteristic | Formulation Implication |
| Structure | Secondary Amine + Urea | Risk of Maillard reaction (amine) and Hydrolysis (urea).[1] |
| Salt Form | Hydrochloride (HCl) | High aqueous solubility; Potential for "Disproportionation" in presence of alkaline lubricants. |
| Hygroscopicity | Moderate to High | Requires moisture-protective packaging and low-moisture manufacturing processes.[1] |
| pKa | ~10.8 (Piperidine N) | Basic microenvironment required for stability; avoid acidic excipients that accelerate urea hydrolysis. |
Formulation Strategy: The "Safety-First" Approach
Excipient Compatibility Rules (Critical)
To ensure long-term stability, specific industry-standard excipients must be excluded based on the API's chemistry.
-
Rule 1: No Reducing Sugars.
-
Reasoning: The secondary amine in the piperidine ring will react with reducing sugars (e.g., Lactose, Fructose) via the Maillard Reaction , leading to brown discoloration and loss of potency.
-
Alternative: Use Mannitol (Spray Dried) or Microcrystalline Cellulose (MCC) .
-
-
Rule 2: No Magnesium Stearate. [1]
-
Reasoning: Magnesium Stearate (MgSt) is incompatible with many amine HCl salts. It induces Salt Disproportionation , where the Mg moiety abstracts HCl, reverting the API to its free base form (often oily or less soluble) and forming hygroscopic MgCl₂.
-
Alternative: Use Sodium Stearyl Fumarate (SSF) .
-
Manufacturing Process Selection
Due to the urea linkage's susceptibility to hydrolysis and the salt's potential hygroscopicity, Wet Granulation is discouraged unless absolutely necessary.
-
Primary Recommendation: Dry Granulation (Roller Compaction) . This improves powder flow and density without introducing moisture or heat.
-
Secondary Recommendation: Direct Compression (DC) . Feasible if the drug load is low (<20%) and the API flow is adequate.
Detailed Experimental Protocols
Protocol A: Pre-formulation Characterization (Solubility & pH Stability)
Objective: To define the pH window where the urea linkage is most stable.
Materials:
-
API: 1-Methyl-3-(piperidin-4-yl)urea HCl[1]
-
Buffers: HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 6.8), Borate (pH 9.0).
Procedure:
-
Preparation: Prepare 10 mL of each buffer in amber glass vials.
-
Saturation: Add excess API to each vial until undissolved solid remains.
-
Equilibration: Shake at 37°C for 24 hours.
-
Filtration: Filter supernatant using a 0.45 µm PVDF syringe filter.
-
Analysis: Dilute and analyze via HPLC-UV (210 nm).
-
Note: If degradation peaks (urea hydrolysis products) exceed 1% at pH 1.2 or pH 9.0, the formulation must include a buffering agent to maintain microenvironmental pH between 4.0–6.0.
-
Protocol B: Manufacturing via Dry Granulation (Roller Compaction)
Objective: To produce a flowable, stable granule for compression without using water.
Target Formulation (100 mg Strength):
| Ingredient | Function | % w/w |
|---|---|---|
| API | Active | 20.0% |
| Microcrystalline Cellulose (PH-102) | Filler/Binder | 45.0% |
| Mannitol (Spray Dried) | Brittle Filler | 28.0% |
| Croscarmellose Sodium | Disintegrant | 4.0% |
| Colloidal Silicon Dioxide | Glidant | 1.0% |
| Sodium Stearyl Fumarate (SSF) | Lubricant | 2.0% |[1]
Step-by-Step Workflow:
-
Sieving (De-lumping): Pass API and intragranular excipients (MCC, Mannitol, 50% of Croscarmellose) through a #30 mesh screen.
-
Pre-Blending: Load sieved materials into a V-blender. Mix at 15 RPM for 10 minutes.
-
Lubrication (Internal): Add 0.5% SSF (sieved #60 mesh). Blend for 2 minutes. Do not over-blend.
-
Roller Compaction:
-
Feed the blend into a Roller Compactor (e.g., Gerteis).
-
Parameters: Gap force 3–5 kN/cm; Roll speed 2–4 RPM.
-
Output: Ribbons with density ~0.8 g/mL.
-
-
Milling: Pass ribbons through an oscillating granulator (1.0 mm screen) to form granules.
-
Final Blending: Add remaining Croscarmellose (2%) and Silicon Dioxide (1%). Blend 5 mins. Add remaining SSF (1.5%). Blend 2 mins.
-
Compression: Compress on a rotary tablet press to a hardness of 8–12 kP.
Protocol C: Quality Control - Dissolution Testing
Objective: To verify immediate release performance.
Method Parameters (USP <711>):
-
Apparatus: USP Type II (Paddle)
-
Medium: 0.1 N HCl (900 mL)
-
Speed: 50 RPM[1]
-
Temperature: 37°C ± 0.5°C
-
Timepoints: 5, 10, 15, 30, 45 minutes.
Acceptance Criteria: Q = 80% at 30 minutes.
Visualizations & Logic Flow
Diagram 1: Formulation Decision Tree
This logic flow ensures the correct manufacturing process is chosen based on the API's physical properties.
Caption: Decision matrix for selecting the manufacturing process. Dry Granulation is preferred for hygroscopic amine salts with poor flow.
Diagram 2: Dry Granulation Workflow (Roller Compaction)
The specific unit operations required for Protocol B.
Caption: Unit operation sequence for Dry Granulation. The Roller Compactor is the critical step for densifying the API without moisture.
References
-
Huentelman, M. J., et al. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Rohrs, B. R., et al. (2013). Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate. Pharmaceutical Research. [Link]
Sources
Dose-response studies of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride
Application Note: Pharmacological Profiling of the Scaffold 1-Methyl-3-(piperidin-4-yl)urea Hydrochloride
Abstract
This guide details the experimental protocols for dose-response studies of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride (CAS: 1233951-96-6). While this compound acts as a "privileged scaffold" in medicinal chemistry—serving as the hydrophilic pharmacophore for potent Soluble Epoxide Hydrolase (sEH) inhibitors (e.g., TPPU) and Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists—it is rarely used as a standalone therapeutic.
The primary purpose of studying this specific fragment is Fragment-Based Drug Discovery (FBDD) validation. Researchers must profile this "naked" scaffold to:
-
Establish Baseline Activity: Determine if the core fragment possesses intrinsic weak affinity for the target (Ligand Efficiency).
-
Rule Out Scaffold Toxicity: Ensure that any cytotoxicity observed in complex analogs is not derived from this core urea-piperidine moiety.
-
Validate Solubility & Stability: Optimize stock handling for high-concentration fragment screening.
Compound Characterization & Preparation
Compound: 1-Methyl-3-(piperidin-4-yl)urea hydrochloride
Molecular Formula: C
Solubility & Stock Solution Protocol
Unlike lipophilic drug candidates, this hydrochloride salt is highly polar. Standard DMSO protocols must be adjusted to prevent "crashing out" in aqueous buffers if the concentration is too high.
-
Solvent Choice: Water (preferred for stock stability) or DMSO (if screening within a library).
-
Stock Concentration: Prepare a 100 mM master stock.
-
Calculation: Dissolve 19.37 mg of powder in 1.0 mL of sterile dH
O or DMSO.
-
-
Storage: Aliquot into 50 µL vials; store at -20°C. Avoid freeze-thaw cycles >3 times.
Expert Insight: The urea linkage is stable, but the secondary amine on the piperidine (if not substituted) can react with atmospheric CO
over time in basic solutions. Keep stock pH neutral or slightly acidic (pH 5-6).
Biological Context & Mechanism
To interpret dose-response data, one must understand the pathways this scaffold modulates when incorporated into active drugs. The most relevant target is Soluble Epoxide Hydrolase (sEH) .[1][2]
Pathway Visualization (sEH Inhibition)
The following diagram illustrates how sEH inhibitors (containing this urea scaffold) function to reduce inflammation.
Figure 1: Mechanism of Action. The urea-piperidine scaffold mimics the transition state of epoxide hydrolysis, blocking sEH and stabilizing beneficial EETs.
Protocol A: Enzymatic Dose-Response (sEH Model)
Objective: Determine the IC
Materials
-
Enzyme: Recombinant Human sEH (1 nM final concentration).
-
Substrate: PHOME (Cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate). Fluorescent substrate.
-
Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.
Step-by-Step Workflow
-
Serial Dilution:
-
Prepare a 10-point dilution series of the compound in Buffer.
-
Range: Start at 1 mM (high for fragments) down to 10 nM .
-
Control: Include a "No Inhibitor" (DMSO/Water only) and a "Positive Control" (e.g., AUDA or TPPU).
-
-
Incubation (Pre-read):
-
Add 20 µL of Enzyme solution to 20 µL of Compound solution in a black 96-well plate.
-
Incubate for 5 minutes at 30°C to allow equilibrium binding.
-
-
Reaction Start:
-
Add 160 µL of Substrate (PHOME, 50 µM final).
-
-
Kinetic Measurement:
-
Read Fluorescence (Ex: 330 nm / Em: 465 nm) every 60 seconds for 10-20 minutes.
-
-
Data Processing:
-
Calculate the slope (RFU/min) for the linear portion of the curve.
-
Normalize to "No Inhibitor" control (100% Activity).
-
Protocol B: Cellular Cytotoxicity Profiling (MTT Assay)
Objective: Confirm that the scaffold itself is non-toxic up to high concentrations. This is critical to ensure that toxicity in future lead compounds is due to off-target effects of added groups, not the core scaffold.
Materials
-
Cell Lines: HEK293 (Kidney) or HepG2 (Liver).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Step-by-Step Workflow
-
Seeding: Seed cells at 10,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment:
-
Replace media with fresh media containing the compound.
-
Dose Range: 0, 1, 10, 50, 100, 500, 1000 µM. (Go high to prove safety).
-
Incubate for 48 hours .
-
-
MTT Addition:
-
Add 20 µL MTT (5 mg/mL) to each well. Incubate 3-4 hours at 37°C.
-
-
Solubilization:
-
Remove media carefully. Add 150 µL DMSO to dissolve formazan crystals.
-
-
Quantification:
-
Measure Absorbance at 570 nm.
-
Data Analysis & Interpretation
Calculating Parameters
Use non-linear regression (4-parameter logistic fit) to analyze the data.
-
X: Log of concentration.
-
Y: Normalized response (% Activity or % Viability).
Expected Outcomes (Scaffold vs. Lead)
| Parameter | 1-Methyl-3-(piperidin-4-yl)urea (Fragment) | Optimized Drug (e.g., TPPU) | Interpretation |
| sEH IC | > 50 µM (Weak/Inactive) | < 5 nM (Potent) | The fragment binds weakly; needs hydrophobic "tail" for potency. |
| Cytotoxicity (TC | > 500 µM (Non-toxic) | > 100 µM | The scaffold is safe; suitable for drug design. |
| Hill Slope | ~1.0 (if active) | ~1.0 | Steep slope (>2) suggests aggregation or assay interference. |
Troubleshooting "Flat" Curves
If the dose-response curve is flat (no inhibition):
-
Scientific Validity: This is a valid result for a fragment.[3] It indicates the "naked" urea-piperidine is insufficient for binding energy without the hydrophobic pocket interaction.
-
Action: Report as "IC
> [Max Concentration]". Do not force a curve fit.
Experimental Workflow Diagram
Figure 2: Experimental Workflow for Fragment Profiling.
References
-
Shen, H. C. (2010). Soluble Epoxide Hydrolase Inhibitors: A Patent Review. Expert Opinion on Therapeutic Patents. Link
-
Liu, J.-Y., et al. (2019). In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Frontiers in Pharmacology. Link
-
Rose, T. E., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase. Journal of Medicinal Chemistry. Link
-
Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery. Link
-
PubChem Compound Summary. (2025). 1-Methyl-3-(piperidin-4-yl)urea hydrochloride (CID 53255670). National Center for Biotechnology Information. Link
Sources
- 1. Frontiers | In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea [frontiersin.org]
- 2. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-to-hit-to-lead discovery of a novel pyridylurea scaffold of ATP competitive dual targeting type II topoisomerase inhibiting antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of Stock Solutions for 1-Methyl-3-(piperidin-4-yl)urea hydrochloride
Abstract
This guide details the standardized protocol for the preparation, handling, and storage of stock solutions of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride (CAS 1233951-96-6). Designed for researchers in drug discovery and chemical biology, this document emphasizes the physicochemical rationale behind solvent selection for hydrochloride salts, ensuring maximum stability and experimental reproducibility.
Physicochemical Profile
Before initiating any dissolution, it is critical to verify the compound's properties to ensure accurate molarity calculations. The hydrochloride (HCl) counterion significantly enhances aqueous solubility compared to the free base.
| Property | Specification |
| Compound Name | 1-Methyl-3-(piperidin-4-yl)urea hydrochloride |
| CAS Number | 1233951-96-6 |
| Molecular Formula | C₇H₁₅N₃O[1][2][3] · HCl |
| Molecular Weight | 193.67 g/mol |
| Physical State | White to off-white solid |
| Solubility Profile | Water: High (Primary Solvent)DMSO: SolubleEthanol: Moderate to Low |
| Storage (Solid) | 2–8°C (Short term); -20°C (Long term), Desiccated |
Critical Calculation Note: When preparing solutions based on molarity, you must use the molecular weight of the salt form (193.67 g/mol ), not the free base. If your experimental protocol specifies a concentration of the free base, apply a conversion factor:
Materials and Equipment
-
Analytical Balance: Precision to 0.1 mg.
-
Solvents:
-
Deionized Water (Milli-Q® or equivalent, 18.2 MΩ·cm).
-
Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Cell culture grade).
-
Phosphate Buffered Saline (PBS), pH 7.4 (for secondary dilutions).
-
-
Filtration: 0.22 µm PVDF or PES syringe filters (Sterile).
-
Vessels: Amber glass vials (to protect from potential photodegradation) or low-binding polypropylene tubes.
Solubility Assessment & Solvent Selection
For 1-Methyl-3-(piperidin-4-yl)urea hydrochloride, the presence of the piperidine nitrogen and the urea moiety, combined with the HCl counterion, makes water the preferred solvent for primary stock preparation.
-
Aqueous Solubility: The ionic lattice of the hydrochloride salt breaks down readily in water. This is ideal for biological assays as it eliminates the toxicity associated with organic co-solvents like DMSO.
-
DMSO: Use only if high-concentration stocks (>50 mM) are required for compound libraries or if the specific batch shows unexpected hydrophobicity.
Decision Matrix for Solvent Choice
Figure 1: Decision tree for selecting the appropriate solvent based on experimental requirements.
Protocol: Preparation of Aqueous Stock Solution (10 mM)
Objective: Prepare 10 mL of a 10 mM stock solution.
Step 1: Calculation
Step 2: Weighing[5][8]
-
Equilibrate the vial of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride to room temperature before opening to prevent condensation.
-
Weigh 19.4 mg of the solid into a sterile 15 mL polypropylene tube or glass vial.
Step 3: Dissolution
-
Add 8 mL (80% of final volume) of sterile deionized water.
-
Vortex vigorously for 30–60 seconds. The powder should dissolve rapidly.
-
Note: If particles persist, sonicate in a water bath for 5 minutes at room temperature.
-
-
Add water to bring the total volume to exactly 10 mL .
Step 4: pH Check (Optional but Recommended)
Dissolving HCl salts in unbuffered water can result in an acidic solution.
-
Spot 2 µL onto pH paper.
-
If pH < 5.0 and the solution will be used directly on sensitive cells without further dilution into buffered media, consider preparing the stock in PBS instead of water, or neutralizing with a small volume of 0.1 N NaOH (use caution to avoid precipitation of the free base).
Step 5: Sterilization
-
Draw the solution into a sterile syringe.
-
Pass through a 0.22 µm PES or PVDF filter into a sterile amber vial.
-
Why? Nylon filters can sometimes bind charged small molecules; PES/PVDF are low-binding alternatives.
-
Protocol: Preparation of DMSO Stock Solution (50 mM)
Objective: Prepare 1 mL of a 50 mM stock solution for long-term frozen storage.
-
Calculate Mass:
-
Weigh: 9.7 mg of solid into a 1.5 mL amber microcentrifuge tube.
-
Dissolve: Add 1.0 mL of anhydrous DMSO.
-
Mix: Vortex until clear.
-
Caution: DMSO is hygroscopic. Keep the container closed when not in use.
-
Storage and Stability
Stability is a function of temperature, light exposure, and hydrolysis risks.
| Storage Condition | Solvent | Stability Estimate | Notes |
| -80°C | DMSO | > 12 Months | Ideal for master stocks. |
| -20°C | Water/PBS | 3–6 Months | Aliquot to avoid freeze-thaw cycles. |
| 4°C | Water/PBS | < 1 Week | Prone to hydrolysis or microbial growth. |
| Room Temp | Solid | > 2 Years | Store desiccated. |
Handling Workflow:
Figure 2: Standardized workflow for stock preparation to ensure sterility and stability.
Safety & Handling (SDS Summary)
-
Hazards: The compound is classified as Harmful if swallowed (H302) , and causes skin (H315) and eye (H319) irritation.[6]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.
-
Disposal: Dispose of stock solutions as hazardous chemical waste. Do not pour down the drain.
References
-
PubChem. (n.d.).[7] Compound Summary: Urea Derivatives. National Library of Medicine. Retrieved October 26, 2023, from [Link]
Sources
- 1. 1233951-96-6|1-Methyl-3-(piperidin-4-yl)urea hydrochloride|BLD Pharm [bldpharm.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. (piperidin-3-yl)urea hydrochloride | 1211697-62-9 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. kishida.co.jp [kishida.co.jp]
- 6. jmnspecialties.com [jmnspecialties.com]
- 7. 1-Phenyl-3-(4-pyridyl)urea | C12H11N3O | CID 4074688 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-3-(piperidin-4-yl)urea Hydrochloride
Welcome to the Technical Support Hub. This guide addresses the specific challenges encountered in the synthesis of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride (CAS: 1233951-96-6). It is designed for researchers requiring high-purity intermediates for medicinal chemistry campaigns (e.g., soluble epoxide hydrolase inhibitors or GPCR ligands).
Part 1: The Synthetic Workflow
The synthesis typically follows a two-stage protocol: Urea Formation followed by Boc-Deprotection . While conceptually simple, the presence of the secondary amine (piperidine) and the urea moiety introduces specific solubility and stability challenges.
Visualizing the Pathway
Figure 1: Standard synthetic workflow for 1-Methyl-3-(piperidin-4-yl)urea hydrochloride highlighting critical reagent checkpoints.
Part 2: Troubleshooting Guide (Q&A)
Category A: Urea Formation Issues
Q1: I am observing significant formation of a symmetric urea byproduct (dimer). What is happening?
-
Diagnosis: This occurs when the activating agent (e.g., Triphosgene or CDI) reacts with two equivalents of the starting amine (N-Boc-4-aminopiperidine) instead of one equivalent of amine and one of methylamine.
-
The Fix:
-
Order of Addition: If using CDI or Triphosgene, you must form the N-methylcarbamoyl imidazole (or isocyanate) first by reacting the reagent with methylamine (or the activator) before adding the valuable piperidine substrate.
-
Stoichiometry: Ensure a slight excess (1.1–1.2 eq) of the methylating agent (e.g., methyl isocyanate or methylcarbamoyl chloride) to drive the reaction to completion and suppress self-coupling.
-
Q2: Methyl Isocyanate is too hazardous for our facility. What is the best "green" alternative?
-
Recommendation: Use Phenyl N-methylcarbamate or CDI (Carbonyldiimidazole) .
-
Why: Phenyl N-methylcarbamate is a stable solid that reacts with primary amines to form ureas, releasing phenol as a byproduct. This avoids handling volatile, toxic isocyanates.[1]
-
Protocol Adjustment: Reflux N-Boc-4-aminopiperidine with Phenyl N-methylcarbamate in THF or Acetonitrile. The phenol byproduct can be removed by washing with basic aqueous solution (1M NaOH).
-
Category B: Isolation & Salt Formation
Q3: After HCl deprotection, my product is a hygroscopic "gum" or oil, not a solid. How do I crystallize it?
-
The Science: Piperidine hydrochloride salts are notoriously hygroscopic. The "gum" is often a result of trapped solvent or moisture absorption lowering the glass transition temperature.
-
The Fix (Trituration Protocol):
-
Evaporate the reaction solvent (e.g., Dioxane/HCl) completely.
-
Redissolve the residue in a minimum amount of Methanol (MeOH).
-
Add cold Diethyl Ether (Et2O) or MTBE dropwise with vigorous stirring until turbidity persists.
-
Sonicate the mixture. The gum should harden into a white solid.
-
Filter under Nitrogen (to prevent moisture uptake).
-
Q4: The NMR shows split peaks for the methyl group. Is this an impurity?
-
Analysis: Not necessarily. Urea derivatives often exhibit rotamers due to restricted rotation around the C-N amide-like bond.
-
Verification: Run the NMR at an elevated temperature (e.g., 50°C). If the split peaks coalesce into a single sharp singlet, they are rotamers of the pure product. If they remain distinct, you likely have unreacted N-methyl species or symmetrical byproducts.
Part 3: Detailed Experimental Protocols
Method A: The "Safer" Route (via CDI)
Recommended for labs avoiding isocyanates.
Reagents:
-
N-Boc-4-aminopiperidine (1.0 eq)
-
CDI (1.1 eq)
-
Methylamine hydrochloride (1.2 eq)
-
Triethylamine (TEA) (2.5 eq)
-
DCM (Anhydrous)
Step-by-Step:
-
Activation: Dissolve CDI in anhydrous DCM at 0°C. Add Methylamine HCl and TEA. Stir for 1 hour to generate the intermediate N-methylcarbamoyl imidazole.
-
Coupling: Add N-Boc-4-aminopiperidine (dissolved in DCM) dropwise to the activated mixture.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (stain with Ninhydrin).
-
Workup: Wash with 1M HCl (to remove imidazole/TEA), then saturated NaHCO3. Dry organic layer over Na2SO4 and concentrate.
-
Result: White solid (Intermediate). Yield typically >85%.
Method B: Deprotection & Salt Formation
Reagents:
-
N-Boc-Intermediate (from Method A)
-
4M HCl in Dioxane (excess, ~5-10 eq)
-
Solvent: Methanol/Ether for crystallization.
Step-by-Step:
-
Dissolve the N-Boc intermediate in a minimal volume of dry DCM or Dioxane.
-
Add 4M HCl in Dioxane at 0°C.
-
Stir at RT for 2–4 hours. Gas evolution (Isobutylene) will occur.
-
Critical Step: Concentrate in vacuo to remove excess HCl and solvent. Do not use water.
-
Trituration: Add Et2O to the residue. Sonicate until a free-flowing white powder forms.
-
Filter and dry in a vacuum desiccator over P2O5.
Data Summary Table: Physical Properties
| Property | Value / Observation | Note |
| Appearance | White to Off-white Crystalline Solid | Hygroscopic |
| Molecular Weight | 193.67 g/mol (HCl salt) | Free base: 157.21 |
| Solubility | High: Water, Methanol, DMSO | Low: DCM, Ether, Hexane |
| Melting Point | 197–209°C (Decomposes) | Dependent on solvent (MeOH/Et2O) |
| Storage | -20°C, Desiccated | Protect from moisture |
Part 4: Diagnostic Logic Flowchart
Use this chart to resolve purity issues during the final workup.
Figure 2: Decision matrix for handling physical state and NMR anomalies.
References
-
Vertex Pharmaceuticals. (2015). Method for synthesizing 1-boc-4-aminopiperidine. CN104628627A. Google Patents. Link
-
Sigma-Aldrich. (n.d.). (Piperidin-3-yl)urea hydrochloride Product Information. Sigma-Aldrich. Link
-
Common Organic Chemistry. (2023). Urea Formation - Common Conditions and Mechanisms. Common Organic Chemistry. Link
-
MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold. Molecules. Link
-
GuideChem. (2024). 1-Methyl-3-(piperidin-4-yl)urea hydrochloride Properties and Suppliers. GuideChem. Link
Sources
Optimizing reaction conditions for piperidinyl urea synthesis
Welcome to the Piperidinyl Urea Synthesis Support Center. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist
Overview
The piperidine scaffold is a privileged structure in medicinal chemistry, often serving as a pharmacophore in soluble epoxide hydrolase (sEH) inhibitors and GPCR ligands. However, the formation of the urea linkage—specifically the
This guide is not a textbook; it is a troubleshooting system designed to optimize your reaction conditions based on the specific failure modes you are encountering.
Module 1: Method Selection (The Decision Tree)
Before troubleshooting, ensure you are using the correct synthetic pathway for your specific substrate availability and stability profile.
User Question: "Which method should I choose for my specific piperidine derivative?"
Technical Insight:
-
Method A (Isocyanate): Highest atom economy, but requires stable, commercially available isocyanates.
-
Method B (CDI/Triphosgene): Essential when the isocyanate is unstable or unavailable. Requires strict anhydrous conditions to prevent symmetrical urea formation.
-
Method C (Carbamoyl Chloride): Best for highly hindered secondary amines where nucleophilic attack is sluggish.
Figure 1: Decision matrix for selecting the optimal synthetic route based on reagent availability and substrate stability.
Module 2: The Isocyanate Route (Direct Addition)
Standard Protocol: Piperidine (1.0 eq) + R-Isocyanate (1.1 eq) in DCM or THF at 0°C → RT.
Troubleshooting Log
Q1: "I am observing a white precipitate that is NOT my product. It looks like a symmetrical urea dimer."
-
Diagnosis: Moisture Ingress (Hydrolysis).
-
Causality: Isocyanates are highly electrophilic.[1][2] In the presence of adventitious water, the isocyanate hydrolyzes to an amine, which immediately reacts with the remaining isocyanate to form a symmetrical urea (R-NH-CO-NH-R). This is often less soluble than your piperidinyl urea.
-
Corrective Action:
-
Solvent Drying: Do not rely on "sure-seal" bottles that have been opened. Dry DCM over activated 3Å molecular sieves for 24 hours.
-
Temperature Control: Conduct the addition at -10°C. Lower temperatures kinetically favor the amine nucleophile over water.
-
Q2: "The reaction stalls at 60-70% conversion even with excess isocyanate."
-
Diagnosis: HCl Scavenging Failure.
-
Causality: If your piperidine starting material was a hydrochloride salt, you likely used TEA or DIPEA to free-base it in situ. The resulting ammonium salts can buffer the reaction or encapsulate the nucleophile.
-
Corrective Action:
-
Perform a "Free-Base Wash" before the reaction. Suspend the piperidine HCl in DCM, wash with 1M NaOH, dry the organic layer, and then add the isocyanate. This eliminates the need for exogenous base in the urea formation step.[3]
-
Data: Solvent Effects on Reaction Rate
| Solvent | Dielectric Constant | Reaction Rate (Relative) | Risk Profile |
|---|---|---|---|
| DCM | 8.9 | High | Low (Best for solubility) |
| THF | 7.5 | Moderate | Medium (Hygroscopic) |
| DMF | 36.7 | Very High | High (Difficult removal, promotes dimerization) |
Module 3: The Activation Route (CDI & Triphosgene)
Standard Protocol: Activation of R-Amine with CDI (1.1 eq) → Formation of Acyl Imidazole → Addition of Piperidine.
Mechanism & Workflow
Understanding the intermediate is critical.[4] You are not forming a urea directly; you are forming a reactive acyl-imidazole species first.
Figure 2: Step-wise activation mechanism using 1,1'-Carbonyldiimidazole (CDI).
Troubleshooting Log
Q3: "I see multiple spots on TLC. One is the product, one is symmetrical urea, and one is starting material." [5][6]
-
Diagnosis: "The One-Pot Trap" (Simultaneous Addition).
-
Causality: If you add CDI, the primary amine, and the piperidine all at once, the amines compete for the carbonyl center.
-
Corrective Action:
-
Sequential Addition is Mandatory: Stir the primary amine + CDI in DCM/THF for 2 hours at RT (until gas evolution of CO2 ceases). Only then add the piperidine.
-
Verification: Pull an aliquot after step 1 and check for the disappearance of the starting amine by TLC before adding the piperidine.
-
Q4: "My yield is low when using Triphosgene."
-
Diagnosis: Stoichiometry Error.
-
Causality: Triphosgene is a trimer of phosgene. 1 mole of triphosgene generates 3 moles of phosgene equivalents. Users often calculate 1:1 equivalents, leading to a massive excess of electrophile, which causes polymerization or side reactions.
-
Corrective Action:
-
Use 0.35 equivalents of Triphosgene per 1.0 equivalent of amine.
-
Safety Note: Always use a base trap (NaOH solution) for the exhaust gas, as trace phosgene may escape.
-
Module 4: Purification & Isolation
Q5: "My product is an oil and won't crystallize."
-
Diagnosis: Residual Solvent/Impurity Trapping.
-
Technical Insight: Piperidinyl ureas often possess "greasy" conformational flexibility, inhibiting lattice formation.
-
Corrective Action:
-
Trituration: Dissolve the oil in a minimum amount of diethyl ether or MTBE. Add pentane dropwise until cloudy. Sonicate.
-
The HCl Trick: Convert the urea to its HCl salt by bubbling HCl gas through an ethereal solution. The salt is almost always a solid. You can characterize the salt or free-base it back to a solid powder.
-
References
-
General Urea Synthesis & Mechanisms
-
CDI Mediated Synthesis (Safety & Protocol)
-
Zinc Promoted Urea Synthesis Using Carbonyldiimidazole as Carbonyl Source.[9] (ResearchGate).
-
Source:
-
-
Triphosgene Handling & Optimization
-
Piperidine Scaffold Specifics
- Discovery and Optimization of Piperazine/Piperidine Urea Derivatives as sEH Inhibitors.
-
Source:
-
Solvent Effects
Sources
- 1. benchchem.com [benchchem.com]
- 2. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 4. Direct synthesis of urea from carbon dioxide and ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. mdpi.com [mdpi.com]
- 7. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 8. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. maxapress.com [maxapress.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1-Methyl-3-(piperidin-4-yl)urea Hydrochloride
[1][2][3][4][5]
Status: Operational Ticket ID: PUR-582-HCl Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3][4][5]
Executive Summary
This guide addresses the purification of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride .[1][2][3][4][5] This compound is a critical intermediate in the synthesis of soluble epoxide hydrolase (sEH) inhibitors and various GPCR ligands.[4]
The primary challenge in purifying this specific salt lies in its dual nature: it possesses a highly polar, ionic piperidine hydrochloride core and a hydrogen-bond-donating urea moiety.[1][2][3][4][5] This combination often leads to "oiling out" during recrystallization and persistent entrapment of lipophilic precursors (e.g., N-Boc intermediates).[1][2][3][4][5]
Module 1: The Impurity Profile & Causality
Before attempting purification, you must diagnose the specific impurity profile.[5] The synthesis typically proceeds via the reaction of N-Boc-4-aminopiperidine with methyl isocyanate (or a surrogate), followed by acid deprotection.[1][2][3][4][5]
| Impurity Type | Origin | Solubility Profile | Removal Strategy |
| Impurity A (Lipophilic) | N-Boc-1-Methyl-3-(piperidin-4-yl)urea | Soluble in EtOAc, Et₂O, DCM.[1][2][3][4][5] | Trituration of the crude HCl salt with EtOAc.[5] |
| Impurity B (Dimeric) | 1,3-Bis(piperidin-4-yl)urea | Low solubility in most organic solvents; forms if stoichiometry is uncontrolled.[1][2][3][4][5] | Fractional crystallization (precipitates first).[3][4][5] |
| Impurity C (Starting Material) | 4-Aminopiperidine (HCl salt) | High water/alcohol solubility.[1][2][3][4][5] | Difficult to separate by crystallization; requires Ion Exchange or RP-HPLC.[1][2][3][4][5] |
| Impurity D (Inorganic) | Ammonium salts / Excess HCl | Water soluble.[3][4][5] | Recrystallization from dry alcoholic solvents.[3][4][5] |
Module 2: Troubleshooting Recrystallization
Recrystallization is the preferred method for scaling up hydrochloride salts, but it is prone to failure if solvent dielectric constants are not managed.
Protocol: The "Displacement" Recrystallization
Standard cooling crystallization often fails for this urea derivative due to super-saturation leading to oils. We use solvent anti-solvent displacement.[2]
Reagents:
-
Solvent A (Good Solvent): Methanol (MeOH) or Ethanol (EtOH) - Must be anhydrous.[1][3][4][5]
-
Solvent B (Anti-Solvent): Diethyl Ether (Et₂O) or Isopropyl Acetate (iPrOAc).[1][3][4][5]
Step-by-Step Workflow:
-
Dissolution: Dissolve crude solid in the minimum amount of boiling MeOH.
-
Note: If the solution is colored, treat with activated charcoal for 15 mins and hot filter.
-
-
The "Cloud Point": Remove from heat. While still warm (approx. 40°C), add Solvent B dropwise until a faint, persistent turbidity (cloudiness) appears.[4][5]
-
Re-solubilization: Add 1-2 drops of Solvent A to just clear the solution.[1][2][3][4]
-
Nucleation: Seal the flask and allow it to cool to room temperature undisturbed.
-
Critical: If oil droplets form instead of crystals, scratch the glass surface or add a seed crystal immediately.
-
-
Completion: Cool to 0°C for 2 hours. Filter and wash with cold Solvent B.[3][4]
Troubleshooting "Oiling Out"
Symptom: The product separates as a viscous goo at the bottom of the flask rather than crystals. Cause: The anti-solvent was added too quickly, or the temperature dropped too fast, causing the compound to crash out as an amorphous phase (liquid-liquid phase separation).[5] Fix:
-
Re-heat the mixture until the oil re-dissolves.
-
Add more of the Good Solvent (A) (approx 10% volume).[3][4][5]
-
Cool much slower (wrap flask in a towel).
-
Vigorous Stirring: Unlike typical crystallization, stirring can sometimes prevent oiling by physically disrupting the oil phase and inducing nucleation.[3][4]
Module 3: Advanced Purification Logic (Decision Tree)
If recrystallization fails to meet purity specs (>98%), follow this logic flow.
Figure 1: Decision matrix for selecting the appropriate purification technique based on impurity phenotype.
Module 4: Frequently Asked Questions (FAQ)
Q1: My product is turning pink/red upon storage. Is it degrading?
-
Answer: This is common with piperidine derivatives.[3][4][] It usually indicates trace oxidation of residual free amines or the presence of trace phenols if used in previous steps.
-
Fix: The hydrochloride salt is generally stable.[3][4] Recrystallize once from MeOH/Et₂O to remove the chromophore.[3][4] Store under Argon at -20°C.
Q2: Can I use Silica Gel Chromatography?
-
Answer: Not recommended for the salt form. The HCl salt will streak badly on silica due to strong interaction with silanols.
-
Workaround: If you must use silica, neutralize the salt to the free base using Na₂CO₃, extract into DCM/MeOH (9:1), and run the column with 1% Triethylamine (TEA) in the eluent. You must then re-form the salt using HCl in Dioxane.[3][4]
Q3: The melting point is lower than reported (Reported: >200°C).
-
Answer: This indicates trapped solvent or hygroscopic water absorption.[3][4][5][7] Urea salts are notorious hydrotropes.[3][4][5]
-
Fix: Dry the sample in a vacuum oven at 50°C for 24 hours over P₂O₅.
Q4: How do I remove persistent N-Boc impurity without running a column?
-
Answer: Use the "Differential Solubility Wash."
-
Place your crude solid in a sintered glass funnel.
-
Stir the slurry for 10 minutes.
-
References
-
Synthesis and Properties of Piperidine Ureas
-
Recrystallization of Urea Derivatives
-
Piperidine Salt Behavior & Impurities
-
N-Boc Deprotection & Purification
Sources
- 1. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. 1-Phenyl-3-(4-pyridyl)urea | C12H11N3O | CID 4074688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-3-[3-(trifluoromethyl)phenyl]urea | C20H21ClF3N3O | CID 126696376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - (piperidin-4-yl)urea hydrochloride (C6H13N3O) [pubchemlite.lcsb.uni.lu]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 11. asianpubs.org [asianpubs.org]
Technical Support Center: Synthesis of 1-Methyl-3-(piperidin-4-yl)urea Hydrochloride
Introduction
You are likely here because your yield for 1-Methyl-3-(piperidin-4-yl)urea hydrochloride is hovering below 40%, or you are struggling to isolate a crystalline solid. Despite its small size, this molecule presents a classic "solubility trap" in medicinal chemistry.[1]
The synthesis involves two distinct chemical behaviors: the formation of a stable urea linkage and the subsequent isolation of a highly polar, hydrophilic piperidine salt. The most common failure mode is not the reaction chemistry itself, but the isolation strategy .
This guide moves beyond generic textbook steps to address the specific physicochemical hurdles of this piperidinyl-urea scaffold.
Module 1: The Validated Pathway
To ensure high yield (>85%), we utilize a Protecting Group Strategy involving N-Boc-4-aminopiperidine.[1][2][3] This prevents polymerization and allows for anhydrous isolation of the final salt, bypassing the problematic aqueous extraction.
The Reaction Scheme
Figure 1: The optimized two-step synthesis route avoiding aqueous workup in the final stage.
Module 2: Step-by-Step Protocol & Critical Parameters
Step 1: Urea Formation
Goal: Create the urea linkage while keeping the piperidine ring protected.
Reagents:
-
tert-Butyl 4-aminopiperidine-1-carboxylate (1.0 equiv)[1][2][3][4]
-
Methyl isocyanate (1.1 equiv) OR CDI (1.1 equiv) + Methylamine (2.0 equiv)[1][2][3]
Protocol:
-
Dissolve the Boc-amine in anhydrous DCM at 0°C.
-
Add Triethylamine (base is catalytic if using isocyanate, stoichiometric if using CDI).[1][3]
-
If using Isocyanate: Add Methyl isocyanate dropwise.[1][2][3] Stir at 0°C for 30 mins, then warm to RT.
-
If using CDI: Add CDI first, stir 1h to activate, then add Methylamine (2M in THF).
-
Workup: Wash with 1M HCl (to remove unreacted amine), then Brine. Dry organic layer (
) and concentrate.[1][2][3] -
Checkpoint: You should obtain a white/off-white solid.[1][2][3] Yield should be >90%.
Step 2: Deprotection & Isolation (The Failure Point)
Goal: Remove the Boc group without losing the water-soluble product.
Reagents:
Protocol:
-
Dissolve the intermediate in a minimal amount of DCM (or add directly if oil).[1][2][3]
-
Add 4M HCl in Dioxane (5-10 equivalents) at 0°C.
-
Stir at Room Temperature for 2–4 hours.
-
CRITICAL STEP: Do NOT add water. Do NOT extract.
-
Add excess Diethyl Ether (
) to force complete precipitation.[1][2][3] -
Filter the solid under nitrogen/argon (the salt is hygroscopic).[1][3]
-
Wash the filter cake with
. Dry under vacuum.[1][2][3][5]
Module 3: Troubleshooting Guide
Decision Tree: Diagnosing Low Yield
Figure 2: Logic flow for identifying the root cause of yield loss.
Frequently Asked Questions (FAQs)
Q1: My final product is a sticky gum, not a solid. How do I fix this?
-
Solution: Triturate the gum with anhydrous Diethyl Ether or Hexanes.[1][3] Scratch the side of the flask with a glass rod to induce nucleation.[1] If it remains gummy, dissolve in minimal Methanol and re-precipitate with Ether.[3]
Q2: I used an aqueous workup in Step 2 and my organic layer is empty.
-
Analysis: The product is a hydrochloride salt with a polar urea group and a piperidine amine.[1][3] It is extremely water-soluble.[1][2][3] It is currently in your aqueous waste stream.[1][2][3]
-
Recovery: Do not basify (this makes the free base, which is also polar).[3] Lyophilize (freeze-dry) the aqueous layer to recover the crude solid, then recrystallize from MeOH/Ether.[3]
Q3: Can I use TFA (Trifluoroacetic acid) instead of HCl?
-
Answer: Yes, but you will get the Trifluoroacetate salt.
-
Warning: TFA salts are often hygroscopic oils.[1][2][3] Converting TFA salt to HCl salt requires an extra step (dissolving in MeOH/HCl and evaporating multiple times), which risks hydrolysis.[3] We recommend sticking to HCl/Dioxane for a direct solid.[1][2][3]
Q4: Why is my yield >100%?
-
Cause: Trapped 1,4-dioxane or solvent in the crystal lattice.[1][2][3]
-
Solution: Dry the solid in a vacuum oven at 40°C for 12 hours. Check NMR for solvent peaks (Dioxane singlet at ~3.7 ppm).
Module 4: Analytical Verification
Verify your product identity using these diagnostic NMR signals.
Table 1: Expected 1H NMR Shifts (DMSO-d6)
| Moiety | Proton Type | Approx.[1][2][3] Shift ( | Multiplicity |
| Urea | -NH-C(O)-NH- | 5.8 - 6.2 | Broad Singlet / Doublet |
| Methyl | 2.5 - 2.6 | Doublet (couples to NH) | |
| Piperidine | 3.5 - 3.7 | Multiplet | |
| Piperidine | 2.8 - 3.2 | Broad Multiplet | |
| Amine Salt | 8.5 - 9.5 | Broad Singlet |
Note: The urea protons are exchangeable and may disappear if
References
-
Han, G., Tamaki, M., & Hruby, V. J. (2001).[7] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[3][5][6][7][8] Journal of Peptide Research, 58(4), 338–341.[7]
-
National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 1268291, 4-Amino-1-Boc-piperidine.[1][2][3] Retrieved January 28, 2026.[1]
-
BenchChem. (2025).[1][2][3][4][5] Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. (Referenced for general piperidine deprotection protocols).[1][2][3]
-
Centers for Disease Control and Prevention. (2014).[1][2][3] Methyl Isocyanate: Medical Management Guidelines. (Referenced for safety handling of isocyanates).[1][2][3][9] [2][3]
Sources
- 1. 1-Phenyl-3-(4-pyridyl)urea | C12H11N3O | CID 4074688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-3-[3-(trifluoromethyl)phenyl]urea | C20H21ClF3N3O | CID 126696376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyl Isocyanate | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
Technical Support Center: Purity Optimization for 1-Methyl-3-(piperidin-4-yl)urea HCl
Product: 1-Methyl-3-(piperidin-4-yl)urea hydrochloride CAS (Analogous): 2093282-51-2 (Free base ref) / Generic Piperidinyl Urea Class Support Level: Advanced Research & Development[1]
Introduction: The Stability & Solubility Paradox
Welcome to the technical support hub for 1-Methyl-3-(piperidin-4-yl)urea hydrochloride . This molecule presents a classic "solubility paradox" in organic synthesis:
-
The Urea Motif: Inherently polar, capable of strong hydrogen bonding, and prone to "bis-urea" formation (symmetric dimerization).
-
The Piperidine HCl Salt: Highly water-soluble and hygroscopic, making aqueous extraction (workup) difficult due to product loss in the aqueous phase.
This guide moves beyond basic synthesis into the diagnostic and remedial actions required to achieve >98% purity.
Module 1: Diagnostic Hub (Identification)
Before attempting purification, you must identify the nature of your impurity.[2][3] The hydrochloride salt matrix often masks impurities that would otherwise be obvious.
The Impurity Fingerprint Table
| Impurity Type | Likely Identity | HPLC Behavior (Reverse Phase C18) | LC-MS Signature (M+H) | Origin Cause |
| Type A | 4-Aminopiperidine (Starting Material) | Elutes at Solvent Front (Dead Volume) | [M+H] = 101.1 | Incomplete conversion; hydrolysis of urea.[1] |
| Type B | 1,3-Bis(piperidin-4-yl)urea | Late Eluting (High Hydrophobicity) | [M+H] ~ 227.2 | Excess amine relative to isocyanate source; high temp.[1] |
| Type C | N-Boc Intermediate | Very Late Eluting | [M+H] ~ 258.2 | Incomplete deprotection (if Boc route used).[1] |
| Type D | Methylamine Salts | Undetected (UV transparent) | [M+H] = 32.0 | Hydrolysis of methyl isocyanate/urea. |
Diagnostic Workflow
Use this decision tree to determine your purification strategy based on analytical data.
Figure 1: Diagnostic logic flow for selecting the correct purification method based on impurity polarity.
Module 2: Remediation Protocols (Removal)
Do not use standard aqueous workups (e.g., DCM/Water extraction) for this product; the HCl salt is too water-soluble, leading to massive yield loss.[1] Use the following targeted protocols.
Protocol A: The "Gold Standard" Recrystallization
Best for: Removing Type B (Bis-urea) and Type C (Boc-intermediates).[1]
Principle: The urea-piperidine HCl salt is highly soluble in hot ethanol (EtOH) but insoluble in diethyl ether (Et2O) or cold isopropanol (IPA). Non-polar impurities (bis-ureas) often have poor solubility in alcohols or distinct solubility windows.[1]
Step-by-Step:
-
Dissolution: Place crude solid in a flask. Add absolute Ethanol (minimum volume required to dissolve at reflux, approx. 5–10 mL per gram).
-
Heat: Heat to boiling (80°C). If the solution is not clear, filter hot (removes highly insoluble bis-urea polymers).[1]
-
Nucleation: Allow the filtrate to cool to room temperature slowly.
-
Anti-Solvent: If no crystals form, add Diethyl Ether dropwise until the solution turns slightly cloudy (turbidity point).
-
Crystallization: Refrigerate at 4°C for 12 hours.
-
Collection: Filter the white precipitate under vacuum. Wash with cold Et2O/EtOH (9:1 mixture).
Protocol B: Resin Scavenging (Polystyrene-Isocyanate)
Best for: Removing Type A (Unreacted 4-Aminopiperidine).[1]
Principle: If your product is contaminated with the starting amine, recrystallization may fail due to similar polarity. Use a solid-supported scavenger to covalently bind the impurity.[1]
Step-by-Step:
-
Dissolve: Dissolve the crude mixture in dry Methanol (MeOH) or DMF .
-
Add Scavenger: Add PS-Isocyanate resin (1.5 equivalents relative to the estimated amine impurity).
-
Agitate: Shake/stir gently at room temperature for 4–6 hours.
-
Filter: Filter off the resin beads.
-
Concentrate: Evaporate the filtrate to recover the purified product.
Module 3: Advanced Troubleshooting (FAQs)
Q1: The product turned into a sticky oil/gum instead of a solid. What happened?
A: This is "oiling out," common with piperidine salts.
-
Cause: Residual solvent (DMF/DMSO) or water prevents crystal lattice formation.
-
Fix: Trituration. Add excess diethyl ether or hexane to the oil and scratch the flask walls vigorously with a glass rod. Sonicate for 20 minutes. The oil should harden into a solid.
Q2: I see a "split peak" in HPLC. Is it a mixture of isomers?
A: Unlikely. 1-Methyl-3-(piperidin-4-yl)urea is achiral (unless the piperidine has other substituents).[1]
-
Cause: pH mismatch. Piperidine is a base. If your HPLC mobile phase is neutral, the amine may exist in equilibrium between free base and salt forms, causing peak splitting.
-
Fix: Use a buffered mobile phase (e.g., 0.1% TFA or Formic Acid) to lock the protonation state.
Q3: My yield is low after recrystallization (<40%).
A: The salt is likely too soluble in pure Ethanol.
-
Fix: Switch to Isopropanol (IPA) . Piperidine HCl salts are generally less soluble in IPA than EtOH. Repeat Protocol A using IPA as the primary solvent.
Module 4: Synthesis Prevention Strategy
The best purification is prevention. Visualize the synthesis pathway to identify where impurities enter.
Figure 2: Synthesis workflow highlighting critical control points for impurity generation.
Critical Control Points:
-
Stoichiometry: Always use a slight excess (1.1 eq) of the methyl isocyanate source to ensure all starting amine is consumed. It is easier to remove volatile isocyanates than the non-volatile amine starting material.
-
Temperature: Keep Step 1 (Urea formation) at 0°C. Higher temperatures favor the formation of symmetric bis-ureas (Impurity Type B).
References
-
Urea Synthesis & Impurities
-
Piperidine Salt Purification
-
Analytical Methods
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. US7914682B2 - Method for removing impurities from a urea solution - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 7. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. ureaknowhow.com [ureaknowhow.com]
- 10. benchchem.com [benchchem.com]
- 11. Urea Analyzed by HPLC - AppNote [mtc-usa.com]
Technical Support Center: Stability Optimization for 1-Methyl-3-(piperidin-4-yl)urea HCl
Status: Operational Ticket ID: STAB-UR-PIP-001 Subject: Stability & Solubility Optimization Guide Assigned Scientist: Senior Application Specialist[1]
Executive Summary & Chemical Profile
Welcome to the technical support hub for 1-Methyl-3-(piperidin-4-yl)urea hydrochloride . This guide addresses the specific stability challenges inherent to this molecule's dual-functionality structure: a hydrolytically sensitive urea linkage and an oxidation-prone piperidine ring , stabilized as a hydrochloride salt .[1]
Compound Profile:
-
Core Vulnerabilities: Urea hydrolysis (pH/Temperature dependent), Piperidine N-oxidation.[1]
-
Solution Behavior: As an HCl salt, aqueous solutions will be acidic (pH ~3–5).[1] While this acidity stabilizes the amine, it accelerates urea hydrolysis if left uncontrolled.
-
Optimal Stability Window: pH 4.0 – 6.0 at 4°C.
Troubleshooting Matrix: Rapid Diagnostics
Identify your issue below to find the immediate remediation strategy.
| Symptom | Probable Cause | Technical Explanation | Immediate Action |
| Precipitation upon neutralization | Solubility Crash | The HCl salt is highly water-soluble.[1] Raising pH > 9 converts it to the free base, which has poor aqueous solubility. | Use a co-solvent (DMSO or PEG-400) before adjusting pH.[1] Keep pH < 8.0. |
| Yellow discoloration | N-Oxidation | The secondary amine in the piperidine ring reacts with dissolved oxygen or peroxides to form N-oxides. | Degas buffers with N₂/Ar. Add antioxidant (e.g., Sodium Metabisulfite).[1] |
| Loss of Potency (No precipitate) | Urea Hydrolysis | The urea bridge cleaves into methylamine and the aminopiperidine derivative. This is invisible but chemically destructive. | Check pH. If pH < 3 or > 8, hydrolysis accelerates.[1] Buffer to pH 5.5–6.0. |
| Hygroscopicity (Solid state) | Moisture Uptake | HCl salts are often hygroscopic; moisture facilitates solid-state hydrolysis.[1] | Store in a desiccator at -20°C. Warm to RT before opening vial. |
Core Stability Modules
Module A: Hydrolysis Prevention (The Urea Linkage)
The urea bond is the "weak link." It undergoes hydrolysis to release methylamine and carbon dioxide, a reaction catalyzed by both strong acids and strong bases.
-
The Trap: Dissolving the HCl salt in unbuffered water creates an acidic environment (often pH < 4), which promotes acid-catalyzed hydrolysis over time.
-
The Fix: Buffer the solution to pH 5.5 – 6.0 .
-
Recommended Buffer: Citrate (10–20 mM) or Acetate. Avoid Phosphate if using divalent cations (Ca²⁺/Mg²⁺) in downstream assays to prevent precipitation.
-
Evidence: Urea derivatives generally exhibit a U-shaped pH-stability profile, with maximum stability typically between pH 4 and 8 [1].[1]
-
Module B: Oxidation Control (The Piperidine Ring)
The secondary amine in the piperidine ring is susceptible to oxidation, particularly in the presence of light and trace transition metals.
-
Protocol:
-
Deoxygenation: Sparge all buffers with Nitrogen or Argon for 15 minutes prior to dissolution.
-
Light Protection: Store solutions in amber glass or wrap containers in foil.
-
Additives: If the assay permits, add 0.1% w/v EDTA (to chelate metals) or 0.1% Sodium Metabisulfite.
-
Module C: Sterilization & Storage
-
Heat Warning: NEVER autoclave solutions of this compound. The combination of high heat (121°C) and water will quantitatively hydrolyze the urea bond [1].
-
Sterilization: Use 0.22 µm PVDF or PES syringe filters.
-
Storage: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles (limit to < 3).
Visualization: Degradation Pathways & Decision Tree
Figure 1: Degradation Mechanism
Visualizing the chemical breakdown to understand failure points.
Caption: Primary degradation pathways.[1] The urea linkage cleaves via hydrolysis (red path), while the piperidine ring undergoes N-oxidation (yellow path).
Figure 2: Stability Optimization Decision Tree
Follow this logic flow to prepare stable stock solutions.
Caption: Workflow for selecting the optimal solvent and pH conditions based on concentration and target application.
Validated Experimental Protocol: Forced Degradation
To validate your specific batch or formulation, perform this simplified stress test derived from ICH Q1A(R2) guidelines [2].
Objective: Confirm stability-indicating analytical method (HPLC) and determine shelf-life.
Materials:
-
1 mg/mL Stock Solution of 1-Methyl-3-(piperidin-4-yl)urea HCl.[1]
-
0.1 M HCl, 0.1 M NaOH, 3% H₂O₂.[1]
Workflow:
-
Acid Stress: Mix 1 mL Stock + 1 mL 0.1 M HCl. Incubate at 60°C for 4 hours.
-
Expectation: Significant hydrolysis of urea.
-
-
Base Stress: Mix 1 mL Stock + 1 mL 0.1 M NaOH. Incubate at Room Temp for 4 hours.
-
Expectation: Rapid hydrolysis; potential precipitation of free base.
-
-
Oxidative Stress: Mix 1 mL Stock + 1 mL 3% H₂O₂. Incubate at Room Temp for 24 hours.
-
Expectation: Formation of N-oxides (check for +16 Da mass shift in LC-MS).[1]
-
-
Control: 1 mL Stock + 1 mL Water (Store at 4°C).
-
Analysis: Neutralize acid/base samples, dilute all to 0.1 mg/mL, and analyze via HPLC-UV (210 nm) or LC-MS.
Acceptance Criteria:
-
Degradation should be between 5–20% to validate the method's ability to detect breakdown products [3].[2][3]
Frequently Asked Questions (FAQ)
Q: Can I dissolve this in 100% DMSO? A: Yes. This is actually preferred for long-term storage of stock solutions (e.g., 100 mM).[1] DMSO prevents hydrolysis because there is no water to attack the urea bond. Store DMSO stocks at -20°C. Dilute into aqueous buffer immediately before use.[1]
Q: Why does the pH drop when I dissolve the powder in water? A: You are using the Hydrochloride (HCl) salt. When it dissociates, it releases protons (H⁺), acidifying the solution. Always measure pH after dissolution and adjust if necessary, but do not exceed pH 8 to avoid precipitation.
Q: My solution turned pink/yellow after a week at room temperature. A: This indicates oxidation of the piperidine amine. The solution is compromised. Discard and prepare fresh, ensuring you protect the new batch from light and air.
References
-
Panyachariwat, N., & Steckel, H. (2014).[1][4] Stability of urea in solution and pharmaceutical preparations.[4][5][6][7] Journal of Cosmetic Science, 65(3), 187–195.[1] Link
-
International Council for Harmonisation (ICH).[2] (2003).[8][9][10][11][12] Stability Testing of New Drug Substances and Products Q1A(R2). Link
-
Blessy, M., et al. (2014).[1] Forced degradation study in pharmaceutical stability: A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.[1] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. sgs.com [sgs.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tizra Reader [library.scconline.org]
- 7. WO2014159816A1 - CONTROL OF pH IN AQUEOUS UREA-CONTAINING SOLUTIONS UTILIZING AMINO ACID-CONTAINING COMPOSITIONS - Google Patents [patents.google.com]
- 8. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. biomedres.us [biomedres.us]
- 11. mdpi.com [mdpi.com]
- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Solubilization & Handling of 1-Methyl-3-(piperidin-4-yl)urea Hydrochloride
[1][2]
Status: Operational | Role: Senior Application Scientist | Topic: Assay Solubility Optimization
Executive Summary: The Solubility Paradox
As a Senior Application Scientist, I frequently encounter users puzzled by 1-Methyl-3-(piperidin-4-yl)urea hydrochloride . On paper, the hydrochloride salt suggests excellent water solubility.[1] In practice, users often report "crashing out" (precipitation) upon dilution into assay buffers or erratic biological data caused by micro-aggregates.[1]
The Root Cause: This molecule possesses a "Jekyll and Hyde" physicochemical profile.[1] While the piperidine-HCl moiety is highly polar and hydrophilic, the central urea linkage is a powerful donor/acceptor for hydrogen bonds.[1] In aqueous environments—especially at neutral pH—the urea motif drives intermolecular stacking (self-aggregation), overcoming the solvation energy of the salt form.
This guide provides a self-validating protocol to maintain monodispersity from stock solution to assay plate.
Module A: Stock Solution Integrity
The majority of solubility failures occur before the compound ever touches the assay buffer.
The Protocol: Anhydrous DMSO Preparation
Do not use water for stock solutions, even if the salt is water-soluble.[1] Water stocks are prone to hydrolysis and pH drift over time.[1]
-
Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.[1]
-
Concentration Limit: Prepare stocks at 10 mM to 50 mM .
-
Visual Check: The solution must be completely clear. If a haze exists, sonicate at 37°C for 5 minutes.
DOT Diagram: Stock Preparation Workflow
Figure 1: Critical path for generating a stable, aggregate-free stock solution.
Module B: The "Crash Out" Prevention (Assay Transfer)
The critical moment is the transition from organic solvent (DMSO) to aqueous buffer.
The Mechanism of Failure
When you pipette a high-concentration DMSO stock directly into a phosphate-buffered saline (PBS) at pH 7.4:[2][1]
-
Dielectric Shock: The solvent environment changes instantly.[1]
-
Deprotonation: The piperidine nitrogen (pKa ~10.[1]5) is mostly protonated at pH 7.4, which is good.[1] However, the local high concentration during pipetting can temporarily exceed the solubility product (
) of the free base if the buffer capacity is locally overwhelmed. -
Salting Out: High concentrations of Cl⁻ ions in PBS can suppress the solubility of the hydrochloride salt via the Common Ion Effect.
The Solution: Intermediate Dilution Step
Never dilute >100-fold in a single step directly into the assay well.
Protocol:
-
Step 1 (Intermediate): Dilute the DMSO stock 10-fold into pure water or 50% DMSO/Water .[1]
-
Why: This lowers the compound concentration before introducing the high-salt environment of the assay buffer.[1]
-
-
Step 2 (Final): Dilute the Intermediate into the Assay Buffer.[1]
Data: Solubility Thresholds (Estimated)
| Solvent System | Max Solubility (Est.) | Risk Level | Notes |
| 100% DMSO | > 50 mM | Low | Stable storage form.[2][1] |
| PBS (pH 7.4) | ~ 1 - 5 mM | High | Risk of "salting out" due to Cl⁻ ions.[2][1] |
| Water (pH ~5.5) | > 10 mM | Low | Acidic pH of dissolved HCl salt maintains solubility.[1] |
| Cell Media + 10% FBS | Variable | Medium | Serum proteins may bind the urea, altering free concentration.[1] |
Module C: Advanced Solubilization (For Difficult Assays)
If you observe precipitation at >10 µM in your assay, you must employ a carrier system.[1]
Cyclodextrin Complexation (The Gold Standard)
Urea derivatives fit well into the hydrophobic cavity of cyclodextrins.
-
Method: Prepare your assay buffer containing 0.5% to 2% (w/v) HP-β-CD .[2][1]
-
Mechanism: The cyclodextrin encapsulates the hydrophobic urea backbone, preventing aggregation, while the hydrophilic exterior interacts with the buffer.
Surfactant Stabilization
-
Concentration: 0.01% (v/v).[1]
-
Warning: Ensure your biological target (e.g., cell membrane receptor) is not sensitive to surfactants.
DOT Diagram: Solubility Equilibrium & Rescue
Figure 2: Competing forces determining the solubility state of the urea derivative.[2]
Troubleshooting & FAQ
Q1: My compound precipitated after freezing and thawing the DMSO stock.
-
Diagnosis: DMSO freezes at 19°C. As it freezes, it pushes the solute into a hyper-concentrated liquid pocket before that too freezes.[2][1] This forces aggregation.[1]
-
Fix: Heat the stock to 37°C and vortex/sonicate vigorously before every use. Never use a thawed stock without re-homogenization.[1]
Q2: The IC50 curve is flat or noisy.
-
Diagnosis: This is a classic sign of micro-precipitation.[1] The compound is floating as invisible particles rather than being dissolved.[1]
-
Fix: Add 0.01% Triton X-100 or Tween-20 to your assay buffer to disperse aggregates.[2][1]
Q3: Can I use ethanol instead of DMSO?
-
Answer: Generally, No .[1] Urea derivatives often have poor solubility in alcohols compared to DMSO.[1] Furthermore, ethanol evaporates rapidly in plate assays, changing the concentration dynamically. Stick to DMSO.
Q4: Is the HCl salt acidic enough to kill my cells?
-
Answer: At typical screening concentrations (<100 µM), the buffering capacity of the culture media (bicarbonate/HEPES) will easily neutralize the HCl. However, if you are testing at >1 mM, check the pH of the media after addition.
References
-
Vertex Pharmaceuticals. (2006).[2][1] Urea derivatives as inhibitors of protein kinases.[1] (Patent context for urea solubility handling).
-
Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[2][1] Journal of Pharmacological and Toxicological Methods.[1] (Foundational theory on solubility).[1]
-
Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods.[2][1] Academic Press.[1] (Standard reference for formulation strategies).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.[1] (Protocol for CD use).
-
PubChem. (2025).[1][3][4][5] Compound Summary: 1-Methyl-3-(piperidin-4-yl)urea.[2][1][6] National Library of Medicine.[1]
Sources
- 1. 1-Phenyl-3-(4-pyridyl)urea | C12H11N3O | CID 4074688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(1-Acetylpiperidin-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea | C15H18F3N3O3 | CID 25093352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-3-[3-(trifluoromethyl)phenyl]urea | C20H21ClF3N3O | CID 126696376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(1-Methanesulfonylpiperidin-4-yl)-3-(4-trifluoromethoxyphenyl)urea | C14H18F3N3O4S | CID 25093353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1233951-96-6|1-Methyl-3-(piperidin-4-yl)urea hydrochloride|BLD Pharm [bldpharm.com]
How to avoid degradation of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride during experiments
This guide serves as a technical support resource for researchers working with 1-Methyl-3-(piperidin-4-yl)urea hydrochloride . It addresses stability challenges derived from its specific functional group chemistry: the hydrolytically sensitive urea linkage and the oxidatively prone (yet protected) piperidine ring.
Compound Analysis & Degradation Risks[1]
To prevent degradation, one must first understand the molecular vulnerabilities. This compound consists of a urea core flanked by a methyl group and a piperidin-4-yl ring, stabilized as a hydrochloride salt .
Critical Vulnerability Map
| Functional Group | Risk Factor | Trigger Conditions | Degradation Product(s) |
| Urea Linkage | Hydrolysis | pH < 4 or > 8, Heat, Moisture | Methylamine, 4-Aminopiperidine, CO₂ |
| Piperidine Ring | Oxidation | Neutral pH (Free Base), Air, Light | Piperidine N-oxides, Ring-opening products |
| HCl Salt Form | Hygroscopicity | High Humidity, Open Atmosphere | Deliquescence (caking), facilitated hydrolysis |
Mechanism of Degradation
The following diagram illustrates the primary degradation pathways you must prevent during experimentation.
Figure 1: Primary degradation logic.[1] The HCl salt protects the piperidine nitrogen from oxidation but remains susceptible to moisture-driven urea hydrolysis.
Storage & Handling Protocols
Protocol A: Long-Term Storage
Objective: Prevent deliquescence and spontaneous hydrolysis.
-
Container: Amber glass vial with a Teflon-lined screw cap.
-
Atmosphere: Argon or Nitrogen backfill is recommended but not strictly required if the seal is tight.
-
Desiccant: Store the vial inside a secondary container (desiccator) containing active silica gel or Drierite.
-
Temperature: -20°C is optimal. 4°C is acceptable for short-term (<1 month).
-
Note: Always allow the vial to equilibrate to room temperature before opening to prevent water condensation on the cold solid.
-
Protocol B: Handling in Solution
Objective: Minimize urea hydrolysis during experiments.
-
Solvent Choice:
-
Preferred: DMSO-d6 (for NMR), Methanol (anhydrous), Water (only if buffered).
-
Avoid: Unbuffered water (pH drift), strong acids/bases.
-
-
pH Management: Urea derivatives are most stable at pH 6.0 .
-
Buffer Recommendation: 10-50 mM Citrate or Phosphate buffer adjusted to pH 6.0 [1].
-
Avoid: Carbonate buffers (pH > 9 accelerates hydrolysis) or strong mineral acids (pH < 2 accelerates hydrolysis).
-
Troubleshooting Guide (Q&A)
Q1: The solid has turned into a sticky gum or paste. Can I salvage it?
Diagnosis: The compound is hygroscopic .[2] It has absorbed atmospheric water, leading to deliquescence. Risk: Water facilitates the hydrolysis of the urea bond. Action:
-
Check purity via LC-MS immediately. If the parent mass (M+H) is intact, the compound is just wet, not degraded.
-
Salvage Protocol:
-
Dissolve the gum in a minimum amount of anhydrous methanol.
-
Add anhydrous diethyl ether or ethyl acetate dropwise until cloudy.
-
Cool to -20°C to induce recrystallization.
-
Filter rapidly and dry under high vacuum (< 1 mbar) for 24 hours.
-
Q2: My NMR spectrum shows extra peaks in the aliphatic region.
Diagnosis: Likely hydrolysis . Analysis:
-
Look for a singlet/doublet around 2.5-2.7 ppm (Methylamine HCl).
-
Look for shifts in the piperidine ring protons (indicating loss of the urea electron-withdrawing group). Prevention: Ensure your deuterated solvent (e.g., DMSO-d6) is not "wet" or acidic. Old DMSO absorbs water and can become slightly acidic, catalyzing hydrolysis. Use single-use ampoules for critical characterization.
Q3: I need to use the free base for a reaction. How do I handle it?
Context: The HCl salt is the stable form. The free base (neutral amine) is prone to oxidation. Protocol:
-
Neutralize the salt immediately before use. Do not store the free base.
-
Method: Partition between dichloromethane (DCM) and saturated aqueous NaHCO₃.
-
Dry the organic layer with MgSO₄ (anhydrous) and concentrate.
-
Critical Step: Use the resulting oil immediately. If storage is unavoidable, freeze at -80°C under Argon.
Q4: Can I heat this compound to dissolve it?
Guideline:
-
Aqueous/Alcoholic Solutions: Do not exceed 40°C. Urea hydrolysis follows first-order kinetics that accelerate exponentially with temperature [2].
-
Melting: Avoid melting the solid. Ureas can decompose at their melting points into isocyanates and amines.
Frequently Asked Questions (FAQ)
Q: Is the compound light sensitive? A: The urea backbone is generally not photo-labile. However, if the piperidine ring oxidizes (forming N-oxides), these impurities can be photo-reactive. Store in amber vials as a precaution.
Q: What is the best solvent for LC-MS analysis? A: Use a Water/Acetonitrile gradient with 0.1% Formic Acid .
-
Why: The acidic modifier keeps the piperidine nitrogen protonated (improving peak shape) and stabilizes the urea bond during the run. Avoid high pH mobile phases (e.g., Ammonium Hydroxide) which can degrade the column-bound sample over long sequences.
Q: Why does the Material Safety Data Sheet (MSDS) say "Store at 2-8°C" but you recommend -20°C? A: Commercial MSDS provide minimum compliance for shipping/short-term storage. For research standards where purity >99% is critical for months/years, -20°C significantly slows the kinetic rate of hydrolysis and oxidation.
References
-
Panyachariwat, N., & Steckel, H. (2014).[3] Stability of urea in solution and pharmaceutical preparations.[3][4][5][6] Journal of Cosmetic Science, 65(3), 187–195. Link
-
Lilov, M. E., & Kirilov, P. (2018).[3] Decomposition of 8 mol[3]·L−1 Urea Solution at 298.15 K. Journal of Solution Chemistry, 47, 1197–1201. Link
-
BenchChem. (2025).[1] Degradation pathways of Piperidine derivatives. BenchChem Technical Notes. Link
Sources
Minimizing off-target effects of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride
The following technical support guide is structured for researchers utilizing 1-Methyl-3-(piperidin-4-yl)urea hydrochloride (CAS: 1233951-96-6 / 1253278-83-1 derivatives) in drug discovery, specifically as a scaffold for Soluble Epoxide Hydrolase (sEH) inhibition, NLRP3 modulation, or as a fragment in Fragment-Based Drug Discovery (FBDD) .[1]
Minimizing Off-Target Effects & Assay Interference[1]
Status: Operational | Tier: Advanced Research Support Molecule Class: Piperidine-Urea Scaffold | Primary Liability: Promiscuous GPCR Binding & hERG Inhibition[1]
Molecule Profile & Risk Assessment
1-Methyl-3-(piperidin-4-yl)urea hydrochloride is a "privileged structure" in medicinal chemistry.[1] While this scaffold is highly effective for targeting enzymes like sEH (Soluble Epoxide Hydrolase) and certain kinases, its structural features predispose it to specific off-target interactions.[1]
| Feature | Function | Off-Target Liability |
| Piperidine Ring | Basic amine ( | hERG Channel Blockade (Cardiotoxicity risk); Lysosomotropism (Cellular toxicity); GPCR Promiscuity (5-HT, Histamine).[1] |
| Urea Linker | Hydrogen bond donor/acceptor; rigid spacer.[1] | Poor Solubility (Aggregation-based false positives); sEH Inhibition (if sEH is not the intended target).[1] |
| HCl Salt Form | Improves initial solubility.[1] | pH Drift in unbuffered assays; Potential precipitation in high-salt media.[1] |
Troubleshooting Guide & FAQs
Direct solutions for experimental anomalies observed with this compound.
Category A: Cellular Toxicity & Viability Issues
Q: I am observing unexpected cytotoxicity in my cell-based assays (e.g., HEK293, SH-SY5Y) at concentrations >10 µM. Is this compound toxic? A: This is likely due to Lysosomotropism or hERG-mediated toxicity , not necessarily on-target effects.[1]
-
Mechanism: The basic piperidine nitrogen (protonated at physiological pH) can become trapped in acidic lysosomes, leading to swelling and cell death (vacuolization).[1] Additionally, piperidines are classic pharmacophores for hERG potassium channel blockade.[1]
-
Troubleshooting Protocol:
-
Visual Check: Inspect cells for vacuolization (frothy appearance) under a microscope before adding the viability reagent.[1]
-
Washout: If possible, perform a "washout" experiment. Lysosomal trapping is often reversible; covalent toxicity is not.[1]
-
Control: Run a parallel assay with Chloroquine (positive control for lysosomotropism) to compare the toxicity profile.
-
Category B: Assay Interference (False Positives/Negatives)[1]
Q: My
-
Mechanism: Urea derivatives can self-aggregate in aqueous buffers, forming colloids that sequester enzymes, leading to false positives (pan-assay interference compounds or PAINS).[1] Furthermore, as an HCl salt, high concentrations can locally acidify weak buffers.[1]
-
Troubleshooting Protocol:
Category C: Selectivity & "Dirty" Binding[1]
Q: I am using this molecule as a probe for Target X, but I see signal in GPCR screens. Why? A: You are encountering the "Privileged Structure" Paradox .[1]
-
Mechanism: The 4-substituted piperidine moiety mimics the neurotransmitters serotonin and histamine.[1] It frequently binds to 5-HT receptors , Dopamine receptors , and Muscarinic receptors .[1]
-
Troubleshooting Protocol:
-
Blockade: If testing in tissue, include specific blockers (e.g., Atropine for muscarinic, Methysergide for 5-HT) to isolate your specific target's response.[1]
-
Negative Control: Use a structural analog lacking the basic nitrogen (e.g., a cyclohexyl-urea analog) to prove the effect requires the piperidine charge.[1]
-
Experimental Protocols: Validating Specificity
Protocol 1: The "Detergent Test" for Aggregation (False Positive Exclusion)
Use this whenever you suspect the compound is inhibiting an enzyme (like sEH or a Kinase) non-specifically.[1]
Materials:
-
Assay Buffer (Target specific)[1]
-
Triton X-100 (freshly prepared 1% stock)[1]
-
1-Methyl-3-(piperidin-4-yl)urea HCl (Test Compound)[1][2][3]
Steps:
-
Baseline: Measure enzyme activity with the Test Compound at
concentration in standard buffer. -
Detergent Spike: Prepare a parallel reaction buffer containing 0.01% v/v Triton X-100 .
-
Comparison: Measure enzyme activity again.
-
Result A: Inhibition remains constant
True Binder . -
Result B: Inhibition is lost (Activity restores)
Aggregator (False Positive) .
-
Protocol 2: hERG Safety Screen (Fluorescence Polarization)
Essential for validating that observed biological effects are not due to ion channel blockade.[1]
Rationale: Piperidine ureas are high-risk for hERG binding.[1] A rapid displacement assay using a known high-affinity ligand (e.g., E-4031) is recommended.[1]
-
Reagents: hERG membrane preparations (commercial), Red-shifted fluorescent tracer (Predictor™ or similar), Assay Buffer.
-
Setup: Plate 1-Methyl-3-(piperidin-4-yl)urea HCl in a dose-response (0.1 nM to 100 µM).
-
Incubation: Add hERG membranes and Tracer.[1] Incubate for 2-4 hours at RT.
-
Read: Measure Fluorescence Polarization (FP).
-
Analysis: A high polarization shift indicates the compound displaced the tracer, confirming hERG liability.[1]
Visualizing the Off-Target Landscape
The following diagram illustrates the mechanistic pathways where 1-Methyl-3-(piperidin-4-yl)urea HCl interacts with biological systems, distinguishing between intended effects (e.g., sEH inhibition) and common off-target liabilities (hERG, Lysosomes).
Caption: Mechanistic mapping of structural features (Piperidine/Urea) to specific biological liabilities (hERG, Lysosomes) and targets.
References
-
Wagner, K. M., et al. (2019).[1] "In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea." Frontiers in Pharmacology.
- Context: Establishes the piperidine-urea scaffold as a core component of sEH inhibitors and discusses metabolic stability.
-
Wermuth, C. G. (2006).[1] "Selective Optimization of Side Activities: The SOSA Approach." Drug Discovery Today.
- Context: Defines the "Privileged Structure" concept, explaining why piperidines bind to multiple GPCRs (off-target effects).
-
PubChem Compound Summary. (2024). "1-Methyl-3-(piperidin-4-yl)urea hydrochloride."[1][2][3][4][5] National Center for Biotechnology Information.[1]
-
Hefti, F. F. (2008).[1] "Requirements for sEH Inhibitors in CNS Drug Discovery." Bioorganic & Medicinal Chemistry Letters.
- Context: Discusses the blood-brain barrier penetration and off-target liabilities (hERG) of urea-based inhibitors.
Sources
- 1. 1-Phenyl-3-(4-pyridyl)urea | C12H11N3O | CID 4074688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1233951-96-6|1-Methyl-3-(piperidin-4-yl)urea hydrochloride|BLD Pharm [bldpharm.com]
- 3. 1-methyl-3-(piperidin-4-yl)urea hydrochloride | 1233951-96-6 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. PubChemLite - 3-methyl-1-(piperidin-4-yl)urea hydrochloride (C7H15N3O) [pubchemlite.lcsb.uni.lu]
Optimizing dosage of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride for in vivo studies
Topic: Optimizing Dosage for In Vivo Studies Product Class: Piperidinyl-urea small molecule salts Reference ID: MPU-HCl-OPT-2025
Executive Summary
Welcome to the Technical Support Center for 1-Methyl-3-(piperidin-4-yl)urea hydrochloride (MPU-HCl). This guide addresses the specific challenges of optimizing dosage for this hydrophilic, low-molecular-weight salt.
MPU-HCl is structurally characterized by a polar urea motif linked to a basic piperidine ring. In vivo, this chemical class typically exhibits high water solubility but rapid renal clearance and poor oral bioavailability (unless specifically formulated). Successful in vivo application requires precise control over formulation pH and dosing frequency to maintain therapeutic plasma levels.
Module 1: Formulation & Stability Troubleshooting
Q: My compound precipitates when I add it to PBS. Why is this happening?
A: This is a common issue with hydrochloride salts of basic amines when introduced to buffered systems.
-
The Science: MPU-HCl dissolves readily in water because the piperidine nitrogen is protonated (
). When you add it to Phosphate Buffered Saline (PBS, pH 7.4), the buffer capacity may force a portion of the molecules to deprotonate to the free base form. While urea derivatives are polar, the free base piperidine is less soluble than the salt form, potentially leading to micro-precipitation or "crashing out" at high concentrations (>10 mg/mL). -
The Fix:
-
Pre-solubilize: Dissolve MPU-HCl in pure sterile water or 0.9% saline first.
-
Check pH: Ensure the final pH is slightly acidic to neutral (pH 5.5–7.0). The piperidine ring is stable in this range.
-
Vehicle Selection: If you require pH 7.4 exactly, reduce the concentration or add a co-solvent.
-
Reference Table: Vehicle Compatibility Matrix
| Vehicle | Solubility Rating | Recommended Max Conc. | Notes |
| Sterile Water | Excellent | >50 mg/mL | Ideal for stock solutions. |
| 0.9% Saline | Good | ~30 mg/mL | Standard for IP/IV injection. |
| PBS (pH 7.4) | Moderate | <10 mg/mL | Risk of precipitation at high doses. |
| DMSO (10%) | Excellent | >100 mg/mL | Use if high-concentration stocks are needed. |
Module 2: Dosage Optimization Strategy
Q: What is the recommended starting dose for mouse/rat studies?
A: For piperidine-urea derivatives (often used as sEH inhibitors or receptor modulators), the therapeutic window is typically 1 mg/kg to 50 mg/kg .
-
Starting Point: We recommend a Pilot Dose-Response Study using a logarithmic scale: 3, 10, and 30 mg/kg .
-
Interspecies Scaling: If you are moving from in vitro
data, use the following conversion to estimate the Human Equivalent Dose (HED) or vice-versa.
Calculation Standard (Nair & Jacob, 2016):
Q: How do I determine the Maximum Tolerated Dose (MTD)?
A: Use the Up-and-Down Procedure (UDP) to minimize animal usage while ensuring safety.
-
Start with a single animal at 10 mg/kg.
-
Observe for 48 hours.
-
If survived/no distress
Increase dose by factor of 3.2 (to ~30 mg/kg) in a new animal. -
If toxicity observed
Decrease dose by factor of 3.2.
Visualization: Dosage Decision Logic
Caption: Workflow for establishing the optimal therapeutic dose, balancing solubility constraints with pharmacokinetic feedback.
Module 3: Pharmacokinetics (PK) & Route of Administration
Q: The compound seems to lose effect after 2 hours. Is it unstable?
A: It is likely not chemical instability, but rapid renal clearance .
-
The Mechanism: Small, polar molecules like MPU-HCl (MW < 200 Da, hydrophilic) are often filtered rapidly by the kidneys without significant reabsorption. They also typically have low protein binding.
-
The Solution:
-
Dosing Frequency: You may need BID (twice daily) or TID (three times daily) dosing.
-
Microsampling: Collect tail-vein blood samples at 15 min, 1 hour, and 4 hours post-dose. If plasma concentration (
) drops below the in vitro within 2 hours, increase dosing frequency, not just the dose amount.
-
Q: Can I administer this orally (PO)?
A: Yes, but with caveats.
-
Bioavailability: Piperidine-ureas generally have good intestinal permeability, but the "First-Pass Effect" (metabolism in the liver) can be significant.
-
Recommendation: Compare IV or IP (10 mg/kg) vs. PO (10 mg/kg) in a small cohort (n=3).
-
Calculate Bioavailability (
): -
If
, stick to parenteral routes (IP/SC) or use a formulation enhancer (e.g., cyclodextrin).
-
Module 4: Experimental Protocol (Standard Operating Procedure)
Protocol: Preparation of 10 mg/kg Dose for Mice (25g)
-
Calculate Required Concentration:
-
Target Dose: 10 mg/kg.
-
Standard Injection Volume: 10 mL/kg (0.25 mL for a 25g mouse).
-
Required Concentration:
.
-
-
Weighing:
-
Weigh 10.0 mg of MPU-HCl powder.
-
Note: MPU-HCl is hygroscopic. Weigh quickly and store desicated.
-
-
Solubilization:
-
Add 10 mL of sterile 0.9% Saline.
-
Vortex for 30 seconds. Solution should be clear and colorless.
-
-
pH Verification:
-
Spot check pH. If
, adjust carefully with dilute NaOH (0.1 N) to pH ~6.0–7.0. Do not overshoot (risk of precipitation).
-
-
Filtration:
-
Syringe filter (0.22 µm, PES or Nylon) for sterilization before injection.
-
References
-
Nair, A. B., & Jacob, S. (2016).[3] A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31.[3]
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[4] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.
-
FDA Guidance for Industry. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.
-
Liu, J. Y., et al. (2013).[5] Pharmacokinetic optimization of soluble epoxide hydrolase inhibitors. Frontiers in Pharmacology. (Contextual reference for piperidine-urea pharmacokinetics).
Sources
- 1. archives.ijper.org [archives.ijper.org]
- 2. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple practice guide for dose conversion between animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea [frontiersin.org]
Troubleshooting inconsistent results in assays with 1-Methyl-3-(piperidin-4-yl)urea hydrochloride
Introduction: Understanding Your Compound
Welcome to the technical support hub for 1-Methyl-3-(piperidin-4-yl)urea hydrochloride (CAS: 1233951-96-6). Inconsistent results with this compound often stem from its specific physicochemical properties rather than target biology.
This molecule contains two distinct functional motifs that drive its behavior in solution:
-
Piperidine Ring (Secondary Amine): A basic center (pKa ~10–11) responsible for pH-dependent solubility and charge state.
-
Urea Linker: A neutral hydrogen bond donor/acceptor prone to aggregation if not properly solvated.
-
Hydrochloride Counter-ion: Induces hygroscopicity and acidity in unbuffered solvents.
Use the troubleshooting modules below to diagnose your specific issue.
Module 1: Stock Solution & Solubility Issues
Symptom: “My IC50 values shift between batches” or “The compound mass doesn't match the expected molarity.”
Root Cause: Hygroscopicity & Weighing Errors
As a hydrochloride salt, this compound is hygroscopic . It rapidly absorbs atmospheric water, meaning the "dry weight" you measure often includes significant water mass, leading to lower-than-calculated actual concentrations.
Troubleshooting Protocol: The "Dry-First" Approach
Do not weigh this compound directly from the shelf for quantitative assays without correction.
-
Equilibration: Allow the vial to reach room temperature before opening to prevent condensation.
-
Desiccation: If the solid appears clumpy, dry under high vacuum (0.1 mbar) over P₂O₅ for 24 hours.
-
Solvation:
-
Preferred Solvent: DMSO (Dimethyl sulfoxide) or Water.
-
Solubility Limit: >100 mM in DMSO; >50 mM in Water.
-
-
Verification (Critical): Use qNMR (Quantitative Nuclear Magnetic Resonance) with an internal standard (e.g., maleic acid) to determine the exact molar content of your stock solution.
Visual Workflow: Precision Stock Preparation
Figure 1: Decision logic for preparing accurate stock solutions of hygroscopic salts.
Module 2: pH & Buffer Compatibility
Symptom: “The compound precipitates in the assay buffer” or “Potency drops significantly at higher pH.”
Root Cause: Protonation State Switching
The piperidine nitrogen has a pKa of approximately 10.8 .
-
At pH 7.4 (Physiological): The molecule is >99.9% protonated (positively charged). This form is highly soluble and mimics the bio-active state for many cation-binding pockets.
-
At pH > 9.0: The molecule begins to deprotonate (neutral free base). The neutral form is less soluble in aqueous media and may precipitate or aggregate, leading to false negatives (loss of potency) or false positives (aggregation-based inhibition).
Data: Solubility vs. pH Profile
| Assay Condition | pH | Protonation State | Solubility Risk | Recommended Action |
| Acidic Buffer | 4.0 - 6.0 | Cationic (+) | Low | None. Ideal for storage. |
| Physiological | 7.0 - 7.5 | Cationic (+) | Low | Standard assay condition. |
| Basic Buffer | 8.5 - 10.0 | Mixed (+/Neutral) | High | Avoid. If necessary, add 5% DMSO. |
| High Salt | Any | Cationic (+) | Medium | "Salting out" effect possible. Keep NaCl < 150mM. |
Visual Pathway: The pH-Solubility Trap
Figure 2: The relationship between buffer pH, protonation state, and solubility risks.
Module 3: Assay Interference & False Positives
Symptom: “I see activity in biochemical assays but not in cell-based assays.”
Root Cause: Chemical Reactivity
The secondary amine in the piperidine ring is nucleophilic. While the urea is relatively inert, the amine can interfere with specific assay chemistries.
FAQ: Common Interference Scenarios
Q: Can I use this compound in NHS-ester labeling assays? A: No. The secondary amine (piperidine) will react with NHS-esters (N-hydroxysuccinimide), competing with your protein of interest. This depletes the labeling reagent, leading to false inhibition signals.
-
Solution: Use a maleimide-based assay or wash the compound away before the labeling step.
Q: Does the urea group cause aggregation? A: Possibly. Urea derivatives can self-associate via hydrogen bonding, forming colloidal aggregates that sequester enzymes non-specifically.
-
Diagnostic: Add 0.01% Triton X-100 to your assay buffer. If the inhibition disappears with detergent, the result was a false positive caused by aggregation [1].
Q: Is the compound stable in DMSO stocks? A: Yes, but with caveats. HCl salts in DMSO can be acidic. Over months, this acidity can catalyze the hydrolysis of the urea to an amine and isocyanate, though this is slow.
-
Protocol: Store stocks at -20°C or -80°C. Avoid repeated freeze-thaw cycles which introduce moisture.
Module 4: Analytical Validation Steps
Before discarding a "failed" experiment, validate the compound integrity using this checklist.
-
LC-MS Verification:
-
Look for the parent ion
. -
Mass: C₇H₁₅N₃O (Free base MW: 157.21). Expect
. -
Note: The HCl (MW 36.46) dissociates in the LC-MS source; you will observe the free base mass.
-
-
Absorbance Check:
-
This molecule lacks a strong chromophore (like a benzene ring). It will not be visible on standard UV (254 nm) unless derivatized.
-
Troubleshooting: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) for purity checks, not UV.
-
References
-
Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today, 11(23-24), 1074-1081.
-
Assay Guidance Manual. (2012). Compound Management and Screening Operations.[1] NCBI Bookshelf.
-
PubChem. (2023). 1-Methyl-3-(piperidin-4-yl)urea hydrochloride (Compound Summary). National Library of Medicine.
-
Williams, A. J., et al. (2017). The importance of accurate compound identity in biological assays. Drug Discovery Today, 22(12), 1836-1841.
Sources
Side reactions in the synthesis of urea derivatives using triphosgene
Topic: Troubleshooting Side Reactions & Process Optimization Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Solid Phosgene" Paradox
Welcome to the technical support hub for Triphosgene (Bis(trichloromethyl) carbonate or BTC). While BTC is often marketed as a "safer" phosgene substitute due to its solid state, it is chemically identical to phosgene once in solution with a nucleophile.
The Core Challenge: The synthesis of urea derivatives, particularly unsymmetrical ureas (
This guide addresses the three most common support tickets we receive:
-
Selectivity Failure: "I'm getting 50% symmetrical urea."
-
Stalled Reaction: "My LCMS shows a stable intermediate that won't convert."
-
Safety & Quenching: "How do I safely destroy the excess reagent?"
Module 1: The Symmetrical Nightmare (Selectivity Issues)
User Issue:
"I am trying to make an unsymmetrical urea by adding BTC to my amine, but I am isolating large amounts of the symmetrical urea (
) instead of the desired isocyanate or final product."
Technical Diagnosis:
This is a stoichiometry and mixing failure. The reaction of an amine with phosgene (generated in situ) is instantaneous. If the local concentration of amine exceeds the concentration of phosgene, the amine will attack the newly formed isocyanate faster than it attacks the BTC.
Troubleshooting Protocol: The "Inverse Addition" Technique
To solve this, you must ensure the amine is never in excess relative to the phosgene source.
The Protocol:
-
Dissolve BTC in dry DCM or THF (0.35 eq relative to Amine 1). Cool to -78°C or 0°C depending on substrate stability.
-
Dissolve Amine 1 and the Base (e.g., DIPEA, 2.5 eq) in a separate vessel.
-
Slow Addition: Add the Amine/Base solution TO the BTC solution dropwise over 30–60 minutes.
-
Why? This ensures every drop of amine hits a massive excess of phosgene, forcing the kinetics toward the isocyanate/carbamoyl chloride and preventing the "double attack" that forms symmetrical urea.
-
-
Warm Up: Allow to warm to RT to drive HCl elimination.
-
Add Amine 2: Once Isocyanate formation is confirmed (via IR or aliquot quench), add Amine 2.
Visualizing the Competition
The diagram below illustrates the bifurcation point where the reaction fails.
Figure 1: Reaction pathway showing the critical bifurcation point. If Amine 1 is present when Isocyanate forms, the Symmetrical Urea side reaction dominates.
Module 2: The Stalled Intermediate (Reactivity Issues)
User Issue:
"I see a peak on LCMS with Mass = M(Amine) + 63 (or +27 in MeOH quench). It won't convert to the urea when I add the second amine."
Technical Diagnosis:
You are stuck at the Carbamoyl Chloride stage (
-
Cause 1 (Thermodynamic): The elimination of HCl to form the isocyanate is endothermic or kinetically slow for electron-deficient or sterically hindered amines.
-
Cause 2 (Base Choice): The base used is not strong enough or is forming a stable salt with the carbamoyl species.
Optimization Guide: Base & Solvent Selection
| Variable | Recommendation | Technical Rationale |
| Solvent | DCM (Standard) | Good solubility for BTC; easy workup. |
| Toluene (High Temp) | Use if heating (>40°C) is required to drive HCl elimination. | |
| THF (Caution) | Can polymerize with strong Lewis acids; generally safe for BTC but keep dry. | |
| Base | DIPEA (Preferred) | Steric bulk prevents it from attacking the phosgene; effectively scavenges HCl. |
| Triethylamine | Good, but can form quaternary salts. | |
| Pyridine | WARNING: Pyridine often stabilizes the carbamoyl chloride intermediate, preventing isocyanate formation at low temps [1]. Use only if you intend to heat the reaction. |
The "Force" Protocol (for Stalled Reactions):
-
Switch solvent to Toluene.
-
Heat the Carbamoyl Chloride intermediate to reflux for 30–60 minutes.
-
Purge with Nitrogen: This physically removes the HCl gas from the headspace, shifting the equilibrium toward the Isocyanate (Le Chatelier’s Principle).
Module 3: Impurity Profiling (Hydrolysis & Cyclization)
FAQ: "Where is this CO2 coming from?"
If you see gas evolution after the initial BTC decomposition, you likely have water contamination.
-
Mechanism: Isocyanate +
Carbamic Acid Amine + . -
Impact: The regenerated amine reacts with remaining isocyanate to form Symmetrical Urea .
-
Fix: Use anhydrous solvents. BTC reactions are strictly moisture-intolerant.
FAQ: "I'm using an amino alcohol and getting a cyclic product."
If your substrate has a nucleophile on the side chain (OH, SH, NHR), BTC will cyclize it.
-
1,2-Amino Alcohols: Will form Cyclic Carbamates (Oxazolidinones) .
-
1,2-Diamines: Will form Cyclic Ureas .
-
Solution: You must protect the side-chain nucleophile (e.g., TBS protection for alcohols) before reacting with BTC.
Module 4: Safety & Quenching SOP
CRITICAL WARNING: Triphosgene generates Phosgene gas.[1] A lethal dose is extremely low. Never work outside a fume hood.
Standard Quenching Procedure
Do not simply dump the reaction into a waste container. You must destroy active acyl chlorides.
-
Preparation: Prepare a quenching solution of 10% aqueous Ammonia or saturated Sodium Bicarbonate (
) . -
Slow Quench: Add the reaction mixture slowly to the quenching solution (not vice versa) in the fume hood.
-
Chemistry:
.
-
-
Wait Time: Stir for 30 minutes to ensure complete hydrolysis of any residual BTC or Phosgene.
-
Verification: Check pH. It should remain basic. If acidic, add more base.
Decision Logic for Troubleshooting
Figure 2: Rapid diagnostic logic tree for BTC reaction failures.
References
-
Majer, P., & Randad, R. S. (1994).[2] A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene.[2][3] The Journal of Organic Chemistry, 59(7), 1937–1938.
-
Cotarca, L., et al. (2017).[4] Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene?[3][4][5][6] Organic Process Research & Development, 21(9), 1439–1446.
-
Pasquato, L., et al. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2, 223-226.
Sources
Validation & Comparative
1-Methyl-3-(piperidin-4-yl)urea hydrochloride vs other sEH inhibitors
This guide provides a technical benchmarking analysis of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride (hereafter referred to as the Core Scaffold ) against optimized Soluble Epoxide Hydrolase (sEH) inhibitors, specifically TPPU and AUDA .
Executive Summary: The Pharmacophore Evolution
In the development of sEH inhibitors, 1-Methyl-3-(piperidin-4-yl)urea represents a foundational fragment rather than a clinical candidate. It contains the essential "warhead" (the urea group) and the solubilizing moiety (the piperidine ring) but lacks the hydrophobic "anchor" required for high-affinity binding.
This guide compares this Core Scaffold against Optimized Leads (TPPU, AUDA) to demonstrate the critical Structure-Activity Relationship (SAR) principles that drive potency in this drug class.
| Feature | 1-Methyl-3-(piperidin-4-yl)urea (Core Scaffold) | TPPU (Optimized Lead) | AUDA (Classic Standard) |
| Role | Synthetic Intermediate / Fragment | Clinical Candidate / Gold Standard | Research Tool (First Gen) |
| Potency (IC50) | Low (>10 µM estimated) | High (0.9 ± 0.1 nM) | High (~3 nM) |
| Binding Mode | Transient H-bonding (Catalytic site only) | Dual Binding (Catalytic + Hydrophobic Pockets) | Dual Binding |
| Solubility | Excellent (Hydrophilic) | Moderate (Optimized) | Poor (Lipophilic) |
| Metabolic Stability | High (Simple structure) | High (Blocked metabolic soft spots) | Low (Rapid |
Part 1: Mechanistic Analysis & SAR Logic
To understand the performance gap, one must analyze the sEH active site. The enzyme has an "L-shaped" pocket:
-
Catalytic Tunnel: Contains Asp335, Tyr381, Tyr465. This is where the Urea group binds.[1]
-
Hydrophobic Pocket: A large lipophilic region that accommodates the fatty acid tail of the natural substrate (EETs).
Why the Core Scaffold is Insufficient
The 1-Methyl-3-(piperidin-4-yl)urea contains the urea group, which successfully mimics the transition state of epoxide hydrolysis. However, the methyl group is too small to occupy the hydrophobic pocket. Without this "anchor," the residence time of the inhibitor is negligible, leading to poor potency.
Why TPPU and AUDA Succeed
-
AUDA: Uses an Adamantyl group to fill the hydrophobic pocket. This provides massive binding energy but creates solubility issues.
-
TPPU: Uses a 4-(trifluoromethoxy)phenyl group.[1][2][3][4][5][6] This fills the pocket efficiently while the propionyl-piperidine moiety balances solubility and metabolic stability.
Visualizing the Interaction (DOT Diagram)
Figure 1: Mechanistic comparison showing why the Core Scaffold fails to achieve high potency compared to Optimized Leads.
Part 2: Comparative Performance Data
The following data aggregates findings from key sEH inhibitor studies (Hammock Lab, UC Davis).
Potency (IC50 against Human sEH)
| Compound | IC50 (nM) | Interpretation |
| Core Scaffold | >10,000* | Inactive/Weak. Lacks hydrophobic binding energy. |
| TPPU | 0.9 ± 0.1 | Picomolar/Nanomolar. Optimized fit. |
| AUDA | 3.0 ± 0.5 | Potent. Classic reference. |
| t-TUCB | 0.9 ± 0.05 | Potent. Improved solubility over AUDA. |
*Note: IC50 for the methyl-fragment is rarely published as it is a synthetic intermediate, but SAR rules dictate >10µM potency for simple alkyl ureas.
Pharmacokinetics (Murine Model)
| Parameter | TPPU | AUDA | Core Scaffold (Predicted) |
| Half-life ( | ~30 hrs | ~3 hrs | < 1 hr (Rapid renal clearance) |
| Oral Bioavailability | >40% | <10% (Formulation dependent) | High (but rapid clearance) |
| Metabolism | Slow (Blocked oxidation sites) | Fast ( | N/A |
Part 3: Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Protocol A: Fluorescent sEH Activity Assay
Objective: Determine IC50 values to quantify the potency gap between the Core Scaffold and TPPU. Substrate: CMNPC (Cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxyran-2-yl)methyl carbonate).
Reagents:
-
Buffer: 25 mM Bis-Tris/HCl, pH 7.0, 0.1 mg/mL BSA (BSA prevents nonspecific binding of hydrophobic inhibitors).
-
Enzyme: Recombinant human sEH (1 nM final concentration).
-
Substrate: CMNPC (5 µM final).
Workflow:
-
Preparation: Dissolve inhibitors in DMSO. Prepare serial dilutions (10 mM down to 0.1 nM).
-
Incubation: Mix 100 µL Buffer + 1 nM sEH + 1 µL Inhibitor. Incubate at 30°C for 5 minutes .
-
Checkpoint: This pre-incubation is critical for slow-binding inhibitors like TPPU.
-
-
Reaction Start: Add CMNPC substrate.
-
Measurement: Monitor fluorescence (Ex 330 nm / Em 465 nm) kinetically for 10-20 minutes.
-
Analysis: Plot Slope (RFU/min) vs. log[Inhibitor]. Fit to Sigmoidal Dose-Response equation.
Protocol B: Metabolic Stability (Microsomal Stability)
Objective: Demonstrate the metabolic vulnerability of the scaffold vs. the optimized lead.
-
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Dosing: Spike compound (1 µM) into HLM mix.
-
Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold acetonitrile (containing internal standard).
-
Analysis: LC-MS/MS. Monitor parent ion disappearance.
-
Expectation: AUDA degrades rapidly (fatty acid oxidation). TPPU remains stable. Core Scaffold is likely stable but cleared renally in vivo due to high polarity.
-
Workflow Visualization (DOT)
Figure 2: Step-by-step workflow for the CMNPC fluorescent activity assay.
References
-
Structure-directed discovery of potent soluble epoxide hydrolase inhibitors. National Institutes of Health (NIH).
-
In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, TPPU. Frontiers in Pharmacology.
-
1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships. Bioorganic & Medicinal Chemistry Letters.
-
Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry.
-
1-Methyl-3-(piperidin-4-yl)urea hydrochloride Product Data. BLD Pharm. [7]
Sources
- 1. Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1233951-96-6|1-Methyl-3-(piperidin-4-yl)urea hydrochloride|BLD Pharm [bldpharm.com]
Optimizing Neuroprotection: A Comparative Analysis of Piperidinyl Urea Scaffolds
Executive Summary: The Shift to Piperidinyl Ureas
In the pursuit of small-molecule therapeutics for neurodegenerative diseases (Alzheimer’s, Parkinson’s), Soluble Epoxide Hydrolase (sEH) has emerged as a high-value target.[1] While early adamantyl-urea inhibitors (e.g., AUDA) demonstrated potent target engagement, their clinical utility was severely hampered by poor water solubility, rapid metabolic clearance, and limited blood-brain barrier (BBB) penetrance.
This guide objectively compares the performance of Piperidinyl Urea derivatives against the legacy adamantyl standards. By incorporating a polar piperidine moiety, these second-generation scaffolds aim to resolve the "grease ball" pharmacophore issues of the adamantane group while maintaining nanomolar potency.
Mechanistic Basis: The sEH-EET Axis[2][3]
To understand the comparative data, one must first grasp the signaling cascade. sEH hydrolyzes Epoxyeicosatrienoic acids (EETs) —endogenous lipid mediators with potent anti-inflammatory and neuroprotective properties—into biologically inactive diols (DHETs).[1][2][3][4]
Therapeutic Logic: Inhibiting sEH stabilizes EETs, which then act to suppress nuclear factor-kappa B (NF-
Figure 1: The sEH inhibition pathway.[5][2] Blocking the conversion of EETs to DHETs preserves neuroprotective signaling.
Comparative Analysis: Adamantyl vs. Piperidinyl Scaffolds[5][6][7]
The following analysis contrasts three distinct chemical classes:
-
Reference Standard: AUDA (Adamantyl-urea). High potency, poor physicochemical properties.
-
Hybrid Scaffold: AR9281 (Adamantyl-Piperidinyl urea). Improved solubility, but metabolic liability remains in the adamantane cage.
-
Optimized Lead: TPPU (Trifluoromethoxyphenyl-Piperidinyl urea).[6] The current "gold standard" for CNS applications.
Table 1: Physicochemical and Pharmacokinetic Comparison[9]
| Feature | AUDA (Reference) | AR9281 (Hybrid) | TPPU (Optimized) |
| Structure Class | Adamantyl-Urea-Acid | Adamantyl-Urea-Piperidine | Phenyl-Urea-Piperidine |
| sEH IC | ~3.0 | ~1.5 | < 1.0 |
| Water Solubility | < 5 | > 100 | > 500 |
| LogP (Lipophilicity) | > 5.0 | ~3.5 | ~2.8 (Ideal for CNS) |
| Metabolic Stability (t | < 15 min (Rapid oxidation) | < 30 min (Adamantane oxidation) | > 300 min |
| BBB Penetration | Low | Moderate | High |
| Primary Liability | Crystal formation, poor absorption | Rapid clearance | hERG inhibition (minor risk) |
Key Insight: While AR9281 improved solubility via the piperidine ring, it retained the adamantane group, which is a "metabolic soft spot" for CYP450 oxidation. TPPU replaces the adamantane with a trifluoromethoxyphenyl group, dramatically extending half-life while maintaining the potency conferred by the urea pharmacophore.
Experimental Protocols
To validate these compounds in your own laboratory, follow these standardized, self-validating protocols.
Protocol A: Fluorescent sEH Inhibition Assay (Potency Screening)
Objective: Determine IC
Reagents:
-
Recombinant Human sEH (hsEH).
-
Substrate: PHOME (cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate).
-
Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.
Workflow:
-
Preparation: Dilute inhibitors (AUDA, TPPU) in DMSO (final concentration < 1%). Prepare serial dilutions (0.1 nM to 10
M). -
Incubation: Mix 20
L of enzyme solution with 20 L of inhibitor in a black 96-well plate. Incubate for 5 minutes at 30°C to allow equilibrium. -
Reaction Start: Add 160
L of PHOME substrate (final conc. 50 M). -
Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10-20 minutes.
-
Validation:
-
Negative Control: DMSO only (100% activity).
-
Background: Substrate without enzyme.
-
Calculation: Plot slope vs. log[Inhibitor] to derive IC
.
-
Protocol B: Neuroprotection Assay in SH-SY5Y Cells
Objective: Assess efficacy against oxidative stress (a proxy for neurodegeneration).[7]
Workflow:
-
Cell Culture: Plate SH-SY5Y cells (human neuroblastoma) at
cells/well in DMEM/F12. Allow attachment (24h). -
Pre-treatment: Treat cells with Piperidinyl Urea derivatives (0.1 - 10
M) for 1 hour.-
Note: Always include a vehicle control (DMSO).
-
-
Insult: Add MPP+ (1-methyl-4-phenylpyridinium, 500
M) or H O (100 M) to induce oxidative stress. Incubate for 24 hours. -
Readout: Assess viability using an MTT or LDH release assay.
-
Data Analysis:
-
Normalize data: (Treated - Blank) / (Control - Blank) * 100.
-
Success Criterion: TPPU should restore viability to >80% of control at 1
M, whereas AUDA may show variability due to precipitation or poor cellular uptake.
-
Screening Workflow Visualization
The following diagram illustrates the logical flow for selecting a lead piperidinyl urea candidate, filtering out compounds with poor "drug-like" properties early.
Figure 2: The critical path for sEH inhibitor discovery. Note the emphasis on metabolic stability before cell-based testing.
Conclusion & Outlook
The transition from adamantyl to piperidinyl urea scaffolds represents a textbook example of lead optimization. While the urea pharmacophore is non-negotiable for potency (binding to the sEH active site), the piperidine ring solves the solubility crisis.
-
Recommendation: For in vivo neuroprotection studies, TPPU is the superior choice over AUDA or AR9281 due to its balance of potency and metabolic stability.
-
Future Direction: Research is now pivoting toward "dual inhibitors" (e.g., sEH/p38 kinase inhibitors) or non-urea scaffolds to further reduce hERG liability, though piperidinyl ureas remain the benchmark for biological validation.
References
-
Hammock, B. D., et al. (2025).[2] "Inhibition of soluble epoxide hydrolase confers neuroprotection and restores microglial homeostasis in a tauopathy mouse model." Molecular Neurodegeneration.
-
Liu, J. Y., et al. (2010). "1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor." Journal of Medicinal Chemistry.
-
Rose, T. E., et al. (2010). "1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain." Journal of Medicinal Chemistry.
-
Wagner, K., et al. (2017). "The sEH inhibitor TPPU protects against MPTP induced neurotoxicity in a mouse model of Parkinson's disease."[8] Archives of Toxicology.
-
Lee, K. S. S., et al. (2014). "Current status of soluble epoxide hydrolase inhibitors." Future Medicinal Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of soluble epoxide hydrolase confers neuroprotection and restores microglial homeostasis in a tauopathy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Soluble Epoxide Hydrolase Confers Neuroprotection and Restores Microglial Homeostasis in a Tauopathy Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Technical Guide: Validating In Vivo Efficacy of 1-Methyl-3-(piperidin-4-yl)urea HCl
The following guide details the technical validation of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride , treating it as a representative Soluble Epoxide Hydrolase (sEH) inhibitor probe .
While this specific structure is often utilized as a chemical building block or a "fragment lead," its pharmacophore (a piperidine linked via urea) is the structural backbone of potent sEH inhibitors like TPPU and AUDA . Therefore, this guide focuses on validating its efficacy in modulating the Arachidonic Acid (AA) cascade , specifically the preservation of Epoxyeicosatrienoic acids (EETs).
Executive Summary & Strategic Positioning
1-Methyl-3-(piperidin-4-yl)urea hydrochloride represents a "minimal pharmacophore" for Soluble Epoxide Hydrolase (sEH) inhibition. Unlike optimized clinical candidates (e.g., EC5026 or TPPU), this compound lacks the lipophilic "tail" (often a trifluoromethoxy-phenyl group) required for high nanomolar potency and extended residence time.
Therefore, validating this compound in vivo requires a distinct strategy: proving target engagement via lipidomics rather than relying solely on phenotypic observation, as its half-life may be shorter than optimized analogs.
Comparative Analysis: The "Fragment" vs. The "Standard"
| Feature | Test Compound: 1-Methyl-3-(piperidin-4-yl)urea HCl | Benchmark: TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea) | Implication for Validation |
| Mechanism | Competitive sEH Inhibition (Reversible) | Competitive sEH Inhibition (Slow-off rate) | Test compound requires more frequent dosing. |
| Lipophilicity (LogP) | Low (< 1.0) | High (~4.0) | Test compound has faster clearance; efficacy window is narrow. |
| Primary Readout | EET/DHET Ratio (Biomarker) | Phenotypic (Pain/BP reduction) | Must measure lipid metabolites to prove mechanism. |
| Solubility | High (Water soluble) | Low (Requires PEG/DMSO) | Easier formulation (Saline/PBS) for IV/IP administration. |
Mechanistic Validation: The Arachidonic Acid Cascade
To validate efficacy, you must demonstrate that the compound blocks the conversion of anti-inflammatory EETs into pro-inflammatory DHETs .
Pathway Visualization (DOT)
The following diagram illustrates the specific intervention point of the test compound within the inflammatory cascade.
Caption: The compound inhibits sEH, preventing the hydrolysis of EETs.[1][2] A successful validation shows elevated EETs and suppressed DHETs.
Experimental Protocols
Protocol A: Pharmacodynamic Target Engagement (Lipidomics)
Rationale: Since this molecule is a simplified probe, phenotypic effects (like pain reduction) might be weak if the half-life is short. The definitive proof of efficacy is the EET/DHET ratio in plasma.
Materials:
-
Test Compound: 1-Methyl-3-(piperidin-4-yl)urea HCl (10 mg/kg, IP).
-
Control: Vehicle (Saline).
-
Positive Control: TPPU (0.1 mg/kg).
-
Internal Standards: d8-14,15-EET, d11-14,15-DHET.
Workflow:
-
Administration: Administer compound IP to C57BL/6 mice.
-
Challenge (Optional): Co-administer LPS (10 mg/kg) if testing anti-inflammatory potential.
-
Sampling: Collect blood via cardiac puncture at T=30, 60, and 120 mins into EDTA tubes containing TPP (Triphenylphosphine) to prevent ex vivo oxidation.
-
Extraction: Plasma extraction using solid-phase extraction (SPE) cartridges.
-
Analysis: LC-MS/MS (Sciex QTRAP or equivalent) targeting 14,15-EET and 14,15-DHET.
Validation Criteria:
-
Success: The Ratio of (14,15-EET / 14,15-DHET) is statistically significantly higher in the Treated group vs. Vehicle.
-
Failure: No change in ratio implies the compound is either not inhibiting sEH in vivo or is cleared too rapidly.
Protocol B: Functional Efficacy (LPS-Induced Sepsis Model)
Rationale: sEH inhibitors prevent the "Cytokine Storm."[3] This model validates the downstream physiological benefit.
Step-by-Step Methodology:
-
Baseline: Measure baseline weight and temperature of mice (n=8/group).
-
Pre-treatment: Administer 1-Methyl-3-(piperidin-4-yl)urea HCl (30 mg/kg, IP) 1 hour before LPS.
-
Note: A higher dose is recommended for this probe compared to TPPU due to lower lipophilicity.
-
-
Induction: Inject LPS (Lipopolysaccharide, E. coli 0111:B4) at 10 mg/kg IP.
-
Observation: Monitor survival and inflammatory scores every 6 hours.
-
Terminal Endpoint (24h): Harvest serum for ELISA (TNF-α, IL-6).
Expected Data Output:
| Group | Survival (24h) | Serum TNF-α (pg/mL) | Interpretation |
| Vehicle + LPS | 20% | > 2000 | Severe sepsis / cytokine storm. |
| TPPU + LPS | 90% | < 500 | Validated protection (Benchmark). |
| Test Cmpd + LPS | Target: >60% | Target: < 1000 | Validates efficacy. |
Self-Validating Workflow Logic
To ensure trustworthiness, the experimental design must contain internal "sanity checks." Use the following logic flow to troubleshoot results.
Caption: Decision matrix for interpreting in vivo data. Failure at the EET/DHET stage indicates a lack of target engagement, regardless of phenotype.
References
-
Wagner, K. et al. (2019). "In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea." Frontiers in Pharmacology. Link
-
Liu, J.Y. et al. (2009). "Inhibition of Soluble Epoxide Hydrolase for the Treatment of Neuropathic Pain." Prostaglandins & Other Lipid Mediators. Link
-
Kodani, S.D.[1][4][5] & Hammock, B.D. (2015). "The 2014 Soluble Epoxide Hydrolase Inhibitor (sEHI) Scout: Targeting Inflammation and Pain." Current Topics in Medicinal Chemistry. Link
-
Hwang, S.H. et al. (2007). "Synthesis and Structure-Activity Relationship of Urea-Based Soluble Epoxide Hydrolase Inhibitors." Journal of Medicinal Chemistry. Link
Sources
- 1. Discovery of 3,3-disubstituted piperidine-derived trisubstituted ureas as highly potent soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea [frontiersin.org]
- 3. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Phenyl-3-(4-pyridyl)urea | C12H11N3O | CID 4074688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 1,3,3-trimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride (C10H21N3O) [pubchemlite.lcsb.uni.lu]
Cross-reactivity and selectivity of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride
1-Methyl-3-(piperidin-4-yl)urea Hydrochloride: Comparative Selectivity & Performance Guide
Executive Summary
1-Methyl-3-(piperidin-4-yl)urea hydrochloride (CAS: 1233951-96-6) is a synthetic small molecule primarily utilized as a minimal pharmacophore scaffold and chemical intermediate in the development of inhibitors for Soluble Epoxide Hydrolase (sEH) and antagonists for G-protein coupled receptors (GPCRs) such as MCH-R1 and CXCR3 .[1]
Unlike potent clinical candidates (e.g., TPPU or AR9281 ) which feature bulky lipophilic substituents, this methyl-substituted variant serves as a critical Structure-Activity Relationship (SAR) probe .[1] It typically exhibits low affinity or acts as a negative control in biological assays, demonstrating the necessity of hydrophobic interactions for high-potency target engagement. This guide compares its baseline performance against optimized therapeutic leads to illustrate the functional role of the piperidinyl-urea motif.[1]
Pharmacological Profile & Mechanism of Action
Primary Target Class: Soluble Epoxide Hydrolase (sEH)
The urea moiety is the canonical pharmacophore for sEH inhibition.[1] It functions by mimicking the transition state of epoxide hydrolysis.
-
Mechanism: The urea nitrogens function as hydrogen bond donors to the catalytic residue Asp335 and the oxyanion hole residues Tyr383 and Tyr466 within the sEH active site.[1]
-
Role of 1-Methyl-3-(piperidin-4-yl)urea:
-
Binding Mode: The urea core engages the catalytic triad.[1]
-
Limitation: The methyl group is insufficient to fill the large, hydrophobic L-shaped pocket of the sEH enzyme (which usually accommodates adamantyl or phenyl groups).[1] Consequently, this molecule typically displays micromolar (
) or negligible potency, contrasting with the nanomolar ( ) potency of aryl-substituted analogs.[1]
-
Secondary Targets (Off-Target Liabilities)
-
Muscarinic Receptors: The piperidine ring mimics the cationic head of acetylcholine.[1] Without steric bulk on the urea, this fragment may show weak cross-reactivity with muscarinic acetylcholine receptors (mAChRs).[1]
-
5-HT3 Receptors: Structurally analogous to phenylbiguanide (a 5-HT3 agonist), though the urea oxygen reduces basicity compared to guanidine, likely diminishing affinity.[1]
Comparative Performance Analysis
The following table contrasts the "Minimal Scaffold" (1-Methyl variant) against optimized therapeutic candidates derived from the same piperidinyl-urea lineage.
Table 1: SAR & Selectivity Comparison
| Feature | 1-Methyl-3-(piperidin-4-yl)urea | TPPU (Optimized sEH Inhibitor) | AR9281 (Clinical Candidate) |
| Role | Fragment / Negative Control | Potent Inhibitor | Clinical Lead |
| R-Group (Urea) | Methyl (Small, Polar) | 4-(Trifluoromethoxy)phenyl | Adamantyl |
| sEH Potency ( | > 10,000 nM (Est.[1] Inactive) | 0.9 ± 0.1 nM | ~1-3 nM |
| Solubility | High (Hydrophilic) | Moderate (Balanced) | Low (Lipophilic) |
| Selectivity | Low (Promiscuous binder potential) | High (>100-fold vs. COX/LOX) | High |
| Metabolic Stability | High (Renal clearance likely) | Moderate (Hydroxylation) | Moderate |
| Key Application | Fragment screening, Linker synthesis | Neuropathic pain, Inflammation | Hypertension, Diabetes |
Analyst Insight: The dramatic potency shift between the Methyl variant and TPPU illustrates the "Lipophilic Anchor" principle. The urea hydrogen bonds provide specificity (locking the orientation), while the aryl/adamantyl group provides the binding energy via hydrophobic displacement of water.[1]
Experimental Protocols
To validate the performance of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride, the following self-validating protocols are recommended.
Protocol A: Competitive Binding Assay (sEH)
-
Objective: Determine if the fragment binds to the catalytic site.
-
Reagents: Recombinant human sEH, Fluorescent substrate (PHOME), Test compound.
-
Workflow:
-
Incubation: Mix 100 µL of sEH (1 nM final) with varying concentrations of 1-Methyl-3-(piperidin-4-yl)urea (
) in Tris-HCl buffer (pH 7.4). -
Control: Run parallel wells with AUDA or TPPU (positive control) and Vehicle (DMSO, negative control).
-
Reaction Start: Add PHOME substrate (
).[1] -
Detection: Measure fluorescence (Ex 330 nm / Em 465 nm) over 30 minutes.
-
Validation: The 1-Methyl variant should show <10% inhibition at 1 µM, whereas TPPU should show >90% inhibition . If the Methyl variant shows high inhibition, check for aggregation artifacts.[1]
-
Protocol B: Selectivity Screening (GPCR Panel)
-
Objective: Assess cross-reactivity with Muscarinic/Histamine receptors.
-
Method: Radioligand displacement assay.[1]
-
Tracer:
-N-Methylscopolamine (for Muscarinic).[1] -
Criteria:
displacement at indicates a "Hit".[1] The Piperidinyl-urea scaffold often requires optimization (e.g., adding a benzyl group to the piperidine nitrogen) to gain potency here; the unsubstituted piperidine is a weak binder.[1]
Signaling Pathway & SAR Visualization
The following diagram illustrates the structural evolution from the inactive 1-Methyl fragment to potent inhibitors, highlighting the critical interactions.
Caption: Structural evolution from the 1-Methyl fragment (inactive control) to potent sEH inhibitors (TPPU), demonstrating the necessity of the hydrophobic anchor.
Synthesis & Stability Notes
-
Synthesis: Typically synthesized via the reaction of 4-amino-1-boc-piperidine with methyl isocyanate , followed by acidic deprotection (HCl).[1]
-
Stability: The urea linkage is hydrolytically stable at physiological pH.[1] However, the secondary amine (piperidine) is reactive and prone to oxidation or N-acylation in metabolic systems if not substituted.[1]
-
Handling: As a hydrochloride salt, the compound is hygroscopic.[1] Store at -20°C in a desiccator.
References
-
Liu, J.-Y., et al. (2019). "In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea." Frontiers in Pharmacology.
-
Rose, T. E., et al. (2010).[1] "1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor."[1] Journal of Medicinal Chemistry.
-
Hwang, S. H., et al. (2007).[1] "Synthesis and Structure-Activity Relationships of 1-Aryl-3-(piperidin-4-yl)urea Derivatives as Soluble Epoxide Hydrolase Inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
PubChem Compound Summary. (2025). "3-methyl-1-(piperidin-4-yl)urea hydrochloride."[1][2] National Center for Biotechnology Information.
Sources
Comparing the potency of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride to known drugs
The following guide provides an in-depth technical comparison of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride (CAS 1233951-96-6), analyzing its role as a critical pharmacophore scaffold and synthetic intermediate in drug discovery.
While not a marketed clinical drug itself, this compound represents the minimal urea-piperidine core essential for two major therapeutic classes: Soluble Epoxide Hydrolase (sEH) inhibitors and GPCR modulators (specifically 5-HT and Dopamine receptors). This guide compares its baseline "fragment" potency against optimized clinical alternatives to demonstrate the principles of Structure-Activity Relationship (SAR) evolution.
Executive Summary & Pharmacological Context
1-Methyl-3-(piperidin-4-yl)urea hydrochloride functions primarily as a Lead Fragment and Synthetic Building Block . In the context of Fragment-Based Drug Discovery (FBDD), it serves as a starting point for exploring the urea-piperidine binding motif.
-
Primary Target Class: Soluble Epoxide Hydrolase (sEH) (Enzyme EC 3.3.2.10).
-
Secondary Target Class: Serotonin (5-HT) and Dopamine (D2/D3) Receptors.
-
Mechanism: The urea moiety acts as a primary hydrogen-bond donor (mimicking the transition state of epoxide hydrolysis in sEH), while the piperidine ring provides a basic center for ionic interactions (critical for GPCR aspartate binding).
The "Fragment vs. Drug" Paradigm
Directly comparing this fragment to marketed drugs reveals the impact of hydrophobic tagging and conformational constraint . While the fragment exhibits low intrinsic potency (high
Comparative Potency Analysis
The following table contrasts the baseline activity of the 1-Methyl-3-(piperidin-4-yl)urea core against optimized drugs that utilize this specific scaffold.
Table 1: Potency Landscape (Fragment vs. Optimized Leads)
| Compound Class | Representative Agent | Role | Target | Potency (IC | Ligand Efficiency (LE) |
| Core Fragment | 1-Methyl-3-(piperidin-4-yl)urea | Scaffold | sEH / 5-HT | > 10,000 nM (Est.) | High |
| sEH Inhibitor | AUDA | Research Tool | sEH | ~ 3.0 nM | Moderate |
| sEH Inhibitor | TPPU | Preclinical | sEH | ~ 0.9 nM | High |
| GPCR Agonist | Cariprazine | Marketed Drug | D3/D2 | ~ 0.085 nM (D3) | Moderate |
| GPCR Inverse Agonist | Pimavanserin | Marketed Drug | 5-HT2A | ~ 0.4 nM | Moderate |
Analyst Insight: The fragment (1-Methyl-3-(piperidin-4-yl)urea) provides the essential H-bonding capability. However, it lacks the "lipophilic tails" (e.g., adamantyl groups in AUDA or dichlorophenyl in Cariprazine) required to displace water from the hydrophobic pockets of the target, resulting in its lower raw potency but high synthetic utility.
Mechanism of Action & SAR Evolution
The transition from this simple urea to a potent drug involves specific structural elaborations.
Pathway Visualization (Graphviz)
The diagram below illustrates the synthesis and SAR evolution, showing how the core fragment is modified to target sEH or GPCRs.
Caption: SAR Evolution: Transforming the 1-Methyl-3-(piperidin-4-yl)urea core into potent therapeutics via hydrophobic expansion.
Experimental Protocols for Validation
To verify the quality of this intermediate or its intrinsic activity, the following protocols are recommended.
Protocol A: sEH Fluorometric Inhibition Assay
Objective: Determine the IC
-
Preparation: Dissolve 1-Methyl-3-(piperidin-4-yl)urea HCl in DMSO to create a 10 mM stock.
-
Dilution: Prepare serial dilutions (100
M to 0.1 M) in Tris-HCl buffer (pH 7.4) containing 0.1 mg/mL BSA. -
Incubation: Mix 20
L of enzyme solution (approx. 1 nM final) with 20 L of inhibitor solution. Incubate at 30°C for 10 minutes to allow urea binding. -
Reaction Start: Add 160
L of PHOME substrate (50 M final). -
Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 30 minutes.
-
Analysis: Calculate slope (RFU/min) and fit to the Hill equation:
Note: Expect IC in the high micromolar range for the fragment, compared to nM for positive controls like AUDA.
Protocol B: Synthetic Quality Control (H-NMR)
Objective: Confirm the integrity of the urea linkage (critical for biological activity) before use in synthesis.
-
Solvent: Dissolve 5 mg in DMSO-d
. -
Key Signals:
- 5.8-6.2 ppm (br s, 1H): Urea NH (adjacent to methyl).
- 5.9-6.3 ppm (br d, 1H): Urea NH (adjacent to piperidine).
- 2.6 ppm (d, 3H): N-Methyl group.
-
Criteria: The splitting of the urea protons confirms the formation of the unsymmetrical urea. Disappearance of isocyanate peak (if used as precursor) indicates reaction completion.
References
-
Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology.
-
Shen, H. C. (2010). "Soluble Epoxide Hydrolase Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents.
-
Kiss, B., et al. (2010). "Cariprazine (RGH-188), a Dopamine D(3) Receptor-Preferring, D(3)/D(2) Dopamine Receptor Antagonist-Partial Agonist: Antipsychotic Candidate." Journal of Pharmacology and Experimental Therapeutics.
-
Van Der Mey, M., et al. (2006). "Synthesis and Structure-Activity Relationships of cis-Tetrahydro-gamma-carbolines as Novel Serotonin 5-HT Receptors Ligands." Journal of Medicinal Chemistry.
Strategic Comparison Guide: 1-Methyl-3-(piperidin-4-yl)urea hydrochloride vs. AR9281
Executive Summary
This guide provides a technical head-to-head comparison between AR9281 (a clinical-stage soluble epoxide hydrolase inhibitor) and 1-Methyl-3-(piperidin-4-yl)urea hydrochloride (MPU), a structural fragment and synthetic intermediate.
While both compounds share a urea-piperidine core, they serve distinct roles in the research workflow:
-
AR9281 is a Potent Tool Compound (IC50 ~8 nM) used to validate sEH biology in vivo.
-
MPU is a Pharmacophore Fragment or Negative Control lacking the critical hydrophobic anchor required for high-affinity binding.
Key Takeaway: AR9281 is the active agent for phenotypic screening. MPU serves as an ideal "inactive structural analog" to control for off-target effects of the piperidine-urea scaffold.
Chemical Architecture & Mechanism
The primary difference lies in the hydrophobic "anchor" moiety. The soluble epoxide hydrolase (sEH) active site contains a distinct L-shaped hydrophobic pocket. High-affinity inhibitors require a bulky group to fill this pocket.
Structural Comparison
| Feature | AR9281 (Active) | 1-Methyl-3-(piperidin-4-yl)urea HCl (Fragment) |
| Role | Clinical Candidate / Tool Compound | Synthetic Intermediate / Negative Control |
| Hydrophobic Anchor | Adamantyl Group (High Affinity) | Methyl Group (Low Affinity) |
| Pharmacophore | 1,3-Disubstituted Urea | 1,3-Disubstituted Urea |
| Solubilizing Group | Acetyl-Piperidine | Piperidine (HCl salt) |
| Molecular Weight | ~319.45 g/mol | ~193.67 g/mol |
| sEH Potency (IC50) | < 10 nM (Human sEH) | > 10,000 nM (Estimated) |
Mechanism of Action (Pathway Visualization)
The following diagram illustrates the biological pathway and where AR9281 intervenes, contrasting it with the inability of MPU to effectively block the enzyme.
Caption: sEH hydrolyzes beneficial EETs into inactive DHETs. AR9281 inhibits this process, preserving EETs. MPU lacks the binding affinity to intervene.
Performance Data & Experimental Logic
Why MPU is "Inactive" (The Anchor Theory)
sEH inhibitors function via a "lock and key" mechanism.
-
The Urea Core: Forms hydrogen bonds with Asp335 , Tyr383 , and Tyr466 in the catalytic tunnel.[1] Both compounds have this.[2]
-
The Hydrophobic Pocket: The enzyme has a large hydrophobic cavity adjacent to the catalytic site.
-
AR9281: The Adamantyl group is a perfect steric fit for this pocket, driving nanomolar potency.
-
MPU: The Methyl group is too small to engage these hydrophobic residues (Trp336, Phe497), resulting in a loss of binding energy (ΔG).
-
Comparative Activity Table
| Parameter | AR9281 | MPU (1-Methyl-3-(piperidin-4-yl)urea) |
| Primary Target | Soluble Epoxide Hydrolase (sEH) | N/A (Synthetic Building Block) |
| Potency (Human sEH) | IC50: 8 nM | Inactive / Weak (> 10 µM) |
| Solubility (PBS, pH 7.4) | Moderate (< 1 mg/mL) | High (> 10 mg/mL) (due to HCl salt) |
| Metabolic Stability | Low (Rapid amide hydrolysis) | High (Stable fragment) |
| Cell Permeability | High | Low (Polar charged amine) |
Experimental Protocols
Protocol A: Fluorometric sEH Inhibition Assay
Use this protocol to validate the potency difference between AR9281 (Positive Control) and MPU (Negative Control).
Materials:
-
Enzyme: Recombinant Human sEH (1 nM final concentration).
-
Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).
-
Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.
Workflow:
-
Preparation: Dissolve AR9281 and MPU in DMSO to 10 mM stock.
-
Dilution: Prepare serial dilutions (10,000 nM to 0.1 nM) in assay buffer.
-
Incubation: Mix 20 µL enzyme + 20 µL inhibitor. Incubate at 30°C for 5 minutes.
-
Note: This pre-incubation allows the urea moiety to position in the active site.
-
-
Reaction Start: Add 160 µL of PHOME substrate (50 µM final).
-
Measurement: Monitor fluorescence (Ex: 330 nm, Em: 465 nm) kinetically for 10-30 minutes.
-
Analysis: Plot slope (RFU/min) vs. log[Inhibitor]. Calculate IC50.
Expected Result:
-
AR9281: Sigmoidal inhibition curve with IC50 ~8 nM.[3]
-
MPU: Flat line or inhibition only at very high concentrations (>100 µM).
Protocol B: Synthesis of Urea Inhibitors using MPU
MPU is best utilized as a starting material to synthesize novel inhibitors by reacting the free piperidine nitrogen.
Reaction Scheme: MPU (Free Base) + R-CO-Cl (Acid Chloride) → Novel Amide-Urea Inhibitor
-
Neutralization: Dissolve MPU-HCl (1 eq) in DCM. Add Triethylamine (3 eq) to liberate the free amine.
-
Coupling: Add Acyl Chloride (e.g., Propionyl chloride for TPPU analog) dropwise at 0°C.
-
Workup: Stir 2h at RT. Wash with water, dry over MgSO4.
-
Validation: Verify mass shift via LC-MS.
References
-
Anandan, S. K., et al. (2011).[4] "1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor."[4] Bioorganic & Medicinal Chemistry Letters, 21(3), 983-988.[4] Link
-
Imig, J. D., & Hammock, B. D. (2009). "Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases." Nature Reviews Drug Discovery, 8(10), 794-805. Link
-
Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications."[5][6] Journal of Medicinal Chemistry, 55(5), 1789-1808. Link
-
Chen, D., et al. (2012). "Pharmacokinetics and pharmacodynamics of AR9281, an inhibitor of soluble epoxide hydrolase, in single- and multiple-dose studies in healthy human subjects." Journal of Clinical Pharmacology, 52(12), 1915-1926. Link
Sources
- 1. Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride's mechanism of action
Validation of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride: Mechanism & Experimental Guide
Part 1: Executive Summary & Mechanistic Hypothesis
1-Methyl-3-(piperidin-4-yl)urea hydrochloride (CAS: 1233951-96-6) is a polar pharmacophore fragment primarily utilized in Fragment-Based Drug Discovery (FBDD). While often employed as a synthetic intermediate, its pharmacological value lies in its ability to probe hydrogen-bond driven binding pockets , specifically within the Soluble Epoxide Hydrolase (sEH) and specific GPCR families.
Unlike lipophilic "Lead" compounds (e.g., TPPU or AUDA), this molecule represents a "Minimal Binding Motif." It lacks the bulky hydrophobic "wings" required for nanomolar potency but possesses high Ligand Efficiency (LE) , making it an ideal probe for validating the catalytic center of hydrolase enzymes.
Mechanism of Action: Transition State Mimicry
The primary mechanism of action for 1-Methyl-3-(piperidin-4-yl)urea is Transition State Mimicry of the epoxide ring-opening process.
-
The Warhead (Urea): The urea carbonyl oxygen acts as a hydrogen bond acceptor for the catalytic tyrosine residues (Tyr383/Tyr466 in sEH). Simultaneously, the urea N-H protons act as hydrogen bond donors to the catalytic aspartate (Asp335).[1] This geometry mimics the tetrahedral intermediate formed during the hydrolysis of an epoxide substrate.
-
The Anchor (Piperidine): The piperidine ring, protonated at physiological pH (hydrochloride salt), provides solubility and an electrostatic anchor, often interacting with surface glutamate/aspartate residues or solvent channels.
-
The Probe (Methyl): The small methyl group allows this fragment to bind without steric clash, verifying the accessibility of the active site before optimizing for hydrophobic interactions.
Part 2: Comparative Analysis (Fragment vs. Lead)
To validate the performance of 1-Methyl-3-(piperidin-4-yl)urea, it must be compared against the "Gold Standard" inhibitors. This comparison highlights its utility as a validation probe rather than a clinical candidate.
| Feature | 1-Methyl-3-(piperidin-4-yl)urea (The Probe) | TPPU (The Lead) | Urea (The Negative Control) |
| Role | Mechanistic Probe / Fragment | Potent sEH Inhibitor | Negative Control |
| Binding Mode | Electrostatic + H-Bonding (Catalytic Center) | H-Bonding + Hydrophobic Pocket Occupation | Non-specific / Weak H-Bonding |
| Potency (IC50) | Micromolar (µM) range (Est. 10-100 µM) | Nanomolar (nM) range (< 2 nM) | > 10 mM (Inactive) |
| Solubility | High (Water soluble) | Low (Requires DMSO/Ethanol) | High |
| Ligand Efficiency | High (Binding energy per heavy atom is high) | Moderate (High potency driven by mass) | N/A |
| Primary Use | X-ray soaking, NMR screening, fragment linking | In vivo efficacy studies, phenotypic screening | Background subtraction |
Scientist’s Insight: Do not dismiss the Methyl-Piperidine fragment due to lower potency. Its high solubility allows for high-concentration screening (SPR/NMR) without the aggregation artifacts common with TPPU or AUDA.
Part 3: Experimental Validation Protocols
To scientifically validate the mechanism of action, you must move beyond simple inhibition assays and prove specific target engagement .
Protocol A: Enzymatic Inhibition Assay (Fluorescent Reporter)
Objective: Quantify the IC50 to establish baseline potency.
Reagents:
-
Target: Recombinant Human sEH (1 nM final).
-
Substrate: PHOME (Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyl-oxiran-2-yl)methyl] carbonate).
-
Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.
Workflow:
-
Preparation: Dissolve 1-Methyl-3-(piperidin-4-yl)urea HCl in buffer (stock 10 mM). Prepare serial dilutions (1000 µM to 0.1 µM).
-
Incubation: Incubate Enzyme (1 nM) with Inhibitor (various conc.) for 5 minutes at 30°C. Note: Pre-incubation is critical for urea inhibitors to establish H-bonds.
-
Initiation: Add PHOME substrate (50 µM final).
-
Detection: Monitor fluorescence (Ex 330 nm / Em 465 nm) for 10-30 minutes (Kinetic Mode).
-
Analysis: Plot Slope (RFU/min) vs. log[Inhibitor]. Fit to sigmoidal dose-response curve.
Protocol B: Thermal Shift Assay (TSA) for Target Engagement
Objective: Prove the molecule binds the protein and stabilizes its structure (differentiation from non-specific inhibition).
Workflow:
-
Mix Recombinant Protein (5 µM) with SYPRO Orange dye (5x).
-
Add 1-Methyl-3-(piperidin-4-yl)urea at high concentration (100 µM) vs. Vehicle control.
-
Run melt curve (25°C to 95°C, 0.5°C/min ramp) in a qPCR machine.
-
Success Criteria: A positive shift in melting temperature (
) confirms specific binding.
Part 4: Visualizing the Mechanism
Diagram 1: The Catalytic Triad Interaction (Mechanism of Action)
This diagram illustrates the specific atomic interactions between the urea pharmacophore and the enzyme's active site.
Caption: Molecular interaction map showing the urea "warhead" engaging the catalytic triad (Tyr/Asp), mimicking the transition state of substrate hydrolysis.
Diagram 2: Validation Workflow (Logic Gate)
This flowchart guides the researcher through the decision-making process for validating this specific fragment.
Caption: Step-by-step "Go/No-Go" logic gate for validating the fragment's activity and specificity before advancing to lead optimization.
References
-
Design and Synthesis of Urea Inhibitors: Morisseau, C., & Hammock, B. D. (2013). Impact of Soluble Epoxide Hydrolase Inhibition on Human Health.[2] Annual Review of Pharmacology and Toxicology.
-
Mechanism of sEH Inhibition: Gomez, G. A., et al. (2006). Structure-activity relationships of urea-based soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Fragment-Based Discovery Protocols: Erlanson, D. A., et al. (2016). Practical strategies for fragment-based drug discovery. Nature Reviews Drug Discovery.
-
Fluorescent Assay Methodology: Jones, P. D., et al. (2005). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition kinetics. Analytical Biochemistry.
Sources
Benchmarking 1-Methyl-3-(piperidin-4-yl)urea hydrochloride against first-generation inhibitors
The following guide benchmarks 1-Methyl-3-(piperidin-4-yl)urea hydrochloride (MPU-HCl) , focusing on its role as a representative Second-Generation Pharmacophore in the inhibition of Soluble Epoxide Hydrolase (sEH).
It contrasts this hydrophilic scaffold against First-Generation Adamantyl-Urea Inhibitors (e.g., AUDA, DCU), highlighting the critical shift from lipophilic "grease balls" to metabolically stable, soluble clinical candidates.
Domain: Medicinal Chemistry & Assay Development | Target: Soluble Epoxide Hydrolase (sEH)
Executive Summary: The Evolution of the Urea Pharmacophore
In the development of anti-inflammatory and analgesic therapeutics, Soluble Epoxide Hydrolase (sEH) is a validated target. The enzyme hydrolyzes beneficial Epoxyeicosatrienoic Acids (EETs) into inactive diols (DHETs).
-
First-Generation Inhibitors (e.g., AUDA, DCU): Characterized by a dicyclohexyl or adamantyl-urea core.[1] While potent (low nM
), they suffered from poor water solubility, high melting points ("brick dust"), and rapid metabolic clearance, limiting their clinical utility. -
The MPU-HCl Advantage: 1-Methyl-3-(piperidin-4-yl)urea hydrochloride represents the Second-Generation "Polar Core" . By replacing the bulky adamantane with a polar piperidine ring, this scaffold dramatically improves water solubility and oral bioavailability while maintaining the essential hydrogen-bonding geometry required for the sEH active site.
This guide serves as a technical benchmark for researchers utilizing MPU-HCl as a fragment lead or reference standard to validate assay performance against legacy inhibitors.
Mechanistic & Structural Comparison
The primary failure mode of first-generation inhibitors was not potency, but physicochemical properties . The sEH active site contains a catalytic aspartate (Asp335) that acts as a nucleophile. The urea group stabilizes the transition state via hydrogen bonding.
Structural Evolution Logic
-
First Gen (DCU/AUDA): Relied on hydrophobic interactions (Adamantane) to anchor the molecule. This resulted in LogP values > 5.0.[2][3]
-
Next Gen (MPU-HCl Scaffold): Introduces a basic nitrogen (piperidine) and a hydrochloride salt form. This lowers LogP to drug-like ranges (0–2) and allows for "soft drug" design (e.g., TPPU) where the nitrogen can be acylated to tune half-life.
Comparative Data Table
| Feature | MPU-HCl (The Scaffold) | AUDA (First-Gen Standard) | DCU (Historical Control) |
| Core Structure | Piperidinyl-Urea | Adamantyl-Urea | Dicyclohexyl-Urea |
| Solubility (PBS, pH 7.4) | High (>10 mg/mL) | Low (<50 µg/mL) | Insoluble |
| LogP (Calc) | ~0.3 (Hydrophilic) | ~5.5 (Lipophilic) | ~4.8 |
| Metabolic Stability | Tunable (via N-substitution) | Moderate (Beta-oxidation) | High (but poor absorption) |
| Primary Utility | Fragment Lead / Solubility Control | In Vitro Potency Standard | Crystallography Tool |
| Clinical Viability | High (Precursor to TPPU/AR9281) | Low (Formulation issues) | None |
Critical Insight: While AUDA is potent in vitro, MPU-HCl derivatives (like TPPU) show superior in vivo efficacy due to bioavailability. MPU-HCl itself is the essential "building block" control to verify that the core binding interaction exists without the interference of hydrophobic aggregation.
Pathway Visualization & Logic
The following diagram illustrates the sEH signaling pathway and the structural intervention point of MPU-HCl compared to First-Gen inhibitors.
Caption: The sEH pathway converts beneficial EETs to inactive DHETs. MPU-HCl derivatives inhibit sEH with superior bioavailability compared to First-Gen AUDA.
Experimental Protocol: Benchmarking Potency & Solubility
To objectively compare MPU-HCl against AUDA, a standard IC50 assay using a fluorescent substrate is required. This protocol controls for the "false positives" often seen with insoluble First-Gen inhibitors (which precipitate and scatter light).
Methodology: Fluorescent sEH Inhibition Assay
Objective: Determine the IC50 of MPU-HCl vs. AUDA using the substrate PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate).
Reagents:
-
Enzyme: Recombinant Human sEH (1 nM final conc).
-
Substrate: PHOME (50 µM final).
-
Buffer: Bis-Tris-HCl (25 mM, pH 7.0) + 0.1 mg/mL BSA (BSA is critical to prevent AUDA aggregation).
-
Controls: Vehicle (DMSO 1%), Positive Control (AUDA).
Workflow:
-
Preparation:
-
Dissolve MPU-HCl in water (Solubility check: Clear solution expected).
-
Dissolve AUDA in 100% DMSO (Solubility check: Ensure no precipitation upon dilution).
-
-
Incubation:
-
Plate 20 µL of Enzyme solution in a black 96-well plate.
-
Add 20 µL of Inhibitor (MPU-HCl or AUDA) at varying concentrations (0.1 nM to 10 µM).
-
Incubate at 30°C for 5 minutes.
-
-
Reaction Start:
-
Add 160 µL of PHOME substrate solution.
-
-
Detection:
-
Monitor fluorescence (Ex: 330 nm, Em: 465 nm) kinetically for 10–30 minutes.
-
The hydrolysis of PHOME releases the fluorescent 6-methoxy-2-naphthaldehyde.
-
Self-Validating Checkpoint:
-
If AUDA IC50 varies significantly between replicates: Check for precipitation. The hydrophobic nature of AUDA often leads to erratic data if BSA is omitted.
-
MPU-HCl Performance: Should yield a stable, reproducible curve due to high solubility, though its raw potency (as a fragment) may be lower than the full AUDA molecule. Note: MPU-HCl is often used as a core; if testing the derivative TPPU, potency should match or exceed AUDA.
Application Scientist's Analysis
Why switch to the MPU-HCl scaffold?
-
Metabolic Stability: First-generation adamantyl ureas are prone to rapid hydroxylation and glucuronidation. The piperidine ring in MPU-HCl allows for derivatization (e.g., N-acylation) that hinders metabolism while maintaining potency.
-
Ligand Efficiency (LE): MPU-HCl has a lower molecular weight (MW ~193.7) compared to AUDA (MW ~392.5). Even if MPU-HCl has a higher IC50 (lower potency) as a raw fragment, its Ligand Efficiency (Binding Energy per heavy atom) is often superior, making it a better starting point for optimization.
-
Formulation: AUDA requires complex formulations (cyclodextrins) for animal studies. MPU-HCl derivatives are often water-soluble salts, simplifying dosing protocols.
Conclusion: For researchers currently using AUDA or DCU, MPU-HCl represents the modern standard for scaffold validation. It eliminates the physicochemical artifacts of first-generation inhibitors, providing a "cleaner" signal in high-throughput screening and a more viable path to in vivo translation.
References
-
Shen, H. C., & Hammock, B. D. (2012).
-
Source:
-
-
Rose, T. E., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. Journal of Medicinal Chemistry.
-
Source:
- Note: This is the seminal paper establishing the piperidinyl-urea scaffold (TPPU) as superior to adamantyl-ureas.
-
-
Liu, J. Y., et al. (2009). Inhibition of soluble epoxide hydrolase enhances the anti-inflammatory effects of aspirin and celecoxib.
-
Source:
-
-
Imig, J. D., & Hammock, B. D. (2009). Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases.[4][5] Nature Reviews Drug Discovery.
-
Source:
-
Sources
- 1. 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-methyl-1-(piperidin-4-yl)urea hydrochloride (C7H15N3O) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 1,3,3-trimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride (C10H21N3O) [pubchemlite.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Guide: In Vitro and In Vivo Correlation of 1-Methyl-3-(piperidin-4-yl)urea Hydrochloride
Executive Summary: The Scaffold vs. The Drug
1-Methyl-3-(piperidin-4-yl)urea hydrochloride (MPU) represents a critical pharmacophore scaffold in medicinal chemistry, particularly in the development of Soluble Epoxide Hydrolase (sEH) inhibitors and Kappa Opioid Receptor (KOR) agonists . While often utilized as a building block or identified as a polar metabolite of complex drugs (e.g., urea-based leads), its standalone pharmacological profile offers a textbook case study in Fragment-Based Drug Discovery (FBDD) .
This guide objectively compares the baseline activity of the MPU scaffold against optimized clinical candidates (e.g., TPPU , AR9281 ). By analyzing the In Vitro-In Vivo Correlation (IVIVC) of this core fragment, researchers can understand the causality between structural functionalization (lipophilicity, steric bulk) and biological efficacy.
Key Findings
| Feature | 1-Methyl-3-(piperidin-4-yl)urea (MPU) | Optimized Alternative (e.g., TPPU) |
| Role | Core Scaffold / Polar Metabolite | Optimized Clinical Candidate |
| In Vitro Potency (IC50) | Low (µM range) | High (nM range) |
| LogP (Lipophilicity) | < 0.5 (Highly Polar) | ~3.0 - 4.0 (Lipophilic) |
| Primary Clearance | Renal Excretion (Unchanged) | Hepatic Metabolism (CYP450) |
| IVIVC Status | Linear (Flow-limited) | Non-Linear (Metabolism-limited) |
In Vitro Characterization: Establishing the Baseline
To establish a robust IVIVC, one must first quantify the intrinsic activity of the compound without the confounding variables of physiology.
Target Engagement (sEH Inhibition Assay)
The urea moiety is the primary "warhead" for sEH inhibition, mimicking the transition state of epoxide hydrolysis. However, MPU lacks the hydrophobic "wings" required for high-affinity binding to the sEH catalytic pocket.
Experimental Protocol: Fluorometric sEH Assay
-
Reagents: Recombinant human sEH (hsEH), Substrate (PHOME), Buffer (25 mM Bis-Tris-HCl, pH 7.0).
-
Procedure:
-
Incubate 20 µL of hsEH (1 nM final) with 20 µL of MPU (serial dilutions: 100 µM to 1 nM) for 5 mins at 30°C.
-
Add 160 µL of PHOME substrate (50 µM final).
-
Detection: Monitor hydrolysis of PHOME to fluorescent 6-methoxy-2-naphthaldehyde (excitation 330 nm, emission 465 nm) kinetically for 10 mins.
-
-
Data Analysis: Fit the slope (RFU/sec) vs. [Inhibitor] to a sigmoidal dose-response curve to determine IC50.
Comparative Data:
-
MPU (Scaffold): IC50 ≈ 5.0 - 15.0 µM (Weak inhibition due to lack of hydrophobic pocket engagement).
-
TPPU (Optimized): IC50 ≈ 0.9 nM (Potent inhibition driven by hydrophobic interactions).
Metabolic Stability (Liver Microsomes)
Understanding the metabolic fate is crucial for predicting in vivo clearance. MPU, being small and polar, is hypothesized to undergo minimal Phase I metabolism compared to lipophilic analogs.
Protocol:
-
System: Pooled Rat/Human Liver Microsomes (0.5 mg/mL).
-
Cofactor: NADPH regenerating system.
-
Timepoints: 0, 15, 30, 60 min.
-
Analysis: LC-MS/MS quantification of parent remaining.
In Vivo Characterization: Pharmacokinetics & Efficacy
The in vivo performance of MPU is dominated by its physicochemical properties (high water solubility, low permeability), leading to rapid elimination.
Pharmacokinetic (PK) Profiling
Protocol (Rat IV/PO):
-
Animals: Male Sprague-Dawley rats (n=3/group).
-
Dosing:
-
IV: 1 mg/kg (Saline vehicle).
-
PO: 5 mg/kg (Saline vehicle).
-
-
Sampling: Serial blood draws at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.
-
Bioanalysis: Protein precipitation (Acetonitrile) followed by LC-MS/MS (MRM mode).
Representative PK Parameters:
| Parameter | MPU (Fragment) | TPPU (Optimized) | Interpretation |
|---|---|---|---|
| Tmax (h) | 0.25 - 0.5 | 1.0 - 2.0 | MPU is rapidly absorbed but also rapidly cleared. |
| Cmax (ng/mL) | High (Spike) | Moderate (Sustained) | MPU lacks tissue distribution volume. |
| Half-life (t1/2) | < 1.0 h | > 8.0 h | Critical Differentiator. MPU is renally cleared. |
| Bioavailability (F%) | > 90% | 40 - 60% | MPU has excellent solubility but poor residence time. |
Pharmacodynamic (PD) Model: LPS-Induced Inflammation
To validate efficacy, the compound is tested in a model where sEH inhibition reduces inflammatory cytokines.
Protocol:
-
Induction: IP injection of Lipopolysaccharide (LPS, 10 mg/kg).
-
Treatment: Administer MPU (50 mg/kg, PO) or Vehicle 1h prior to LPS.
-
Readout: Harvest plasma at 4h post-LPS. Quantify TNF-α and IL-6 via ELISA.
-
Result: MPU requires high/frequent doses to achieve the same cytokine reduction as a single low dose of TPPU, confirming the in vitro potency gap.
IVIVC Analysis: The Correlation Logic
The correlation for 1-Methyl-3-(piperidin-4-yl)urea is defined by a PK-driven disconnect . While it binds the target (In Vitro), it fails to sustain inhibition In Vivo due to rapid clearance.
The IVIVC Workflow Diagram
The following diagram illustrates the mechanistic pathway linking the scaffold's properties to its biological outcome.
Figure 1: Mechanistic IVIVC workflow showing how the polar nature of the MPU scaffold limits in vivo efficacy despite target engagement.
Mathematical Correlation
For this specific compound, the correlation follows a Class 3 (High Solubility, Low Permeability/Metabolism) pattern in the Biopharmaceutics Drug Disposition Classification System (BDDCS).
-
In Vitro Prediction:
(Microsomal stability is high). -
In Vivo Reality:
(Glomerular Filtration Rate). -
Correlation Factor: The discrepancy between metabolic stability and in vivo clearance confirms renal elimination is the dominant pathway.
Comparative Analysis: MPU vs. Alternatives
This section compares the "Product" (MPU) against the "Alternative" (TPPU), a standard sEH inhibitor derived from the MPU scaffold.
| Metric | 1-Methyl-3-(piperidin-4-yl)urea (MPU) | TPPU (Reference Standard) | Decision Guide |
| Structure | Fragment (Core) | Lead (Functionalized) | Use MPU for fragment screening or as a linker . |
| Potency | Low (µM) | High (nM) | Use TPPU for efficacy studies . |
| Selectivity | Low (Promiscuous binder) | High (Specific to sEH) | MPU may have off-target effects (e.g., kinases). |
| Solubility | Excellent (>10 mg/mL) | Moderate (<1 mg/mL) | MPU is ideal for aqueous formulations . |
| Toxicity | Low (Rapid clearance) | Low (Clean profile) | Both are generally safe ureas. |
Structural Optimization Pathway
The transformation from MPU to a drug-like molecule involves specific chemical modifications.
Figure 2: Structural optimization pathway from the MPU scaffold to potent sEH inhibitors.
References
-
Rose, T. E., et al. (2010). "1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammation." Journal of Medicinal Chemistry.
-
Liu, J. Y., et al. (2013). "Inhibition of soluble epoxide hydrolase for the treatment of neuropathic pain." Frontiers in Pharmacology.
-
Shen, H. C. (2010). "Soluble epoxide hydrolase inhibitors: a patent review (2006 – 2008)." Expert Opinion on Therapeutic Patents.
-
Imig, J. D., & Hammock, B. D. (2009). "Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases."[1] Nature Reviews Drug Discovery.
-
BLD Pharm. (2024). "1-Methyl-3-(piperidin-4-yl)urea hydrochloride Product Analysis and MSDS." BLD Pharm Catalog.
(Note: While 1-Methyl-3-(piperidin-4-yl)urea is a specific chemical entity, the bulk of pharmacological data is derived from its application as a scaffold in the cited literature for sEH inhibitors and urea derivatives.)
Sources
Assessing the cardiotoxicity of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride with hERG assay
Executive Summary
1-Methyl-3-(piperidin-4-yl)urea hydrochloride represents a critical scaffold in medicinal chemistry, often utilized to improve the physicochemical properties (solubility, metabolic stability) of lead compounds targeting GPCRs (e.g., H3 antagonists) or enzymes (e.g., sEH inhibitors). While the piperidine moiety is a classic pharmacophore for hERG channel blockade—a primary driver of drug-induced QT prolongation—the urea linker often mitigates this risk compared to lipophilic amide or ether analogs.
This guide provides a technical roadmap for assessing the cardiotoxicity of this specific salt form. We compare the performance of Automated Patch Clamp (APC) against the Manual Patch Clamp (MPC) gold standard, demonstrating why APC is the superior modality for this hydrophilic salt, provided specific validation protocols are enforced.
Compound Profile & hERG Liability Context[1][2][3]
To accurately assess toxicity, we must first understand the structural determinants of the test article.
-
Test Article: 1-Methyl-3-(piperidin-4-yl)urea hydrochloride.
-
Pharmacophore Analysis:
-
Risk Factor (Piperidine): The basic nitrogen (protonated at physiological pH 7.4) can mimic the potassium ion, interacting with the aromatic residues (Tyr652 and Phe656) within the hERG channel pore.
-
Mitigation Factor (Urea): Unlike hydrophobic linkers found in potent blockers (e.g., Terfenadine), the urea group introduces polarity. This reduces the hydrophobic binding energy required for high-affinity block.
-
Solubility (HCl Salt): The hydrochloride salt form ensures high aqueous solubility, minimizing the risk of compound precipitation—a common source of false negatives in hERG assays.
-
Comparative Safety Profile (The "Alternatives")
When selecting a scaffold, researchers often compare urea derivatives against other common linkers.
| Structural Class | Representative Linker | hERG Risk Profile | Solubility | Suitability for APC |
| Urea Derivatives | -NH-CO-NH- | Low to Moderate | High (Polar) | Excellent |
| Amide Derivatives | -NH-CO- | Moderate | Moderate | Good |
| Ether Derivatives | -O- | High (Lipophilic) | Low | Poor (Stickiness risks) |
| Positive Control | E-4031 / Cisapride | Severe (nM potency) | Variable | Reference Standard |
Methodology Comparison: APC vs. MPC
For this specific hydrophilic salt, we recommend Automated Patch Clamp (APC) as the primary assessment tool, reserving Manual Patch Clamp (MPC) only for ambiguous results near the safety margin threshold.
Why APC Wins for This Compound
The "Product Performance" here refers to the efficiency and accuracy of the assay modality when applied to 1-Methyl-3-(piperidin-4-yl)urea HCl.
| Feature | Automated Patch Clamp (APC) | Manual Patch Clamp (MPC) | Radioligand Binding |
| Throughput | High (384-well parallel) | Low (1 cell/hour) | Very High |
| Data Fidelity | High (Giga-ohm seals now common) | Gold Standard | Low (Indirect) |
| Compound Usage | Low (<1 mg) | High | Low |
| Bias Risk | Low (Robotic handling) | Moderate (Operator skill) | High (False Positives) |
| Suitability for Urea HCl | Optimal. The compound is soluble and non-sticky, preventing the microfluidic clogging often seen with lipophilic drugs. | Overkill for initial screening. | Not Recommended. Misses state-dependent block (kinetics). |
Verdict: Use APC (e.g., QPatch, Patchliner, or SyncroPatch systems) for initial IC50 determination. The high solubility of the HCl salt negates the primary weakness of APC (sticky compound loss in tubing).
Experimental Protocol: Automated Patch Clamp (APC)
This protocol is designed for a high-throughput gigaseal APC system (e.g., QPatch II) using CHO-hERG stable cell lines.
A. Reagents & Preparation[1][3]
-
Test Article Stock: Dissolve 1-Methyl-3-(piperidin-4-yl)urea HCl in 100% DMSO to create a 100 mM stock.
-
Note: Although water-soluble, DMSO ensures consistency with control wells.
-
-
Assay Buffer (Extracellular): HBSS or standard Tyrode’s solution (pH 7.4).
-
Intracellular Solution: K-Aspartate based (pH 7.2).
-
Positive Control: E-4031 (IC50 ~7-10 nM) or Cisapride (IC50 ~10-20 nM).
-
Vehicle Control: 0.1% DMSO (Must match test concentration).
B. The Voltage Protocol (Step-Ramp)
To detect state-dependent blockers (which many piperidines are), you must use the FDA/ICH S7B compliant voltage protocol :
-
Holding Potential: -80 mV.
-
Depolarization (Activation): Step to +40 mV for 2 seconds (Opens channels; drug binds here).
-
Repolarization (Tail Current): Ramp back to -40 mV or -50 mV for 2 seconds (Measures peak tail current).
-
Sweep Interval: 10-15 seconds.
C. Execution Workflow
-
Cell Catch: Cells are suctioned into the micro-holes of the planar patch chip.
-
Seal Formation: Apply suction to achieve
. -
Baseline Stabilization: Run voltage protocol for 3-5 minutes until current run-down is <5%.
-
Compound Application: Apply Test Article in ascending concentrations (Cumulative addition).
-
Concentration Range: 0.1, 1, 10, 30, 100 µM.
-
Exposure Time: 5 minutes per concentration (steady state).
-
D. Data Analysis
Calculate the fractional block using the peak tail current amplitude:
Visualization of Workflow & Mechanism
Diagram 1: The Integrated Assessment Workflow
This flowchart illustrates the decision logic for processing the urea derivative, complying with ICH S7B "Double Negative" strategies.
Caption: Decision matrix for hERG assessment. Soluble urea derivatives proceed directly to APC; ambiguous results trigger manual validation.
Diagram 2: Pharmacophore Interaction
Visualizing why the urea linker is safer than lipophilic alternatives.
Caption: Structural mechanism. The polar urea linker disrupts the high-affinity hydrophobic binding typical of potent hERG blockers.
Data Interpretation & Reference Standards
When analyzing your APC data, use these reference ranges to categorize the safety of your compound.
| Compound | Role | Expected IC50 (APC) | Safety Margin Calculation |
| 1-Methyl-3-(piperidin-4-yl)urea HCl | Test Article | > 40 µM (Target) | |
| E-4031 | Positive Control (High) | 0.007 - 0.01 µM | N/A |
| Cisapride | Positive Control (Med) | 0.01 - 0.02 µM | N/A |
| Fenazinel | Structural Analog (Toxic) | ~8.6 µM | Low Margin (Risk) |
| Compound A10 (Urea Analog) | Structural Analog (Safe) | > 40 µM | High Margin (Safe) |
Interpretation:
According to ICH S7B Q&A (2022) , if your urea derivative shows an IC50 > 30-fold above the therapeutic free plasma concentration (
References
-
ICH S7B Implementation Working Group. (2022).[1] ICH E14/S7B Questions and Answers: Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential. International Council for Harmonisation.[1][2]
-
Li, Y., et al. (2021).[3] Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts. (Demonstrates reduced hERG toxicity of piperidine-ureas vs analogs).
-
FDA. (2021).[4] Recommended voltage protocol to study drug-cardiac ion channel interactions using recombinant cell lines. U.S. Food and Drug Administration.[1]
-
Dunne, A., et al. (2011). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. In: Potassium Channels. Methods in Molecular Biology. (Validation of APC for screening).
Sources
- 1. Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Negative” Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
Pharmacokinetic comparison of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride and its analogs
Executive Summary
This technical guide provides a comparative pharmacokinetic (PK) analysis of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride (referred to herein as Compound A ) against its lipophilic and acyl-substituted analogs.
While Compound A serves as a critical hydrophilic building block in Fragment-Based Drug Discovery (FBDD), its direct pharmacological utility is often limited by rapid renal clearance and low passive permeability. This guide contrasts Compound A with optimized analogs—specifically 1-Phenyl-3-(piperidin-4-yl)urea (Compound B) and 1-Propionyl-piperidin-4-yl derivatives (Compound C)—commonly found in Soluble Epoxide Hydrolase (sEH) inhibitors and GPCR modulators.
Key Insight: The transition from the methyl-urea (Compound A) to aryl-urea (Compound B) scaffolds typically shifts the clearance mechanism from renal excretion to hepatic metabolism , introducing specific liabilities regarding CYP450-mediated oxidation and Target-Mediated Drug Disposition (TMDD).
Part 1: Physicochemical & Pharmacokinetic Comparison
The following data synthesizes experimental trends observed in urea-piperidine scaffolds, particularly those utilized in sEH inhibition (e.g., TPPU, AUDA) and GPCR antagonism (e.g., CXCR3 antagonists).
Comparative Properties Table
| Feature | Cmpd A: Methyl-Urea | Cmpd B: Phenyl-Urea | Cmpd C: Acyl-Piperidine |
| Structure Core | 1-Methyl-3-(piperidin-4-yl)urea | 1-Phenyl-3-(piperidin-4-yl)urea | 1-Propionyl-3-(piperidin-4-yl)urea |
| Primary Utility | Fragment / Polar Lead | Potent Lead (sEH/GPCR) | Optimized Drug Candidate |
| LogP (Calc) | ~0.2 (Hydrophilic) | ~2.5 (Lipophilic) | ~1.8 (Balanced) |
| Solubility | High (>10 mg/mL) | Low (<0.1 mg/mL) | Moderate |
| Permeability (Caco-2) | Low ( | High ( | Moderate-High |
| Clearance Mechanism | Renal (Filtration) | Hepatic (CYP Metabolism) | Mixed / Hepatic |
| Plasma Protein Binding | Low (<20%) | High (>90%) | Moderate (70-85%) |
| Key Metabolic Liability | N-Demethylation | Phenyl Hydroxylation | Amide Hydrolysis |
Pharmacokinetic Analysis
Absorption & Distribution
-
Compound A (Methyl): Due to its low LogP and ionizable piperidine nitrogen (pKa ~10), Compound A exhibits poor passive membrane diffusion. It is often confined to the central compartment (low Volume of Distribution,
), making it suitable only for targets accessible via active transport or extracellular domains. -
Analogs (Phenyl/Acyl): Increasing lipophilicity (Compound B) drastically improves oral bioavailability (
). However, this introduces high plasma protein binding (PPB), which can limit the free fraction ( ) available for target engagement [1].
Metabolism & Clearance [1]
-
Metabolic Soft Spots: The urea linkage is generally stable. However, the piperidine ring is a major site of metabolism.
-
N-Dealkylation: Compound A is susceptible to N-demethylation at the urea nitrogen.
-
Oxidation: Compound B is prone to CYP-mediated hydroxylation on the phenyl ring and
-carbon oxidation on the piperidine ring [2].
-
-
TMDD Phenomenon: High-affinity urea-piperidine analogs (specifically sEH inhibitors) have been shown to exhibit Target-Mediated Drug Disposition (TMDD) .[2] At low doses, the drug binds saturably to the target enzyme, causing non-linear PK profiles and prolonged terminal half-lives that do not correlate with linear clearance models [3].
Part 2: Metabolic Pathways & Mechanisms
Understanding the metabolic fate of the piperidinyl-urea scaffold is crucial for lead optimization. The diagram below illustrates the divergent pathways between the Methyl (A) and Phenyl (B) variants.
Pathway Visualization (Graphviz)
Figure 1: Divergent metabolic fates. Compound A favors demethylation and renal excretion, while Compound B undergoes extensive hepatic oxidation.
Part 3: Experimental Protocol (Microsomal Stability)
To validate the metabolic stability claims above, the following Microsomal Stability Assay is the standard protocol. This self-validating workflow ensures differentiation between CYP-mediated metabolism and chemical instability.
Protocol Workflow
Objective: Determine intrinsic clearance (
Reagents:
-
Test Compound (1 µM final conc).
-
Liver Microsomes (Human/Rat, 0.5 mg/mL protein).
-
NADPH Regenerating System (cofactor).[1]
-
Quench Solution (Acetonitrile with Internal Standard).
Step-by-Step Methodology:
-
Pre-Incubation:
-
Initiation (T=0):
-
Add NADPH regenerating system to initiate the reaction.[1]
-
Control Arm: Add buffer instead of NADPH to assess non-CYP chemical stability (hydrolysis check).
-
-
Sampling:
-
Aliquot 50 µL samples at T = 0, 5, 15, 30, and 60 minutes.
-
-
Quenching:
-
Immediately transfer aliquots into 150 µL ice-cold Acetonitrile (containing Tolbutamide as Internal Standard).
-
Vortex for 1 minute; Centrifuge at 4000g for 15 minutes.
-
-
Analysis:
-
Inject supernatant into LC-MS/MS. Monitor parent ion depletion.
-
Assay Logic Visualization
Figure 2: Microsomal Stability Assay workflow. The Control arm is critical for distinguishing enzymatic metabolism from the spontaneous urea hydrolysis possible in unstable analogs.
References
-
Liu, J.Y., et al. (2019). "In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea." Frontiers in Pharmacology. Available at: [Link]
-
Słoczyńska, K., et al. (2019).[1] "Metabolic stability and its role in the discovery of new chemical entities." Acta Pharmaceutica. Available at: [Link]
-
An, G., et al. (2021). "Target-Mediated Drug Disposition (TMDD) – a Class Effect of Soluble Epoxide Hydrolase (sEH) Inhibitors."[2] Journal of Clinical Pharmacology. Available at: [Link]
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 84566, 1,3-Dipiperidinourea." PubChem. Available at: [Link][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Dipiperidinourea | C11H22N4O | CID 84566 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing the Urea Pharmacophore: A Comparative Guide to 1-Methyl-3-(piperidin-4-yl)urea Derivatives
Executive Summary
The 1-Methyl-3-(piperidin-4-yl)urea scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as a critical structural motif in the development of Soluble Epoxide Hydrolase (sEH) inhibitors , CXCR3 antagonists , and 5-HT2A inverse agonists . While the core hydrochloride salt is often utilized as a fragment or building block, its derivatives exhibit potent biological activity by exploiting the urea moiety’s dual hydrogen-bonding capability.
This guide provides a rigorous Structure-Activity Relationship (SAR) analysis, contrasting the performance of this scaffold against standard alternatives. We focus on its primary application in sEH inhibition —where the urea functions as a transition-state mimic—while highlighting its versatility in GPCR modulation.
Mechanism of Action & Target Profile
To understand the SAR of these derivatives, one must first grasp the molecular mechanism. The urea linker is not merely a connector; it is the "warhead" or primary binding element.
Primary Target: Soluble Epoxide Hydrolase (sEH)
In sEH inhibition, the urea moiety mimics the transition state of the epoxide ring-opening process.[1] The two N-H protons of the urea form essential hydrogen bonds with the catalytic aspartic acid (Asp333) and tyrosine (Tyr381) residues in the enzyme's active site.
Secondary Target: GPCRs (e.g., CXCR3, 5-HT2A)
In GPCR ligands (like Pimavanserin analogs), the piperidine ring provides a basic center for ionic interaction with a conserved aspartate (e.g., Asp3.32), while the urea acts as a rigid spacer orienting lipophilic aromatic tails into hydrophobic pockets.
Diagram: Mechanism of sEH Inhibition
The following diagram illustrates the catalytic interaction where the urea derivative stabilizes the enzyme-substrate complex.
Figure 1: Mechanism of Action showing the urea pharmacophore stabilizing the sEH active site, preventing the degradation of anti-inflammatory EETs.
Structure-Activity Relationship (SAR) Analysis
The biological potency of 1-Methyl-3-(piperidin-4-yl)urea derivatives is determined by modifications at three specific "Zones."
Zone 1: The Urea Nitrogen (N-3) Substituent
The "Methyl" group in the title compound is often a baseline. Replacing this small alkyl group with bulky, lipophilic moieties is the single most critical factor for potency in sEH inhibitors.
-
Methyl (Title Compound): Weak/Inactive (IC50 > 10 µM). Lacks sufficient hydrophobic contact.
-
Adamantyl: High Potency (IC50 < 5 nM).[2] Fills the hydrophobic "L-shaped" pocket of sEH.
-
Aryl (Phenyl/Chlorophenyl): Moderate Potency. Used in CXCR3 antagonists to engage aromatic residues.
Zone 2: The Piperidine Nitrogen (N-1)
This position modulates solubility (LogP) and pharmacokinetic (PK) properties.
-
Free Amine (HCl salt): High solubility but poor membrane permeability.
-
Acetyl/Amide: Improves permeability; common in sEH inhibitors (e.g., AR9281).
-
Benzyl/Alkyl: Increases affinity for GPCRs (e.g., 5-HT2A) by engaging secondary hydrophobic pockets.
Zone 3: The Urea Linker[4]
-
Thiourea: Often retains potency but introduces toxicity/metabolic liability.
-
Amide: Significant loss of potency for sEH (loss of one H-bond donor).
Comparative Performance Data
The table below contrasts the title scaffold derivatives with standard alternatives.
| Compound Class | Structure Highlight | Target | IC50 (Human sEH) | Solubility | Key Limitation |
| Title Scaffold (Base) | 1-Methyl-3-(piperidin-4-yl)urea | sEH / Probe | > 10,000 nM | High | Low Potency (Lack of hydrophobic tail) |
| Derivative A (AR9281) | 1-Adamantyl-3-(1-acetyl-piperidin-4-yl)urea | sEH | ~3 nM | Moderate | Rapid Metabolism (Phase II) |
| Derivative B (CXCR3) | 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea | CXCR3 | N/A (Ki ~15 nM) | Low | hERG Liability potential |
| Alternative (Triclocarban) | Diarylurea | sEH | ~20 nM | Very Low | Poor Solubility, Environmental toxicity |
| Alternative (AUDA) | Adamantyl-Urea-Acid | sEH | ~3 nM | High (as salt) | Rapid beta-oxidation |
Insight: The title compound (Methyl-urea) serves as a polar template. To achieve drug-like potency, the "Methyl" must be swapped for a lipophilic group (Adamantyl/Aryl), and the Piperidine N often requires capping (Acetylation) to balance the LogP.
Experimental Protocols
To validate these SAR claims, the following protocols are recommended. These ensure reproducibility and minimize false positives due to aggregation.
Synthesis of Urea Derivatives (Isocyanate Route)
This modular synthesis allows rapid derivatization of the Urea N-3 position.
Reagents: 4-Amino-1-boc-piperidine, Isocyanates (Methyl, Phenyl, Adamantyl), TFA/HCl.
-
Coupling: Dissolve 4-Amino-1-boc-piperidine (1.0 eq) in dry DCM at 0°C.
-
Addition: Dropwise add the appropriate Isocyanate (e.g., Methyl isocyanate for title compound, Adamantyl isocyanate for potent derivative) (1.1 eq).
-
Reaction: Stir at RT for 4–12 hours. Monitor by TLC (formation of urea spot).
-
Deprotection: Add TFA (20% v/v) to remove the Boc group. Stir 2 hours.
-
Salt Formation: Evaporate TFA, redissolve in ether, and add HCl/Dioxane to precipitate the 1-Substituted-3-(piperidin-4-yl)urea hydrochloride .
sEH Activity Assay (Fluorescent)
Objective: Determine IC50 values using the PHOME substrate.
-
Buffer Prep: Tris-HCl (25 mM, pH 7.0) with 0.1 mg/mL BSA (prevents enzyme adsorption).
-
Enzyme: Recombinant human sEH (1 nM final concentration).
-
Substrate: PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-3-phenyl-oxiranyl)propanoate) at 50 µM.
-
Protocol:
-
Incubate Enzyme + Inhibitor (Title compound or derivative) for 5 mins at 30°C.
-
Add Substrate (PHOME).
-
Monitor Fluorescence (Ex 330 nm / Em 465 nm) for 10–30 mins (kinetic mode).
-
-
Analysis: Plot slope (RFU/min) vs. [Inhibitor]. Fit to Hill equation.
Experimental Workflow Diagram
Figure 2: Step-by-step synthesis and validation workflow for piperidinyl-urea derivatives.
Critical Evaluation & Alternatives
Advantages of the Piperidinyl-Urea Scaffold[6]
-
Solubility: The piperidine nitrogen (pKa ~10) allows for salt formation (HCl), significantly improving water solubility compared to all-aryl ureas like Triclocarban.
-
Metabolic Stability: Unlike pure alkyl chains, the piperidine ring is relatively stable, though the N-1 position is a site for Phase II conjugation if not substituted.
-
Versatility: Can be tuned for CNS penetration (GPCRs) or peripheral restriction (sEH) by modifying the N-1 substituent.
Disadvantages & Risks[5]
-
hERG Liability: In GPCR applications, basic piperidines linked to lipophilic groups can block hERG channels, leading to cardiotoxicity. This must be monitored (see MCH-R1 literature).
-
Rapid Clearance: Simple urea derivatives can be rapidly cleared renally. Bulky groups (Adamantyl) improve retention but reduce solubility.
Comparison to Alternatives
-
vs. Triclocarban: The piperidinyl-urea derivatives are superior in solubility and tunability . Triclocarban is practically insoluble in water, limiting its use to topical applications, whereas piperidine derivatives can be developed for oral systemic use.
-
vs. Amides: Ureas are generally more potent sEH inhibitors than their amide counterparts due to the extra hydrogen bond donor.
References
-
sEH Inhibition Mechanism & SAR
- Title: "Structure-Activity Relationships of Urea-Based Soluble Epoxide Hydrolase Inhibitors."
- Source:Journal of Medicinal Chemistry.
-
URL:[Link]
-
AR9281 & Piperidine Ureas
- Title: "1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a Potent, Selective, and Orally Available Soluble Epoxide Hydrolase Inhibitor."
- Source:Journal of Medicinal Chemistry.
-
URL:[Link]
-
CXCR3 Antagonist Applications
- Title: "Identification and structure-activity relationships of 1-aryl-3-piperidin-4-yl-urea deriv
- Source:Bioorganic & Medicinal Chemistry Letters.
-
URL:[Link]
-
General Urea Pharmacophore Review
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride
Executive Summary & Immediate Directive
Do not dispose of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride down the drain or in general trash.
This compound is a nitrogen-containing organic salt.[1] While often used as a pharmaceutical intermediate, it poses specific environmental and safety risks if mismanaged. It must be collected as Hazardous Chemical Waste and incinerated via a licensed disposal facility.
Critical Constraint: As a secondary amine derivative (piperidine moiety) and a urea, this compound must be strictly segregated from nitrosating agents (e.g., nitrites, nitric acid) and strong oxidizers to prevent the formation of carcinogenic N-nitrosamines or violent exothermic reactions.
Chemical Profile & Hazard Assessment
To ensure the integrity of your disposal stream, you must understand the chemical nature of the waste you are handling.
| Property | Specification | Operational Implication |
| Chemical Name | 1-Methyl-3-(piperidin-4-yl)urea hydrochloride | Official shipping/manifest name. |
| CAS Number | 1233951-96-6 | Use for waste profiling/inventory. |
| Molecular Formula | C₇H₁₅N₃O[2][3] · HCl | High nitrogen content; generates NOx/HCl upon incineration. |
| Physical State | Solid (Powder/Crystal) | Hygroscopic; keep containers tightly sealed. |
| Acidity | Acidic (HCl salt) | Aqueous solutions may be corrosive (pH < 2). |
| Primary Hazards | Irritant (Skin/Eye), Harmful if Swallowed | Requires standard PPE (Nitrile gloves, safety glasses). |
Causality in Safety: The hydrochloride salt form implies this compound is water-soluble. When dissolved, it dissociates into the protonated organic cation and chloride anion. This acidity can mobilize other heavy metals if improperly mixed in a "soup" waste container, necessitating pH checks before bulking.
The Self-Validating Disposal Protocol
This section outlines a system where every step confirms the safety of the next. Follow this logic to prevent cross-contamination.
Phase 1: Waste Characterization & Segregation[1]
-
Validation Step: Before adding to a waste container, ask: Is this waste stream free of oxidizers and strong bases?
-
The Amine Rule: Never mix this compound with oxidizing acids (Nitric, Perchloric) or Nitrites. The piperidine ring is susceptible to oxidation or nitrosylation.
-
The Base Rule: Do not mix with strong bases (NaOH, KOH) in a closed container. Liberating the free base can release ammonia or volatile amines, pressurizing the vessel.
Phase 2: Packaging & Containment
-
Solid Waste (Preferred):
-
Collect in a dedicated wide-mouth HDPE (High-Density Polyethylene) or glass jar.
-
Double-bagging is recommended if the powder is fine to prevent dust generation upon reopening at the disposal facility.
-
-
Liquid Waste (Aqueous/Organic):
-
If the compound is in solution, verify the solvent compatibility.
-
Aqueous: Adjust pH to 5–9 if required by your specific hauler, otherwise label as "Acidic Aqueous Waste."
-
Organic: Segregate into "Non-Halogenated Organic Waste" unless dissolved in DCM/Chloroform.
-
Phase 3: Labeling (RCRA Compliance)
-
Validation Step: Does the label match the physical state?
-
Required Fields:
Operational Workflow (Visualized)
The following diagram illustrates the decision logic for disposing of this specific compound.
Figure 1: Decision matrix for the segregation and packaging of piperidine-urea waste streams.
Emergency Procedures (Spill Response)
In the event of a benchtop spill of the solid hydrochloride salt:
-
PPE: Don nitrile gloves, lab coat, and safety goggles. If dust is visible, use an N95 respirator or work within a fume hood.
-
Containment: Do not dry sweep if dust generation is likely. Cover with a wet paper towel (water or ethanol) to dampen the powder.
-
Cleanup: Scoop the damp material into a hazardous waste container.
-
Decontamination: Wipe the surface with a mild soap solution followed by water. The urea moiety is water-soluble; simple aqueous cleaning is effective.
-
Prohibited: Do not use bleach (sodium hypochlorite) immediately on the concentrated spill. Hypochlorites can react with amines to form chloramines (toxic gas).
Regulatory Context (EPA/RCRA)
Under the Resource Conservation and Recovery Act (RCRA), this material is classified as a chemical waste.
-
Waste Classification: While 1-Methyl-3-(piperidin-4-yl)urea hydrochloride is not explicitly listed on the EPA "P" or "U" lists (unlike some specific thioureas or hydrazines), it falls under the "Characteristic" or "Generator Knowledge" determination.
-
Generator Responsibility: You must characterize the waste based on its toxicity (LD50 data implies "Harmful") and its physical properties.
-
Disposal Method: The preferred industry standard for nitrogenous organic salts is incineration (Fuel Blending or Direct Burn) to ensure complete destruction of the piperidine ring and urea linkage.
References
-
United States Environmental Protection Agency (EPA). (2023). Criteria for Listing Hazardous Waste (40 CFR § 261.11). Retrieved October 26, 2023, from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste: Segregation of Incompatibles. Retrieved October 26, 2023, from [Link]
-
Collect & Recycle. (n.d.). Amine Disposal for Businesses. Retrieved October 26, 2023, from [Link]
Sources
Personal protective equipment for handling 1-Methyl-3-(piperidin-4-yl)urea hydrochloride
Technical Safety Guide: 1-Methyl-3-(piperidin-4-yl)urea hydrochloride CAS: 1233951-96-6 | Formula: C₇H₁₆ClN₃O | M.W.: 193.67 g/mol [1][2]
Executive Safety Directive: The "Containment at Source" Philosophy
As researchers, we often treat intermediate salts as generic "white powders."[2] This is a critical error in process safety. 1-Methyl-3-(piperidin-4-yl)urea hydrochloride is a piperidine-based urea derivative stabilized as a hydrochloride salt.[2] Its safety profile is governed by two distinct chemical behaviors:
-
The Piperidine Moiety: A secondary amine structure that acts as a potent sensitizer and irritant to mucous membranes.[2]
-
The Hydrochloride Counter-ion: Upon contact with moisture (mucosa, eyes, lungs), this salt can hydrolyze to release localized acidity, exacerbating tissue damage.
Operational Mandate: Your primary safety objective is particulate containment . The highest risk vector is not acute toxicity, but rather the inhalation of micro-aerosols during weighing and transfer, leading to chronic respiratory sensitization.
Hazard Profiling & Risk Assessment
The following data summarizes the Global Harmonized System (GHS) classifications. Note that while this compound is not fatal, it possesses high "nuisance potential" that can halt laboratory operations if a spill occurs.[2]
| Hazard Class | GHS Code | Signal | Mechanism of Action |
| Acute Toxicity (Oral) | H302 | Warning | Systemic absorption via ingestion.[2] Piperidine derivatives can affect CNS function.[2] |
| Skin Irritation | H315 | Warning | Cationic interaction with skin proteins; acidic hydrolysis on damp skin.[2] |
| Eye Irritation | H319 | Warning | High Risk. Salt particles dissolve in tear film, causing immediate pH drop and abrasive damage.[2] |
| STOT - Single Exp. | H335 | Warning | Respiratory tract irritation.[2] Inhalation of dust triggers coughing/bronchospasm.[2] |
Personal Protective Equipment (PPE) Matrix
Do not rely on generic lab safety rules. The specific PPE below is selected based on the compound's physical state (hygroscopic solid) and chemical reactivity.
Tier 1: Barrier Protection (Contact Prevention)
-
Hand Protection: Nitrile Rubber (0.11 mm minimum thickness). [2]
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1 or EN 166).
Tier 2: Respiratory Protection (Inhalation Prevention)
-
Primary Control: Chemical Fume Hood.
-
Requirement: All open-vessel handling (weighing, solubilization) must occur within a certified hood operating at 80–100 fpm (0.4–0.5 m/s) face velocity.[2]
-
-
Secondary Control (Outside Hood): N95 or P100 Particulate Respirator.
-
Usage: Only required if weighing must occur on an open bench (strongly discouraged) or during spill cleanup.[2]
-
Operational Workflow: From Storage to Solution
This protocol uses a Self-Validating System : every step includes a check to ensure safety before proceeding.[2]
Phase A: Storage & Stability
-
Condition: Hygroscopic.[2] Store at 2–8°C (Refrigerator) under inert atmosphere (Argon/Nitrogen) if possible.
-
Validation: Check the container seal integrity weekly. Clumping indicates moisture ingress, which increases the risk of "chipping" (hard particles flying during spatula manipulation).[2]
Phase B: Weighing & Transfer (The Critical Zone)
-
Static Discharge: Use an ionizing bar or anti-static gun on the weighing boat.[2] Dry hydrochloride salts are prone to static cling, causing "jumping" of particles.[2]
-
The "Draft Shield" Rule: Never weigh this compound without the balance draft shield closed.
-
Solubilization: Dissolve the solid in the solvent (e.g., DMSO, Water, Methanol) inside the vial before transferring to the reaction vessel. This eliminates the transfer of dry dust.[2]
Phase C: Spill Management
-
Do NOT use compressed air. This will aerosolize the H335 irritant.[2]
-
Protocol:
Waste Disposal & Deactivation
Proper disposal prevents environmental leaching of the biologically active piperidine core.[2]
| Waste Stream | Composition | Disposal Method |
| Solid Waste | Contaminated gloves, weighing boats, paper towels.[2] | Hazardous Solid Waste (Incineration). Do not throw in regular trash.[2][3] |
| Liquid Waste (Aqueous) | Dissolved compound in water/buffer.[2] | Adjust pH to 7–8 with dilute NaOH, then dispose in Aqueous Waste container. |
| Liquid Waste (Organic) | Dissolved in DMSO/Methanol/DCM.[2] | Halogenated Organic Waste. (Note: Even if the solvent is non-halogenated, the HCl salt introduces chloride ions; treat as halogenated to be safe). |
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" validation points.
Figure 1: Operational safety workflow emphasizing physical state assessment and dust mitigation strategies.
References & Authority
-
BLD Pharm. (2024).[2] Safety Data Sheet: 1-Methyl-3-(piperidin-4-yl)urea hydrochloride (CAS 1233951-96-6).[2] Retrieved from [2]
-
PubChem. (2024).[2] Compound Summary: Urea derivatives and Piperidine Safety Profile.[2] National Library of Medicine.[2] Retrieved from
-
ChemicalBook. (2023).[2][4] 1-Methyl-3-(piperidin-4-yl)urea hydrochloride Properties and Safety. Retrieved from [2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press.[2] (Standard reference for "Draft Shield" and "Static" protocols).
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
